molecular formula C18H36O2 B164430 Methyl 15-methylhexadecanoate CAS No. 6929-04-0

Methyl 15-methylhexadecanoate

Numéro de catalogue: B164430
Numéro CAS: 6929-04-0
Poids moléculaire: 284.5 g/mol
Clé InChI: BNHKXOIJKIMOJH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Methyl 15-methylhexadecanoate, also known as methyl isoheptadecanoate, is a branched-chain fatty acid methyl ester (FAME) of significant interest in biochemical and microbiological research. It serves as a valuable biochemical reagent and reference standard in studies focusing on bacterial metabolism and the biosynthesis of complex lipids. This compound is notably produced by actinomycetes, such as Micromonospora aurantiaca , and its analysis is key to understanding the pathways of fatty acid synthesis in microorganisms . Research using this compound helps elucidate how bacterial fatty acid synthases utilize various starter units and incorporate methylmalonyl-CoA elongation units to create diverse structural variants, including internally branched and (ω−1)-branched FAMEs . As a volatile organic compound released by these bacteria, it also finds applications in the profiling and chemotaxonomic identification of actinomycete species, providing insights into their unique metabolic fingerprints. The compound is supplied as a neat liquid for research use only.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

methyl 15-methylhexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H36O2/c1-17(2)15-13-11-9-7-5-4-6-8-10-12-14-16-18(19)20-3/h17H,4-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHKXOIJKIMOJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334924
Record name Methyl 15-methylhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6929-04-0
Record name Methyl 15-methylhexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Ubiquitous Presence of Methyl 15-methylhexadecanoate in the Bacterial Kingdom: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Methyl 15-methylhexadecanoate, the methyl ester of iso-heptadecanoic acid (iso-C17:0), is a branched-chain fatty acid (BCFA) commonly found as a constituent of membrane lipids in a wide array of bacterial species. Unlike the straight-chain fatty acids that predominate in eukaryotes, BCFAs, particularly those of the iso and anteiso series, play a crucial role in maintaining the integrity and fluidity of bacterial membranes, thereby enabling survival in diverse and often harsh environments. This technical guide provides an in-depth exploration of the natural occurrence of this compound in bacteria, detailing its biosynthetic pathway, analytical methodologies for its detection and quantification, and its role in bacterial physiology. Quantitative data from various studies are compiled for comparative analysis, and key experimental protocols are presented. Furthermore, signaling and logical relationships are visualized to provide a clear understanding of the underlying biochemical processes.

Introduction

Branched-chain fatty acids are significant components of the cellular lipids in many bacterial genera.[1][2] Their presence and relative abundance are so characteristic that they are often used as chemotaxonomic markers for bacterial identification and classification.[2] this compound, an iso-branched fatty acid, is synthesized through the fatty acid synthesis type II (FASII) pathway, utilizing isovaleryl-CoA as a primer. This guide will delve into the specifics of this biosynthesis, methods for its analysis, and its functional significance in bacteria.

Quantitative Occurrence of this compound (iso-C17:0) in Bacteria

The relative abundance of this compound (iso-C17:0) varies significantly among different bacterial species and can also be influenced by growth conditions such as temperature and nutrient availability. The following table summarizes the percentage of iso-C17:0 in the total fatty acid profile of several bacterial species as reported in the literature.

Bacterial SpeciesStrainGrowth ConditionsPercentage of iso-C17:0 (%)Reference
Bacillus subtilisNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus alveiNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus brevisNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus cereusNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus circulansNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus licheniformisNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus maceransNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus megateriumNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus polymyxaNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus pumilusNot SpecifiedNot SpecifiedPresent[1][3]
Bacillus larvaeNot SpecifiedNot SpecifiedPresent[4]
Bacillus lentimorbusNot SpecifiedNot SpecifiedPresent[4]
Bacillus popilliaeNot SpecifiedNot SpecifiedPresent[4]
Listeria monocytogenes10403S37°C~5%[5]
Listeria monocytogenes10403S5°C~2%[5]
Micrococcus lylaeNot SpecifiedNot Specified3.7% (iso + anteiso C17:0)[6]
Micrococcus luteusATCC 4698Not SpecifiedTrace amounts[6]
Staphylococcus aureusNot SpecifiedNot SpecifiedPresent[7][8]

Biosynthesis of this compound

The synthesis of iso-branched-chain fatty acids in bacteria is a variation of the conserved fatty acid synthesis (FASII) pathway. The key determinant for the production of iso-fatty acids is the initial priming molecule. For iso-C17:0, this primer is isovaleryl-CoA, which is derived from the branched-chain amino acid, leucine.

Biosynthesis_of_iso_Heptadecanoic_Acid Leucine Leucine alpha_ketoisocaproate α-Ketoisocaproate Leucine->alpha_ketoisocaproate Transamination isovaleryl_CoA Isovaleryl-CoA alpha_ketoisocaproate->isovaleryl_CoA Oxidative decarboxylation FabH FabH (β-ketoacyl-ACP synthase III) isovaleryl_CoA->FabH malonyl_ACP Malonyl-ACP malonyl_ACP->FabH elongation_cycle Fatty Acid Elongation Cycle (6x Malonyl-ACP) FabH->elongation_cycle Condensation iso_C17_0_ACP 15-Methylhexadecanoyl-ACP (iso-C17:0-ACP) elongation_cycle->iso_C17_0_ACP phospholipid Membrane Phospholipids iso_C17_0_ACP->phospholipid Incorporation

Figure 1: Biosynthesis pathway of iso-heptadecanoic acid (15-methylhexadecanoic acid).

Experimental Protocols

The analysis of bacterial fatty acids, including this compound, is most commonly performed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs).

General Experimental Workflow for FAME Analysis

The overall process involves harvesting bacterial cells, saponification to release fatty acids from lipids, methylation to create volatile FAMEs, extraction of FAMEs, and finally, analysis by GC.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_chemical_derivatization Chemical Derivatization cluster_extraction_analysis Extraction & Analysis bacterial_culture Bacterial Culture cell_harvesting Cell Harvesting (Centrifugation) bacterial_culture->cell_harvesting saponification Saponification (e.g., NaOH in Methanol/Water) Releases fatty acids cell_harvesting->saponification methylation Methylation (e.g., HCl in Methanol) Forms FAMEs saponification->methylation extraction Extraction (e.g., Hexane/MTBE) methylation->extraction gc_analysis GC or GC-MS Analysis extraction->gc_analysis Membrane_Fluidity_Signaling environmental_cue Environmental Cue (e.g., Temperature Change) metabolic_shift Metabolic Shift in Fatty Acid Biosynthesis environmental_cue->metabolic_shift Triggers bcfa_ratio Altered Ratio of iso-/anteiso-Fatty Acids (including iso-C17:0) metabolic_shift->bcfa_ratio Leads to membrane_fluidity Modulation of Membrane Fluidity bcfa_ratio->membrane_fluidity Results in cellular_response Cellular Response (Altered Protein Function, Transport, Signaling) membrane_fluidity->cellular_response Impacts

References

The Microbial Forge: An In-depth Technical Guide to the Biosynthesis of Iso-Heptadecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iso-heptadecanoic acid (iso-C17:0), a branched-chain fatty acid (BCFA), is a significant component of the cell membrane in many bacterial species, influencing membrane fluidity and environmental adaptation. The unique biosynthetic pathway of iso-C17:0 and other BCFAs in microorganisms, which diverges from the straight-chain fatty acid synthesis common in eukaryotes, presents a compelling area of study for the development of novel antimicrobial agents and for metabolic engineering applications. This technical guide provides a comprehensive overview of the iso-heptadecanoic acid biosynthesis pathway in microorganisms, detailing the enzymatic steps, precursor molecules, and regulatory mechanisms. Furthermore, it includes detailed experimental protocols for the analysis of this pathway and quantitative data to support further research and development.

The Biosynthetic Pathway of Iso-Heptadecanoic Acid

The synthesis of iso-heptadecanoic acid is a multi-step process that begins with the catabolism of the branched-chain amino acid leucine (B10760876) and proceeds through the iterative elongation of a branched-chain primer by the fatty acid synthase (FAS) type II system.

Precursor Synthesis: From Leucine to the Iso-Primer

The journey to iso-heptadecanoic acid begins with the amino acid L-leucine. Through a series of enzymatic reactions, L-leucine is converted into 3-methylbutyryl-CoA, the specific primer for odd-numbered iso-fatty acids.

  • Transamination: L-leucine is first transaminated to α-ketoisocaproate by a branched-chain amino acid aminotransferase.

  • Oxidative Decarboxylation: The key committing step is the oxidative decarboxylation of α-ketoisocaproate to 3-methylbutyryl-CoA. This reaction is catalyzed by the branched-chain α-keto acid dehydrogenase complex (BCKDC) , also known as branched-chain α-keto acid decarboxylase (BCKA)[1][2]. This multi-enzyme complex is essential for the synthesis of branched-chain fatty acids in bacteria like Bacillus subtilis[1][2].

Initiation of Fatty Acid Synthesis: The Role of FabH

The initiation of branched-chain fatty acid synthesis is a critical control point and is governed by the substrate specificity of β-ketoacyl-acyl carrier protein (ACP) synthase III, commonly known as FabH . In microorganisms that produce BCFAs, such as Bacillus subtilis, FabH exhibits a preference for branched-chain acyl-CoA primers over acetyl-CoA, the primer for straight-chain fatty acids[3][4].

  • Condensation: FabH catalyzes the condensation of the 3-methylbutyryl-CoA primer with malonyl-ACP to form 5-methyl-3-oxohexanoyl-ACP. This reaction initiates the fatty acid elongation cycle. Bacillus subtilis possesses two FabH isoenzymes, FabHA and FabHB, which both preferentially utilize branched-chain acyl-CoA primers[3].

Elongation by the Fatty Acid Synthase (FAS) Type II System

Following the initial condensation reaction, the acyl chain is elongated through a series of four recurring enzymatic steps catalyzed by the dissociated enzymes of the FASII system. Each cycle adds two carbon units from malonyl-CoA.

  • Reduction: The β-keto group of the growing acyl-ACP is reduced to a hydroxyl group by a NADPH-dependent β-ketoacyl-ACP reductase (FabG).

  • Dehydration: A molecule of water is removed to create a trans-α,β double bond by a β-hydroxyacyl-ACP dehydratase (FabZ).

  • Reduction: The double bond is reduced by a NADH- or NADPH-dependent enoyl-ACP reductase (FabI) to form a saturated acyl-ACP.

  • Condensation: The elongated acyl-ACP then serves as the substrate for the next condensation reaction with malonyl-ACP, catalyzed by β-ketoacyl-ACP synthase I (FabB) or II (FabF).

This cycle is repeated six times after the initial condensation with the 3-methylbutyryl-CoA primer to ultimately yield iso-heptadecanoyl-ACP (a 17-carbon fatty acid). The final fatty acid is then liberated from the ACP by a thioesterase or transferred to membrane lipids.

Regulation of Iso-Heptadecanoic Acid Biosynthesis

The synthesis of branched-chain fatty acids is tightly regulated to maintain membrane homeostasis. In Bacillus subtilis, a key transcriptional regulator is FapR (fatty acid and phospholipid regulator)[3][5][6].

  • FapR Repression: FapR acts as a repressor, binding to the promoter regions of genes involved in fatty acid and phospholipid biosynthesis (the fap regulon) and inhibiting their transcription[5][6].

  • Induction by Malonyl-CoA: The repression by FapR is relieved by the binding of malonyl-CoA or malonyl-ACP[3][7]. When the levels of these fatty acid synthesis precursors are high, they bind to FapR, causing a conformational change that prevents FapR from binding to DNA. This de-repression allows for the transcription of the fap genes and subsequent fatty acid biosynthesis. This mechanism allows the cell to sense the status of fatty acid synthesis and adjust the expression of the necessary enzymes accordingly.

Quantitative Data on Iso-Heptadecanoic Acid Production

Quantitative data on the production of iso-heptadecanoic acid can inform metabolic engineering strategies and provide a baseline for antimicrobial drug development.

Fatty Acid Profiles in Microorganisms

The relative abundance of iso-C17:0 varies among different bacterial species and can be influenced by growth conditions.

MicroorganismStrainiso-C17:0 (% of Total Fatty Acids)Reference
Bacillus subtilisONU5517.11[8]
Bacillus subtilis168~5-10 (estimated from multiple studies)[9][10]
Pseudomonas putidaDetected at 42 °C[11]
Sulfate-Reducing BacteriaCan be a significant component[12]
Production Titers in Engineered Microorganisms

While specific production titers for iso-heptadecanoic acid are not widely reported, studies on the production of other odd-chain fatty acids in engineered yeast provide a valuable reference for potential yields.

MicroorganismEngineered StrainProductTiter (g/L)Reference
Yarrowia lipolyticaGenetically engineeredcis-9-heptadecenoic acid (C17:1)0.82[13]
Intracellular Metabolite Concentrations

The concentration of precursors can be a rate-limiting factor in biosynthesis.

MicroorganismMetaboliteConcentration (µM)Reference
Escherichia coli K12Acetyl-CoA20-600[2]
Escherichia coli K12Malonyl-CoA4-90[2]
Bacillus subtilisIsobutyryl-CoAVaries with growth phase and medium[14]
Bacillus subtilisPropionyl-CoAVaries with growth phase and medium[14]
Enzyme Kinetics

The kinetic parameters of the key enzymes provide insight into the efficiency of the pathway.

EnzymeOrganismSubstrateKm (µM)kcat (s-1)Reference
FabHStaphylococcus aureusIsobutyryl-CoA37-[11]
FabHStaphylococcus aureusAcetyl-CoA373-[11]
BCKA DecarboxylaseLactococcus lactisPhenyl pyruvate62077.38[5]

Experimental Protocols

Analysis of Cellular Fatty Acids by GC-MS (FAME Analysis)

This protocol describes the extraction of total fatty acids from bacterial cells, their conversion to fatty acid methyl esters (FAMEs), and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Bacterial cell pellet

  • Methanol

  • Chloroform (B151607)

  • 0.9% NaCl solution

  • Anhydrous 1.25 M HCl in methanol

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid, C17:0, if not naturally present in high amounts)

  • GC-MS system with a suitable capillary column (e.g., HP-5ms)

Procedure:

  • Cell Harvesting: Harvest bacterial cells from a culture by centrifugation. Wash the cell pellet with 0.9% NaCl solution and re-centrifuge.

  • Lipid Extraction (Bligh-Dyer Method): a. Resuspend the cell pellet in a mixture of chloroform:methanol (1:2, v/v). b. Add the internal standard at a known concentration. c. Vortex vigorously for 15 minutes. d. Add chloroform and water to achieve a final ratio of chloroform:methanol:water of 1:1:0.9 (v/v/v). e. Vortex for 2 minutes and then centrifuge to separate the phases. f. Carefully collect the lower chloroform phase containing the lipids into a new glass tube.

  • Solvent Evaporation: Evaporate the chloroform under a stream of nitrogen gas.

  • Methylation (Acid-catalyzed): a. To the dried lipid extract, add 0.5 mL of anhydrous 1.25 M HCl in methanol. b. Seal the tube tightly and heat at 80°C for 1 hour. c. Cool the tube to room temperature.

  • FAME Extraction: a. Add 1 mL of hexane and 1 mL of saturated NaCl solution. b. Vortex thoroughly and centrifuge to separate the phases. c. Transfer the upper hexane layer containing the FAMEs to a new tube. d. Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis: a. Inject an aliquot of the FAME extract into the GC-MS. b. Use a temperature program suitable for separating fatty acid methyl esters (e.g., start at 100°C, ramp to 250°C). c. Identify the FAMEs based on their retention times and mass spectra, comparing them to known standards and library data. d. Quantify the fatty acids by comparing their peak areas to that of the internal standard.

Assay of Branched-Chain α-Keto Acid Dehydrogenase (BCKDC) Activity

This spectrophotometric assay measures the activity of the BCKDC by monitoring the reduction of NAD+ to NADH at 340 nm.

Materials:

  • Cell-free extract or purified BCKDC

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 1 mM MgCl2)

  • Thiamine pyrophosphate (TPP)

  • Coenzyme A (CoA)

  • NAD+

  • Branched-chain α-keto acid substrate (e.g., α-ketoisocaproate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing the assay buffer, TPP, CoA, and NAD+.

  • Enzyme Addition: Add the cell-free extract or purified BCKDC to the reaction mixture and incubate for a few minutes at the desired temperature (e.g., 30°C) to allow for temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the branched-chain α-keto acid substrate.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at 340 nm over time. The rate of increase in absorbance is proportional to the rate of NADH production and thus the BCKDC activity.

  • Calculation of Activity: Calculate the enzyme activity using the molar extinction coefficient of NADH at 340 nm (6220 M-1cm-1). One unit of activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADH per minute under the specified conditions.

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol outlines the steps for analyzing the expression of genes involved in iso-heptadecanoic acid biosynthesis, such as fabH, using qRT-PCR.

Materials:

  • Bacterial cells grown under different conditions

  • RNA extraction kit

  • DNase I

  • Reverse transcriptase and associated reagents for cDNA synthesis

  • qRT-PCR master mix (containing SYBR Green or a probe-based chemistry)

  • Gene-specific primers for the target gene (e.g., fabH) and a reference gene (e.g., 16S rRNA)

  • qRT-PCR instrument

Procedure:

  • RNA Extraction: Extract total RNA from bacterial cells using a commercial RNA extraction kit, following the manufacturer's instructions.

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase and random primers or gene-specific primers.

  • qRT-PCR: a. Prepare the qRT-PCR reaction mixture containing the cDNA template, gene-specific primers for the target and reference genes, and the qRT-PCR master mix. b. Perform the qRT-PCR reaction in a real-time PCR instrument using a suitable thermal cycling program.

  • Data Analysis: a. Determine the cycle threshold (Ct) values for the target and reference genes in each sample. b. Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve. Normalize the expression of the target gene to that of the reference gene.

Visualizations

Biosynthesis Pathway of Iso-Heptadecanoic Acid

Iso_Heptadecanoic_Acid_Biosynthesis L_Leucine L-Leucine alpha_Keto α-Ketoisocaproate L_Leucine->alpha_Keto Transaminase Primer 3-Methylbutyryl-CoA (Iso-C5-CoA) alpha_Keto->Primer BCKDC FAS_Start 5-Methyl-3-oxohexanoyl-ACP Primer->FAS_Start FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FAS_Start FAS_Cycle Fatty Acid Synthase (FASII) Elongation Cycles (6x) Malonyl_ACP->FAS_Cycle + Malonyl-ACP (2-carbon units) FAS_Start->FAS_Cycle Final_Product Iso-Heptadecanoyl-ACP (Iso-C17:0-ACP) FAS_Cycle->Final_Product Final_Acid Iso-Heptadecanoic Acid (Iso-C17:0) Final_Product->Final_Acid Thioesterase/ Transferase

Caption: Biosynthesis pathway of iso-heptadecanoic acid from L-leucine.

Regulatory Network of Branched-Chain Fatty Acid Synthesis in Bacillus subtilis

FapR_Regulation FapR_Active FapR (Active Repressor) FapR_Inactive FapR (Inactive) fap_Operon fap Operon (fabH, etc.) FapR_Active->fap_Operon Represses Transcription Malonyl_CoA Malonyl-CoA / Malonyl-ACP Malonyl_CoA->FapR_Active Binds to and Inactivates FAS_Enzymes Fatty Acid Synthase Enzymes fap_Operon->FAS_Enzymes Transcription & Translation BCFA Branched-Chain Fatty Acids FAS_Enzymes->BCFA Biosynthesis

Caption: Regulation of branched-chain fatty acid synthesis by FapR in B. subtilis.

Experimental Workflow for FAME Analysis

FAME_Analysis_Workflow Start Bacterial Cell Culture Harvest Cell Harvesting & Lysis Start->Harvest Extract Lipid Extraction (Bligh-Dyer) Harvest->Extract Methylate Transesterification (FAMEs Synthesis) Extract->Methylate Analyze GC-MS Analysis Methylate->Analyze Data Data Processing & Quantification Analyze->Data

Caption: Experimental workflow for the analysis of fatty acid methyl esters (FAMEs).

References

Physiological role of Methyl 15-methylhexadecanoate in insect cuticular hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physiological Role of Methyl 15-methylhexadecanoate in Insect Cuticular Lipids

Abstract

Insect cuticular lipids are a critical component of the insect exoskeleton, providing a primary defense against desiccation and mediating a vast array of chemical communication signals. This complex layer is predominantly composed of cuticular hydrocarbons (CHCs), which are broadly classified into n-alkanes, alkenes, and methyl-branched hydrocarbons (mbCHCs). While mbCHCs are increasingly recognized for their crucial roles in both waterproofing and species-specific signaling, other lipid classes, such as fatty acid methyl esters (FAMEs), are also present and functionally significant. This technical guide provides an in-depth examination of this compound, a FAME, clarifying its physiological role. We distinguish its function from that of true cuticular hydrocarbons, explore its likely role as a biosynthetic precursor to mbCHCs, and detail its documented activity as a semiochemical. This paper includes detailed experimental protocols for the analysis of cuticular lipids, quantitative data summaries, and diagrams of key biological and experimental pathways to serve as a comprehensive resource for professionals in entomology, chemical ecology, and drug development.

Introduction to Insect Cuticular Lipids

The surface of virtually all insects is covered by a thin, waxy layer of lipids, a key adaptation that has enabled their evolutionary success in diverse terrestrial environments.[1][2] This layer is a complex matrix of compounds, with cuticular hydrocarbons being the most abundant.[1]

1.1. Composition and Primary Functions The primary and most ancestral function of the cuticular lipid layer is to restrict water loss across the cuticle, thereby preventing death by desiccation.[1][3][4][5] The composition of this layer, particularly the chain length and branching of its hydrocarbon components, directly influences its waterproofing efficiency.[6][7] Longer and more complex hydrocarbons generally provide better desiccation resistance.[6][7][8] Beyond waterproofing, this layer also protects against abrasion and the penetration of microorganisms.[5][9]

1.2. Role in Chemical Communication Secondary to their protective role, cuticular lipids have evolved into a sophisticated chemical communication system.[1][4] These semiochemicals mediate critical behaviors such as species and mate recognition, nestmate identification in social insects, territorial marking, and kairomonal cues for parasites.[10][11][12][13][14] The sheer diversity of compounds, often numbering over 100 in a single species, allows for a high degree of signal specificity.[1][5]

1.3. Major Classes: n-Alkanes, Alkenes, and Methyl-Branched Hydrocarbons (mbCHCs) Cuticular hydrocarbons are generally categorized into three main groups:

  • n-Alkanes: Straight-chain saturated hydrocarbons. Their primary role is considered to be waterproofing.[1][2]

  • Alkenes: Unsaturated hydrocarbons containing one or more double bonds. They are frequently involved in chemical signaling.[1][2]

  • Methyl-Branched Hydrocarbons (mbCHCs): Saturated hydrocarbons with one or more methyl group branches. This class exhibits immense structural diversity and is critically involved in both desiccation resistance and chemical communication.[1][4][5][11]

Methyl-Branched Cuticular Hydrocarbons (mbCHCs): A Focus on Function

Methyl-branched CHCs are particularly significant due to their dual and often enhanced roles in insect physiology and ecology.

2.1. Enhanced Role in Desiccation Resistance Studies across numerous insect species, particularly in Drosophila, have demonstrated that longer-chain mbCHCs are a key determinant of desiccation resistance.[6][7][8] The presence of methyl branches can disrupt the orderly packing of hydrocarbon chains, which can lower the melting point of the wax layer but also contribute to its fluidity and effectiveness as a barrier under varying temperatures.[1][15] Evolutionary adaptation to arid environments is often correlated with an increase in the production of long-chain mbCHCs.[6][16]

2.2. Specificity in Chemical Signaling The structural complexity of mbCHCs—varying in chain length and the number and position of methyl groups—makes them ideal for encoding highly specific chemical signals.[17] They are widely implicated as contact pheromones that mediate species and sex recognition.[11][12] In social insects, the subtle quantitative differences in mbCHC profiles form the basis of the colony-specific odors that allow for the discrimination of nestmates from non-nestmates.[17]

This compound: A Case Study

3.1. Chemical Identity and Distinction from Hydrocarbons this compound is a fatty acid methyl ester (FAME), with the chemical formula C18H36O2.[18] It is crucial to distinguish it from a cuticular hydrocarbon. Hydrocarbons consist solely of carbon and hydrogen atoms, whereas FAMEs contain an ester functional group. While found on the insect cuticle, FAMEs represent a different class of lipids.

3.2. Role as a Precursor in mbCHC Biosynthesis The biosynthesis of mbCHCs originates from the fatty acid synthesis pathway.[4][19] Methyl-branched fatty acids are the direct precursors to mbCHCs. Therefore, 15-methylhexadecanoic acid is the precursor fatty acid that, after potential elongation and subsequent enzymatic processes, would be converted into a methyl-branched alkane. This compound, as the methyl ester of this acid, is likely an intermediate in this metabolic pathway or a related one.

3.3. Documented Roles as a Semiochemical While not a structural hydrocarbon, this compound and closely related FAMEs have been identified as semiochemicals. It has been reported in bees (Apis) and is listed as a pheromone in the marine sponge Callyspongia crassa.[18][20] More relevant to insects, a patent for controlling the webbing clothes moth (Tineola bisselliella) identifies closely related compounds—hexadecanoic acid methyl ester and (Z)-9-hexadecenoic acid methyl ester—as male-produced pheromone components that attract both males and females.[21] This strongly suggests that FAMEs like this compound can function directly as pheromones, independent of their role as hydrocarbon precursors.

Biosynthesis of Methyl-Branched Hydrocarbons

The production of mbCHCs is a multi-step enzymatic process primarily occurring in specialized cells called oenocytes.[4][16] The pathway is co-opted from general fatty acid metabolism with key modifications.

  • Initiation: Fatty acid synthase (FAS) initiates the process. For methyl-branched chains, the synthesis often starts with a precursor derived from branched-chain amino acids (e.g., valine, isoleucine) or uses propionyl-CoA instead of acetyl-CoA.

  • Elongation: The fatty acid chain is elongated. The key step for creating internal methyl branches is the substitution of a malonyl-CoA molecule with a methylmalonyl-CoA molecule during an elongation cycle.[11] This is catalyzed by FAS.

  • Further Elongation & Reduction: The resulting methyl-branched fatty acyl-CoA is then elongated further by specific elongase enzymes to achieve its final chain length. Following elongation, it is reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

  • Decarbonylation: The final step is the conversion of the fatty aldehyde to a hydrocarbon (an alkane or alkene) via oxidative decarbonylation, a reaction catalyzed by a P450 enzyme, often from the CYP4G family.[4] The process removes one carbon atom.

G cluster_FAS Fatty Acid Synthase (FAS) Complex cluster_Elongation Microsomal Elongation cluster_Conversion Conversion to Hydrocarbon Propionyl_CoA Propionyl-CoA / Branched-chain Acyl-CoA FAS FAS Activity Propionyl_CoA->FAS Methylmalonyl_CoA Methylmalonyl-CoA Methylmalonyl_CoA->FAS Malonyl_CoA Malonyl-CoA Malonyl_CoA->FAS MB_Fatty_Acyl_CoA Methyl-Branched Fatty Acyl-CoA (e.g., 15-methylhexadecanoyl-CoA) FAS->MB_Fatty_Acyl_CoA Biosynthesis Elongases Elongases MB_Fatty_Acyl_CoA->Elongases Long_Chain_MB_Fatty_Acyl_CoA Very-Long-Chain MB Fatty Acyl-CoA Elongases->Long_Chain_MB_Fatty_Acyl_CoA FAR Fatty Acyl-CoA Reductase (FAR) Long_Chain_MB_Fatty_Acyl_CoA->FAR MB_Aldehyde Methyl-Branched Aldehyde FAR->MB_Aldehyde Reduction CYP4G Oxidative Decarbonylase (CYP4G) MB_Aldehyde->CYP4G mbCHC Methyl-Branched Cuticular Hydrocarbon (mbCHC) CYP4G->mbCHC Decarbonylation G Insect Insect Sample (Individual or Pool) Extraction Extraction (e.g., Hexane Wash, SPME) Insect->Extraction Analysis GC-MS Analysis Extraction->Analysis Inject Extract Data Data Processing (Identification & Quantification) Analysis->Data Interpretation Interpretation (Profile Comparison) Data->Interpretation Functional_Assay Functional Assays (EAG, Behavioral) Interpretation->Functional_Assay Test Hypotheses Conclusion Conclusion on Physiological Role Functional_Assay->Conclusion

References

The Unseen Architects: A Technical Guide to Branched-Chain Fatty Acids in Marine Ecosystems

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive new technical guide unveils the intricate world of branched-chain fatty acids (BCFAs) in marine organisms. This in-depth resource provides researchers, scientists, and drug development professionals with a foundational understanding of the discovery, biosynthesis, and physiological significance of these unique lipids. The guide offers a meticulous compilation of quantitative data, detailed experimental protocols, and novel visual representations of the underlying biochemical pathways.

Branched-chain fatty acids, once considered minor components of the lipid landscape, are now recognized for their diverse and critical roles in the marine environment. From maintaining cell membrane fluidity in the extreme pressures of the deep sea to serving as potential biomarkers for trophic interactions, BCFAs are a burgeoning field of study with significant implications for marine biology, ecology, and biotechnology.[1][2] This guide serves as a critical resource for professionals seeking to explore the untapped potential of these fascinating molecules.

Quantitative Analysis of BCFAs in Marine Organisms

A hallmark of this technical guide is the systematic presentation of quantitative data on BCFA composition across a range of marine organisms. While straight-chain fatty acids are more commonly studied, marine life, particularly sponges and bacteria, harbor a remarkable diversity of BCFAs, including iso and anteiso forms.[3][4][5][6] The following tables summarize key findings from foundational studies in the field, offering a comparative overview of BCFA prevalence.

Marine Organism Phylum/ClassCommon BCFA TypesTypical Concentration Range (% of total fatty acids)Key References
Porifera (Sponges)Long-chain (C24-C30) iso/anteiso, mid-chain branched5 - 40%[5][7]
Bacteria (Marine Strains)Iso-C15:0, Anteiso-C15:0, Iso-C17:010 - 60%[6][8][9]
Invertebrates (Various)Varies by species and dietGenerally lower than sponges and bacteria[10]

Table 1. General Distribution and Concentration of BCFAs in Major Marine Groups.

Sponge SpeciesSpecific BCFAs IdentifiedPercentage of Total Fatty AcidsAnalytical MethodReference
Geodia barrettiMid-chain branched C16:0 and C18:0≥ 20%GC-MS[5]
Amphimedon viridisNovel long-chain BCFAsNot specifiedGC-MS[5]

Table 2. Quantitative BCFA Data in Selected Marine Sponges.

Experimental Protocols for BCFA Analysis

The accurate identification and quantification of BCFAs necessitate rigorous experimental protocols. This guide provides a detailed overview of the standard methodologies employed in the field, from sample collection to final analysis.

Lipid Extraction

The initial step involves the extraction of total lipids from the marine organism. The choice of method depends on the sample matrix and the polarity of the lipids of interest.

  • Folch Method: A common procedure for comprehensive lipid extraction from tissues.[11]

    • Homogenize the tissue sample in a chloroform (B151607):methanol (B129727) (2:1, v/v) solution.

    • Filter the homogenate to remove solid debris.

    • Wash the extract with a 0.9% NaCl solution to remove non-lipid contaminants.

    • Collect the lower chloroform phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen to obtain the total lipid extract.

  • Bligh-Dyer Method: Suitable for samples with high water content.[11]

    • Homogenize the sample in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

    • Add additional chloroform and water to induce phase separation.

    • The lower chloroform layer containing the lipids is collected.

Saponification and Derivatization to Fatty Acid Methyl Esters (FAMEs)

For analysis by gas chromatography, fatty acids are typically converted to their more volatile methyl ester derivatives.

  • Saponification: The extracted lipids are hydrolyzed using a methanolic solution of NaOH or KOH at elevated temperatures (e.g., 100°C for 5-30 minutes).[12]

  • Methylation: Boron trifluoride (BF3) in methanol is added, and the mixture is heated (e.g., 100°C for 30 minutes) to convert the free fatty acids to FAMEs.[12]

  • Extraction of FAMEs: The FAMEs are then extracted from the reaction mixture using an organic solvent like isooctane (B107328) or hexane.[12]

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the cornerstone technique for the separation and identification of BCFAs.

  • Gas Chromatography (GC): FAMEs are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., HP88 or SP-2560).[12][13] The retention times of BCFAs are typically shorter than their straight-chain counterparts of the same carbon number.

  • Mass Spectrometry (MS): As the FAMEs elute from the GC column, they are ionized, and the resulting fragmentation patterns are analyzed. The mass spectra of BCFAs have characteristic fragments that allow for the determination of the branch point.

Visualizing the Biochemical Landscape

To facilitate a deeper understanding of the processes governing BCFAs in marine organisms, this guide includes diagrams generated using the Graphviz DOT language. These visualizations provide clear representations of biosynthetic pathways and experimental workflows.

experimental_workflow sample Marine Organism Sample extraction Lipid Extraction (e.g., Folch Method) sample->extraction derivatization Saponification & Methylation to FAMEs extraction->derivatization analysis GC-MS Analysis derivatization->analysis identification BCFA Identification (Retention Time & Mass Spectra) analysis->identification quantification Quantitative Analysis identification->quantification

Experimental workflow for BCFA analysis.

The origin of BCFAs in many marine invertebrates, particularly sponges, is a subject of ongoing research, with evidence pointing to both endogenous synthesis and acquisition from symbiotic bacteria.[5][7][14] The biosynthetic pathway in bacteria is well-characterized and serves as a foundational model.

bcfa_biosynthesis cluster_primers Branched-Chain Amino Acid Precursors cluster_synthase Fatty Acid Synthase (FAS II) cluster_products Branched-Chain Fatty Acids valine Valine elongation Elongation Cycles iso_fa Iso-Fatty Acids valine->iso_fa Iso-butyryl-CoA primer leucine Leucine leucine->iso_fa Iso-valeryl-CoA primer isoleucine Isoleucine anteiso_fa Anteiso-Fatty Acids isoleucine->anteiso_fa 2-methylbutyryl-CoA primer malonyl_coa Malonyl-CoA (2-carbon units) malonyl_coa->elongation elongation->iso_fa elongation->anteiso_fa

Bacterial biosynthesis of iso and anteiso fatty acids.

References

Methyl 15-Methylhexadecanoate: A Chemotaxonomic Fingerprint for Specific Bacterial Species

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of microbial identification and biomarker discovery, fatty acid analysis has emerged as a powerful tool. Bacterial cellular fatty acid composition is remarkably diverse and genetically determined, offering a stable phenotypic marker for chemotaxonomic classification. Among the vast array of fatty acids, branched-chain fatty acids (BCFAs), particularly those of the iso and anteiso series, are characteristic of many bacterial species and are less common in other microorganisms.[1] This guide focuses on methyl 15-methylhexadecanoate, the methyl ester of iso-heptadecanoic acid (i-C17:0), as a biomarker for the identification of specific bacterial species. Its presence and relative abundance can serve as a crucial piece of evidence in distinguishing between different bacterial genera and species. This document provides a comprehensive overview of the bacterial species known to produce this fatty acid, quantitative data on its abundance, detailed experimental protocols for its detection, and an exploration of the biosynthetic pathways involved.

Bacterial Species Producing 15-Methylhexadecanoate

Iso-heptadecanoic acid is a common constituent of the cellular lipids of a variety of bacteria, particularly Gram-positive bacteria. Its synthesis is linked to the utilization of specific branched-chain amino acid precursors. The presence of i-C17:0, while widespread, is particularly notable in certain genera where it can be a major component of the total fatty acid profile.

Key Bacterial Genera:
  • Bacillus: Species within the genus Bacillus are well-known for their high content of branched-chain fatty acids. While iso-C15:0 and anteiso-C15:0 are often the most abundant, iso-C17:0 is a consistently detected component. Its proportion can vary depending on the species and growth conditions.

  • Staphylococcus: Staphylococcus aureus and other staphylococcal species also feature a significant proportion of branched-chain fatty acids in their membranes. While anteiso-C15:0 is often a major BCFA, iso-C17:0 is also present and contributes to the overall fatty acid fingerprint.

  • Listeria: In Listeria monocytogenes, branched-chain fatty acids constitute a very high percentage of the total fatty acids. The profile is typically dominated by anteiso-C15:0 and anteiso-C17:0, with smaller amounts of iso-fatty acids, including iso-C17:0.

  • Desulfovibrio: Certain species of this sulfate-reducing, Gram-negative anaerobic genus, such as Desulfovibrio desulfuricans, are characterized by the presence of branched-chain fatty acids, including iso-C17:1. While not the saturated form, this highlights the presence of C17 iso-branched fatty acids in this genus.

  • Corynebacterium: The fatty acid profiles of Corynebacterium species are complex and can be used for species identification. While straight-chain saturated and unsaturated fatty acids are common, some species also contain branched-chain fatty acids.

Quantitative Data on iso-Heptadecanoic Acid (i-C17:0) Abundance

The relative abundance of iso-heptadecanoic acid can be a distinguishing feature between bacterial species. The following table summarizes the percentage of i-C17:0 in the total fatty acid profiles of selected bacterial species, compiled from various studies. It is important to note that these values can be influenced by growth temperature, medium composition, and the growth phase of the bacteria.

Bacterial Speciesi-C17:0 (% of Total Fatty Acids)Other Major Fatty AcidsReference
Bacillus subtilis ONU5517.11%i-C15:0 (34.72%), a-C15:0 (33.72%), a-C17:0 (10.24%)
Staphylococcus aureus (from animal)Present (exact % varies)a-C15:0 (~30%), i-C15:0, a-C17:0, C18:0[2][3]
Listeria monocytogenesMinor componenta-C15:0 (46.6%), a-C17:0 (34.7%), i-C15:0 (9.3%)[4]
Desulfovibrio desulfuricansPresent (as i-C17:1)i-C15:0, C16:0

Biosynthesis of iso-Heptadecanoic Acid

The biosynthesis of branched-chain fatty acids in bacteria follows a pathway that is distinct from that of straight-chain fatty acids, primarily in its initiation. The synthesis of iso-heptadecanoic acid begins with a branched-chain primer derived from the amino acid leucine.

Signaling Pathway Diagram: Biosynthesis of iso-Heptadecanoic Acid

BCFAsynthesis Leucine Leucine alpha_Keto α-Ketoisocaproate Leucine->alpha_Keto Transamination Isovaleryl_CoA Isovaleryl-CoA (Primer) alpha_Keto->Isovaleryl_CoA Decarboxylation (BCKA decarboxylase) FASII Fatty Acid Synthase II (Elongation Cycles) Isovaleryl_CoA->FASII Malonyl_CoA Malonyl-CoA (Extender) Malonyl_CoA->FASII iso_C17_0 iso-Heptadecanoyl-ACP FASII->iso_C17_0 6 cycles Membrane Membrane Lipids iso_C17_0->Membrane Incorporation

Caption: Biosynthesis of iso-heptadecanoic acid from a leucine-derived primer.

Experimental Protocols: FAME Analysis by Gas Chromatography

The standard method for analyzing bacterial fatty acid composition is through the conversion of fatty acids to their more volatile methyl esters (FAMEs), followed by separation and quantification using gas chromatography (GC), often coupled with a mass spectrometer (MS) for definitive identification.

Experimental Workflow Diagram

FAME_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Harvest 1. Harvest Bacterial Cells (e.g., by centrifugation) Saponification 2. Saponification (NaOH in Methanol) Harvest->Saponification Methylation 3. Methylation (HCl in Methanol) Saponification->Methylation Extraction 4. Extraction of FAMEs (Hexane/MTBE) Methylation->Extraction Wash 5. Base Wash (dilute NaOH) Extraction->Wash GC_Analysis 6. GC-MS Analysis Wash->GC_Analysis Data_Analysis 7. Data Analysis (Peak identification and quantification) GC_Analysis->Data_Analysis

Caption: Workflow for Fatty Acid Methyl Ester (FAME) analysis of bacterial cells.

Detailed Methodology
  • Harvesting of Bacterial Cells:

    • Grow bacterial cultures to the late logarithmic or early stationary phase under standardized conditions (medium, temperature, aeration).

    • Harvest approximately 40-50 mg of cells by centrifugation.

    • Wash the cell pellet with sterile phosphate-buffered saline (PBS) and re-centrifuge.

  • Saponification:

    • To the cell pellet, add 1.0 mL of a solution of 15% (w/v) sodium hydroxide (B78521) in 50% (v/v) aqueous methanol.

    • Vortex the mixture and heat in a boiling water bath for 30 minutes to saponify the cellular lipids.

  • Methylation:

    • Cool the tubes to room temperature.

    • Add 2.0 mL of a solution of 6N hydrochloric acid in methanol.

    • Vortex and heat at 80°C for 10 minutes. This step converts the fatty acid salts to their methyl esters.

  • Extraction:

    • Rapidly cool the tubes.

    • Add 1.25 mL of a 1:1 (v/v) mixture of hexane (B92381) and methyl tert-butyl ether (MTBE).

    • Mix by gentle inversion for 10 minutes.

    • Centrifuge briefly to separate the phases. The upper organic phase contains the FAMEs.

  • Base Wash:

    • Transfer the upper organic phase to a new tube.

    • Add 3.0 mL of a dilute (e.g., 0.3 M) sodium hydroxide solution.

    • Mix gently and centrifuge.

    • Transfer the upper, washed organic phase containing the purified FAMEs to a GC vial for analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Inject an aliquot of the FAME extract into a GC-MS system.

    • Use a suitable capillary column (e.g., a non-polar or medium-polar column).

    • Employ a temperature program that allows for the separation of fatty acids in the C10 to C20 range.

    • Identify the peaks by comparing their retention times and mass spectra to those of known standards and library entries.

    • Quantify the relative abundance of each fatty acid by integrating the peak areas.

Logical Relationship: this compound as a Biomarker

The utility of this compound as a biomarker is rooted in the specific biochemical capabilities of certain bacteria and the analytical methods used to detect it.

LogicalRelationship Bacteria Specific Bacterial Species (e.g., Bacillus, Staphylococcus) BCFA_synthesis Branched-Chain Fatty Acid Biosynthesis Pathway Bacteria->BCFA_synthesis Possesses i_C17_0 iso-Heptadecanoic Acid (i-C17:0) BCFA_synthesis->i_C17_0 Produces FAME_analysis FAME Analysis (GC-MS) i_C17_0->FAME_analysis Detected by Biomarker This compound as a Chemotaxonomic Biomarker FAME_analysis->Biomarker Identifies and Quantifies Biomarker->Bacteria Characterizes

Caption: Logical flow from bacterial synthesis to biomarker application.

Conclusion and Future Directions

This compound, the derivative of iso-heptadecanoic acid, is a valuable biomarker for the chemotaxonomic identification of several bacterial species, particularly within the Gram-positive genera. Its presence, and more importantly, its relative abundance within the total fatty acid profile, provides a stable and reproducible characteristic for bacterial typing. The well-established methodologies for FAME analysis by GC-MS allow for the reliable detection and quantification of this and other fatty acids, enabling the construction of bacterial fatty acid fingerprints.

While the role of branched-chain fatty acids in maintaining membrane fluidity and in stress adaptation is well-documented, the specific function of iso-heptadecanoic acid as a signaling molecule in host-pathogen interactions or as a direct biomarker for specific infectious diseases remains an area for further investigation. Future research could focus on elucidating any potential signaling roles of this fatty acid and on expanding the quantitative fatty acid profile databases to include a wider range of clinically and environmentally important bacterial species. Such efforts will further enhance the utility of this compound as a precise tool in microbial diagnostics and research.

References

The Unseen Architects: A Technical Guide to the Biological Significance of Iso-Fatty Acids in Plant Waxes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Plant cuticular waxes form a critical interface between the plant and its environment, playing a pivotal role in mitigating biotic and abiotic stresses. While extensive research has focused on the straight-chain fatty acid derivatives that constitute the bulk of these waxes, the branched-chain iso- and anteiso-fatty acids remain a less-explored but functionally significant component. This technical guide provides a comprehensive overview of the current understanding of the biological significance of iso-fatty acids in plant waxes. It delves into their biosynthesis, their contribution to the physicochemical properties of the cuticle, and their emerging roles in plant defense and stress response. Detailed experimental protocols for their analysis and data on their distribution across various plant species are presented to facilitate further research in this promising area.

Introduction: Beyond the Straight and Narrow

The epicuticular wax layer of plants is a complex amalgam of hydrophobic compounds, primarily very-long-chain fatty acids (VLCFAs) and their derivatives, such as alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[1][2] These waxes are paramount for preventing non-stomatal water loss, protecting against UV radiation, and forming a physical barrier against pathogens and insects.[2][3][4]

While straight-chain fatty acids have long been the focus of cuticular wax research, the presence of branched-chain fatty acids, specifically iso-fatty acids (with a methyl branch at the penultimate carbon) and anteiso-fatty acids (with a methyl branch at the antepenultimate carbon), suggests specialized functions beyond simple waterproofing. Their unique structural properties are thought to influence the crystallinity and fluidity of the wax, thereby impacting its barrier properties and interactions with the external environment.[5][6] This guide aims to synthesize the current knowledge on these intriguing molecules and provide a practical framework for their further investigation.

Biosynthesis of Iso-Fatty Acids: A Link to Amino Acid Metabolism

Unlike the de novo synthesis of straight-chain fatty acids from acetyl-CoA, the biosynthesis of iso- and anteiso-fatty acids is intricately linked to the catabolism of branched-chain amino acids.

  • Iso-fatty acids are typically derived from the degradation of valine , which provides the isobutyryl-CoA primer for the fatty acid synthase (FAS) complex.

  • Anteiso-fatty acids originate from the breakdown of isoleucine , yielding 2-methylbutyryl-CoA as the starter unit.

These branched-chain primers are then elongated by the fatty acid elongase (FAE) complex in the endoplasmic reticulum, which sequentially adds two-carbon units from malonyl-CoA.[7] The specificity of the β-ketoacyl-CoA synthase (KCS) component of the FAE complex is a critical determinant of the final chain length of the resulting branched-chain fatty acids.[8]

The following diagram illustrates the proposed biosynthetic pathway for iso- and anteiso-fatty acids in plants.

Branched_Chain_Fatty_Acid_Biosynthesis cluster_amino_acid Amino Acid Catabolism cluster_primers Branched-Chain Primers cluster_elongation Fatty Acid Elongation (FAE Complex) cluster_products Products Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA KCS KCS Isobutyryl_CoA->KCS Methylbutyryl_CoA->KCS Malonyl_CoA Malonyl-CoA Malonyl_CoA->KCS KCR KCR KCS->KCR +2C HCD HCD KCR->HCD +2C ECR ECR HCD->ECR +2C ECR->KCS +2C Iso_VLCFA Iso-VLCFAs ECR->Iso_VLCFA Anteiso_VLCFA Anteiso-VLCFAs ECR->Anteiso_VLCFA Wax_Esters Incorporation into Cuticular Waxes Iso_VLCFA->Wax_Esters Anteiso_VLCFA->Wax_Esters

Caption: Biosynthesis of iso- and anteiso-very-long-chain fatty acids (VLCFAs).

Biological Significance and Putative Functions

The presence of methyl branches in iso- and anteiso-fatty acids disrupts the tight packing of hydrocarbon chains that is characteristic of straight-chain fatty acids. This has profound implications for the physical properties and biological functions of the cuticular wax.

Modulation of Cuticle Permeability and Fluidity

By interfering with the crystalline structure of the wax, branched-chain fatty acids are hypothesized to increase the fluidity of the cuticle.[5][6] This may be particularly important for maintaining the flexibility and integrity of the cuticle during organ growth and in response to mechanical stress. Furthermore, altered fluidity can influence the permeability of the cuticle to water and gases, a critical factor in drought tolerance.[9][10] While direct evidence in plants is still emerging, studies in bacteria have shown that branched-chain fatty acids are crucial for maintaining membrane fluidity at low temperatures.[5]

Role in Plant Defense

The plant cuticle is the first line of defense against pathogens and herbivores. Fatty acids and their derivatives are known to act as signaling molecules in plant defense pathways.[11][12][13] While the signaling roles of straight-chain fatty acids, particularly as precursors to jasmonates, are well-established, the involvement of iso-fatty acids is an active area of investigation.

  • Against Pathogens: The composition of the cuticular wax can influence the adhesion and germination of fungal spores. The altered surface properties conferred by branched-chain fatty acids may create a less favorable environment for pathogenic fungi. Additionally, fatty acids can have direct antimicrobial properties.[12]

  • Against Insects: The surface chemistry of the cuticle plays a crucial role in mediating plant-insect interactions, including oviposition and feeding behavior. There is evidence that specific cuticular wax components can act as attractants or deterrents to insect pests.[14] The presence of iso- and anteiso-alkanes, derived from their corresponding fatty acids, has been implicated in insect resistance in some plant species.

Quantitative Distribution of Iso-Fatty Acids in Plant Waxes

The abundance of iso- and anteiso-fatty acids in plant waxes varies significantly across different plant species, organs, and developmental stages. While comprehensive data is still being compiled, the following table summarizes some of the available quantitative information.

Plant SpeciesOrganIso-Fatty Acids (% of total fatty acids)Anteiso-Fatty Acids (% of total fatty acids)Reference
Arabidopsis thaliana (Col-0)LeafTraces of iso-alkanes and iso-alcoholsNot reported[15]
Nicotiana tabacum (Tobacco)LeafPresentPresentIndirectly Suggested
Brassica napus (Rapeseed)-Not specifiedPresent (substrates for specific FARs)Implied by enzyme specificity

Note: Direct quantitative data for iso- and anteiso-fatty acids in the free fatty acid fraction of waxes is limited in the reviewed literature. The table includes data on their derivatives (alkanes and alcohols) or implies their presence based on enzyme specificities.

Experimental Protocols

The analysis of iso-fatty acids in plant waxes requires meticulous extraction, fractionation, and analytical techniques.

Extraction of Cuticular Waxes

A common method for the extraction of epicuticular waxes involves brief immersion of the plant material in a non-polar organic solvent.

Protocol:

  • Harvest fresh plant material (e.g., leaves, stems).

  • Briefly immerse the material (e.g., for 30-60 seconds) in a glass container with chloroform (B151607) or hexane (B92381) at room temperature. Agitate gently.

  • Remove the plant material and filter the solvent to remove any debris.

  • Evaporate the solvent under a stream of nitrogen gas to obtain the crude wax extract.

  • Redissolve the wax in a known volume of a suitable solvent (e.g., hexane) for further analysis.

Fractionation of Wax Components

The crude wax extract is a complex mixture. Fractionation is necessary to isolate the fatty acid components.

Protocol (Solid-Phase Extraction):

  • Condition a silica (B1680970) gel solid-phase extraction (SPE) cartridge with hexane.

  • Load the dissolved crude wax extract onto the cartridge.

  • Elute different compound classes using solvents of increasing polarity. For example:

    • Hydrocarbons: Elute with hexane.

    • Wax Esters: Elute with a mixture of hexane and dichloromethane (B109758).

    • Aldehydes and Ketones: Elute with dichloromethane.

    • Alcohols and Fatty Acids: Elute with a mixture of dichloromethane and methanol.

  • Collect the fractions and evaporate the solvent.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of fatty acids.

Protocol:

  • Derivatization: Convert the fatty acids in the isolated fraction to their more volatile methyl esters (FAMEs) by transmethylation (e.g., using methanolic HCl or BF3-methanol).[16][17]

  • GC Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Injector Temperature: 250-280°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 50-70°C), ramp up to a high temperature (e.g., 280-320°C) to elute all FAMEs.

    • Carrier Gas: Helium.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI).

    • Mass Range: Scan a suitable mass range (e.g., m/z 50-600).

  • Identification: Identify iso- and anteiso-FAMEs based on their characteristic retention times and mass spectra (presence of specific branched-chain fragment ions).

  • Quantification: Quantify the individual FAMEs by integrating the peak areas and comparing them to the peak area of an internal standard.

The following diagram outlines the general workflow for the analysis of iso-fatty acids in plant waxes.

Experimental_Workflow Plant_Material Plant Material (Leaves, Stems) Extraction Wax Extraction (Solvent Immersion) Plant_Material->Extraction Crude_Wax Crude Wax Extract Extraction->Crude_Wax Fractionation Fractionation (SPE or Column Chromatography) Crude_Wax->Fractionation Fatty_Acid_Fraction Fatty Acid Fraction Fractionation->Fatty_Acid_Fraction Derivatization Derivatization (Transmethylation to FAMEs) Fatty_Acid_Fraction->Derivatization FAMEs Fatty Acid Methyl Esters Derivatization->FAMEs GC_MS GC-MS Analysis FAMEs->GC_MS Data_Analysis Data Analysis (Identification & Quantification) GC_MS->Data_Analysis

Caption: Workflow for the analysis of iso-fatty acids from plant waxes.

Signaling Pathways: An Emerging Frontier

Fatty acids and their oxygenated derivatives, collectively known as oxylipins, are potent signaling molecules that regulate a wide array of developmental processes and defense responses in plants.[12][18] The jasmonic acid (JA) pathway, which is initiated from the straight-chain polyunsaturated fatty acids linoleic and α-linolenic acid, is the most well-characterized fatty acid-based signaling cascade.

While specific signaling pathways originating from iso-fatty acids have yet to be fully elucidated, it is plausible that they or their derivatives could act as signaling molecules. Their unique structures could lead to the production of novel signaling compounds with distinct downstream effects. The diagram below depicts a generalized fatty acid signaling pathway in plant defense, highlighting the potential, yet unconfirmed, entry points for iso-fatty acid-derived signals.

Fatty_Acid_Signaling cluster_stimulus External Stimulus cluster_membrane Plasma Membrane cluster_fa Free Fatty Acids cluster_oxylipin Oxylipin Pathway cluster_response Cellular Response Pathogen_Attack Pathogen Attack or Herbivory Phospholipase Phospholipase Pathogen_Attack->Phospholipase Membrane_Lipids Membrane Lipids (containing fatty acids) Membrane_Lipids->Phospholipase Straight_Chain_FA Straight-Chain FAs (e.g., Linolenic Acid) Phospholipase->Straight_Chain_FA Iso_FA Iso-Fatty Acids (Putative) Phospholipase->Iso_FA LOX Lipoxygenase (LOX) Straight_Chain_FA->LOX Iso_FA->LOX JA_Biosynthesis Jasmonic Acid Biosynthesis LOX->JA_Biosynthesis Novel_Signals Novel Signaling Molecules? LOX->Novel_Signals JA Jasmonic Acid (JA) JA_Biosynthesis->JA Gene_Expression Defense Gene Expression Novel_Signals->Gene_Expression JA->Gene_Expression

Caption: Generalized fatty acid signaling in plant defense.

Conclusion and Future Perspectives

Iso-fatty acids represent a fascinating and functionally important, yet understudied, component of plant cuticular waxes. Their unique branched structures impart distinct physicochemical properties to the cuticle, likely influencing its role as a protective barrier. Emerging evidence suggests their involvement in plant defense against both pathogens and insects.

Future research should focus on:

  • Comprehensive quantitative profiling of iso- and anteiso-fatty acids across a wider range of plant species and under different environmental conditions.

  • Functional characterization of the genes involved in their biosynthesis and incorporation into waxes using genetic and biochemical approaches.

  • Elucidation of their specific roles in plant-pathogen and plant-insect interactions.

  • Investigation of their potential as signaling molecules or precursors to novel signaling compounds.

A deeper understanding of the biological significance of iso-fatty acids in plant waxes will not only advance our fundamental knowledge of plant biology but may also open up new avenues for the development of crops with enhanced stress resistance and for the discovery of novel bioactive compounds for pharmaceutical and agrochemical applications.

References

Preliminary Identification of Methyl 15-Methylhexadecanoate in a Novel Insect Species: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Branched-chain fatty acid esters are a diverse class of molecules in insects, playing crucial roles in chemical communication, cuticular waterproofing, and physiology. Methyl 15-methylhexadecanoate, an isomer of methyl isoheptadecanoate, is a fatty acid methyl ester (FAME) that has been reported in insects, such as the honeybee (Apis mellifera), and is cataloged in databases of semiochemicals, suggesting a potential role in insect signaling. The preliminary identification of this compound in a novel insect species can be a critical first step in understanding its biological significance, potentially leading to the development of new pest management strategies or drug discovery targets. This technical guide provides a comprehensive overview of the methodologies required for the preliminary identification and initial characterization of this compound in a new insect species. It details experimental protocols for sample preparation, lipid extraction, derivatization, and gas chromatography-mass spectrometry (GC-MS) analysis. Furthermore, it presents a generalized model for the biosynthesis and signaling pathway of fatty acid-derived semiochemicals in insects.

Introduction

This compound (C18H36O2) is a saturated branched-chain fatty acid methyl ester.[1] Its presence has been documented in Apis species, indicating its potential as a semiochemical.[1] Semiochemicals are chemical signals that mediate interactions between organisms and are broadly classified into pheromones (intraspecific communication) and allelochemicals (interspecific communication). Fatty acid-derived pheromones are common in insects and are involved in a variety of behaviors, including mate attraction, aggregation, and alarm signaling.[2][3][4][5]

The identification of known, or novel, semiochemicals in a previously unstudied insect species is a fundamental aspect of chemical ecology. Such discoveries can unveil intricate details about the insect's life cycle, social structure, and interactions with its environment. For drug development professionals, insect-derived bioactive compounds and their corresponding receptors can serve as novel targets for the development of species-specific and environmentally benign pest control agents.

This guide outlines a systematic approach for the preliminary identification of this compound, providing researchers with a robust framework for their investigations.

Data Presentation: A Template for Quantitative Analysis

Insect SpeciesTissue/GlandDevelopmental StageSexMean Concentration (ng/mg of tissue) ± SDMethod of QuantificationReference
Novel Insect Species ACuticleAdultMale[Data to be determined]GC-MS with internal standard[Your Study]
Novel Insect Species ACuticleAdultFemale[Data to be determined]GC-MS with internal standard[Your Study]
Novel Insect Species APheromone GlandAdultFemale[Data to be determined]GC-MS with internal standard[Your Study]
Apis melliferaCuticular LipidsAdultWorker[Data not available in literature]--

Note: The values in this table are placeholders. Accurate quantification requires the use of an appropriate internal standard (e.g., a deuterated analog of the analyte or a C17 fatty acid methyl ester) during GC-MS analysis.

Experimental Protocols

The following protocols provide a detailed methodology for the extraction, derivatization, and analysis of this compound from insect samples.

Sample Preparation and Lipid Extraction

Objective: To extract total lipids, including fatty acid esters, from insect tissues.

Materials:

  • Insect samples (whole bodies, specific tissues, or glands)

  • Hexane (B92381) (HPLC grade)

  • Isopropanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Glass homogenizer or bead beater

  • Centrifuge

  • Glass vials with PTFE-lined caps

  • Nitrogen gas cylinder with evaporator

Protocol:

  • Sample Collection: Collect insect samples and immediately flash-freeze them in liquid nitrogen to halt enzymatic activity. Samples can be stored at -80°C until extraction.

  • Homogenization:

    • For whole insects or larger tissues, weigh the frozen sample and pulverize it using a mortar and pestle pre-chilled with liquid nitrogen.

    • Transfer the powdered tissue to a glass homogenizer with a solvent mixture. A common solvent system is 2:1 (v/v) chloroform:methanol or 3:2 (v/v) hexane:isopropanol. Use a solvent volume sufficient to fully immerse the tissue (e.g., 10 mL per gram of tissue).

    • Homogenize the tissue until a uniform suspension is achieved.

  • Lipid Extraction (Folch Method):

    • Transfer the homogenate to a glass centrifuge tube.

    • Add 0.2 volumes of 0.9% NaCl solution to the homogenate to facilitate phase separation.

    • Vortex the mixture thoroughly for 2 minutes.

    • Centrifuge at 2000 x g for 10 minutes to separate the layers.

    • Three layers will be visible: an upper aqueous layer, a proteinaceous interface, and a lower organic layer containing the lipids.

  • Lipid Collection:

    • Carefully collect the lower organic layer using a glass Pasteur pipette and transfer it to a clean glass vial.

    • Dry the lipid extract under a gentle stream of nitrogen gas.

    • Resuspend the dried lipid extract in a known volume of hexane for storage or further processing. Store at -20°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

Objective: To convert free fatty acids and transesterify esterified fatty acids into their corresponding methyl esters for GC-MS analysis.

Materials:

  • Dried lipid extract

  • Methanolic HCl (e.g., 5% acetyl chloride in methanol) or BF3-Methanol

  • Heptane (B126788)

  • Saturated NaCl solution

  • Heating block or water bath

  • Glass reaction vials with PTFE-lined caps

Protocol:

  • Reaction Setup:

    • Transfer an aliquot of the lipid extract to a glass reaction vial.

    • Add 2 mL of methanolic HCl to the dried extract.

  • Incubation:

    • Seal the vial tightly and heat at 80°C for 1-2 hours in a heating block or water bath.

  • Extraction of FAMEs:

    • Allow the reaction mixture to cool to room temperature.

    • Add 1 mL of heptane and 1 mL of saturated NaCl solution to the vial.

    • Vortex vigorously for 1 minute.

    • Centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Sample Collection:

    • Carefully transfer the upper heptane layer, which contains the FAMEs, to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify this compound.

Instrumentation and Parameters:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.

  • Column: A polar capillary column is recommended for the separation of FAME isomers (e.g., a cyanopropyl-based column like a DB-23 or SP-2380; 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at a rate of 10°C/min.

    • Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 280°C.

Identification:

  • The identification of this compound is based on the comparison of its retention time and mass spectrum with that of an authentic standard.

  • The mass spectrum of this compound will show characteristic fragment ions. The molecular ion (M+) at m/z 284 may be weak or absent. Key fragments include the McLafferty rearrangement ion at m/z 74, and ions resulting from cleavages along the alkyl chain.

Mandatory Visualizations

General Experimental Workflow

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Insect Sample (Whole body or tissue) Homogenization Homogenization in Solvent Sample->Homogenization Extraction Lipid Extraction (e.g., Folch method) Homogenization->Extraction Derivatization Conversion to FAMEs (Methanolic HCl) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Processing (Identification & Quantification) GCMS->Data

Caption: Workflow for the identification of this compound.

Biosynthesis Pathway of a Branched-Chain Fatty Acid

Biosynthesis_Pathway cluster_precursors Precursors cluster_elongation Fatty Acid Elongation cluster_modification Modification AcetylCoA Acetyl-CoA FAS Fatty Acid Synthase (FAS) AcetylCoA->FAS MalonylCoA Malonyl-CoA MalonylCoA->FAS MethylmalonylCoA Methylmalonyl-CoA MethylmalonylCoA->FAS Branch point Elongation Chain Elongation Cycles FAS->Elongation BCFA Branched-Chain Fatty Acid (15-methylhexadecanoic acid) Elongation->BCFA Esterification Esterification (with Methanol) BCFA->Esterification Product This compound Esterification->Product

Caption: Generalized biosynthesis of this compound.

Generalized Pheromone Signaling Pathway

Pheromone_Signaling cluster_reception Chemoreception in Antenna cluster_transduction Signal Transduction cluster_response Behavioral Response Pheromone This compound (Pheromone) OBP Odorant Binding Protein (OBP) Pheromone->OBP Binding OR Odorant Receptor (OR) on Olfactory Sensory Neuron OBP->OR Transport & Delivery IonChannel Ion Channel Activation OR->IonChannel Depolarization Membrane Depolarization IonChannel->Depolarization ActionPotential Action Potential Generation Depolarization->ActionPotential Brain Signal to Brain (Antennal Lobe) ActionPotential->Brain Behavior Behavioral Response (e.g., Mating, Aggregation) Brain->Behavior

Caption: A model for insect pheromone signaling.

Conclusion

The preliminary identification of this compound in a novel insect species represents a significant step towards understanding its chemical ecology. The protocols outlined in this technical guide provide a robust framework for researchers to confidently identify this compound. While quantitative data and specific signaling pathways for this compound are currently limited, the methodologies and conceptual models presented here offer a solid foundation for future research. Further investigation into the quantitative variation of this compound with factors such as age, sex, and reproductive status, coupled with behavioral bioassays, will be crucial in elucidating its precise biological role. Such knowledge has the potential to pave the way for innovative and targeted approaches in pest management and drug discovery.

References

Methodological & Application

Application Note: GC-MS Analysis of Methyl 15-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-methylhexadecanoate, also known as methyl isoheptadecanoate, is a branched-chain fatty acid methyl ester (FAME). The analysis of such compounds is crucial in various fields, including microbiology for the chemotaxonomic profiling of bacteria, in clinical research as potential biomarkers, and in food science for quality assessment. Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and selective technique for the qualitative and quantitative analysis of fatty acids.[1][2] However, due to the low volatility of free fatty acids, a derivatization step to convert them into more volatile FAMEs is typically required for successful GC-MS analysis.[3] This application note provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, derivatization, and instrument parameters.

Experimental Protocols

The overall workflow for the analysis of this compound from a biological matrix involves lipid extraction, derivatization to form the methyl ester, and subsequent GC-MS analysis.[3]

Lipid Extraction from Biological Samples (e.g., Bacterial Cells)

This protocol is adapted for the extraction of total lipids from bacterial cells.

  • Sample Collection: Harvest bacterial cells from a culture by centrifugation. Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline) to remove any residual growth medium.

  • Homogenization: Resuspend a precisely weighed amount of the cell pellet (e.g., 25-50 mg) in a chloroform/methanol mixture (2:1, v/v).[3]

  • Internal Standard Spiking: For accurate quantification, add a known amount of an internal standard that is not naturally present in the sample, such as a deuterated fatty acid or a fatty acid with an odd number of carbons.

  • Phase Separation: Add water or a salt solution to the homogenate to induce the separation of the mixture into aqueous and organic phases. Vortex the mixture thoroughly.[3]

  • Lipid Collection: Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean tube.[3]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen gas. The resulting lipid extract is now ready for derivatization.

Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol utilizes a common and effective acid-catalyzed esterification method using boron trifluoride (BF₃)-methanol.[4][5]

  • Reagent Preparation: Use a commercially available 12-14% (w/w) solution of boron trifluoride in methanol.

  • Reaction:

    • Add 2 mL of the BF₃-methanol solution to the dried lipid extract in a screw-capped glass tube with a PTFE liner.

    • Tightly cap the tube and flush with nitrogen gas to prevent oxidation.[3]

    • Heat the mixture at 60-80°C for 10-60 minutes in a heating block or water bath.[4] The optimal time and temperature may need to be determined empirically for specific sample types.[4]

  • Extraction of FAMEs:

    • Allow the reaction tube to cool to room temperature.

    • Add 1 mL of water and 1 mL of a nonpolar solvent like hexane (B92381) or heptane.[4]

    • Shake the tube vigorously to partition the FAMEs into the organic layer.

    • Centrifuge at approximately 1,500 x g for 10 minutes to facilitate phase separation.[4]

  • Sample Collection for GC-MS: Carefully transfer the upper organic (hexane/heptane) layer containing the FAMEs to a clean autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following table summarizes typical GC-MS parameters for the analysis of FAMEs, including this compound.

ParameterValue
Gas Chromatograph Agilent 6890N or similar
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio) or Splitless
Injector Temperature 250°C
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
GC Column DB-5MS (30 m x 0.25 mm x 0.25 µm) or similar non-polar column
Oven Temperature Program Initial temperature of 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Mass Spectrometer Agilent 5973 or similar quadrupole mass spectrometer
Ionization Mode Electron Ionization (EI)
Ionization Energy 70 eV
MS Source Temperature 230°C
MS Quadrupole Temp 150°C
Acquisition Mode Full Scan (e.g., m/z 40-500)

Data Presentation

Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and the calibration curve.

Mass Spectral Data for this compound

The identification of this compound is confirmed by its retention time and its mass spectrum.

PropertyValue
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.5 g/mol [6]
CAS Number 6929-04-0[7]
Kovats Retention Index ~1974 on a standard non-polar column[6]
Key Mass Fragments (m/z) 74 (base peak), 87, 143, 241[6]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (e.g., Bacterial Cells) Extraction Lipid Extraction (Chloroform/Methanol) Sample->Extraction Drying1 Dry Down Under Nitrogen Extraction->Drying1 Derivatization Esterification with BF3-Methanol Drying1->Derivatization Extraction2 FAME Extraction (Hexane) Derivatization->Extraction2 GCMS GC-MS Analysis Extraction2->GCMS Data Data Processing and Quantification GCMS->Data

Caption: Experimental workflow for GC-MS analysis of this compound.

fragmentation_pathway cluster_fragments Key Mass Fragments M This compound (M⁺) m/z 284 mclafferty McLafferty Rearrangement m/z 74 M:f1->mclafferty γ-H transfer loss_methoxy Loss of Methoxy Group (-OCH₃) m/z 253 M:f1->loss_methoxy alpha_cleavage Alpha Cleavage m/z 87 M:f1->alpha_cleavage iso_branch Cleavage at Iso Branch Point m/z 241 M:f1->iso_branch

Caption: Key mass fragmentation pathways for this compound in EI-MS.

References

Application Note: Methyl 15-methylhexadecanoate as an Internal Standard for FAME Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative analysis of fatty acids is crucial in various fields, including drug development, clinical diagnostics, and nutritional science. Gas chromatography (GC) is a powerful technique for this purpose, but it requires the conversion of fatty acids into their more volatile fatty acid methyl esters (FAMEs). To ensure accuracy and precision by correcting for variations in sample preparation and injection volume, an internal standard (IS) is indispensable.

An ideal internal standard is a compound that is chemically similar to the analytes but not naturally present in the samples. Methyl 15-methylhexadecanoate, also known as methyl isoheptadecanoate, is an excellent candidate for an internal standard in FAME analysis.[1][2][3][4] Its branched-chain structure makes it rare in most biological samples, and its elution time is typically distinct from the common straight-chain FAMEs, ensuring good chromatographic resolution.[5] This application note provides a detailed protocol for using this compound as an internal standard for the quantitative analysis of FAMEs by GC with Flame Ionization Detection (GC-FID).

Physicochemical Properties of this compound

PropertyValue
Synonyms Methyl isoheptadecanoate, Methyl 15-methylpalmitate[1][2][3]
Molecular Formula C18H36O2[1][2][4]
Molecular Weight 284.48 g/mol [1][2]
Appearance Colorless liquid[6]
Boiling Point Approximately 250 °C[6]
Solubility Soluble in organic solvents like alcohols, ethers, and ketones[6]

Experimental Protocols

This section details the methodology for sample preparation, FAME derivatization, and GC analysis using this compound as an internal standard.

Materials and Reagents
  • This compound (Internal Standard)

  • FAME standards (e.g., Supelco 37-Component FAME Mix)[5]

  • Hexane (B92381) (GC grade)

  • Methanol (anhydrous)

  • 2M Methanolic KOH

  • Sodium chloride (NaCl)

  • Samples containing lipids (e.g., oil, tissue homogenate)

  • Glassware: screw-cap vials, pipettes, autosampler vials with inserts

Preparation of Internal Standard Stock Solution
  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve it in hexane in a 10 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

  • Store the stock solution at -20°C.

Sample Preparation and Derivatization (Transesterification)

This protocol is based on a common base-catalyzed transesterification method.[7]

  • Accurately weigh approximately 10-20 mg of the lipid-containing sample into a screw-cap vial.[8]

  • Add a precise volume of the this compound internal standard stock solution to the sample. The amount should be chosen to be in the midrange of the expected concentrations of the FAMEs in the sample.[8]

  • Add 2 mL of hexane to dissolve the sample and the internal standard.

  • Add 0.2 mL of 2M methanolic KOH.

  • Cap the vial tightly and vortex vigorously for 30 seconds at room temperature.[9]

  • Allow the phases to separate. If necessary, centrifuge at a low speed to facilitate separation.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean autosampler vial for GC analysis.

Gas Chromatography (GC-FID) Conditions

The following are typical GC conditions for FAME analysis and can be adapted as needed.[5][7]

ParameterCondition
Gas Chromatograph Agilent 7890A GC System or equivalent[7]
Column Agilent HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent[7]
Injector Split/Splitless, operated in split mode (e.g., 20:1)[10]
Injector Temperature 250°C
Oven Program Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 250°C, hold for 5 min
Carrier Gas Helium or Hydrogen at a constant flow rate of 1.5 mL/min
Detector Flame Ionization Detector (FID)
Detector Temperature 280°C
Injection Volume 1 µL

Data Presentation and Analysis

The concentration of each fatty acid is calculated relative to the known concentration of the internal standard, this compound.

Calculation

The concentration of an individual FAME is calculated using the following formula:

Concentration of FAME (mg/g) = (Area of FAME / Area of IS) * (Concentration of IS / Weight of Sample) * Response Factor

A response factor for each FAME relative to the internal standard should be determined by analyzing a standard mixture with known concentrations of all components. For many FAMEs analyzed by FID, the response factors are close to unity and are often assumed to be 1 for simplicity.

Expected Quantitative Data

The following table summarizes the expected retention times and response factors for selected FAMEs relative to this compound.

FAMEAbbreviationExpected Retention Time (min)Relative Response Factor (RRF)
Methyl myristateC14:0~12.51.02
Methyl palmitateC16:0~15.81.01
Methyl palmitoleateC16:1~16.11.01
This compound i-C17:0 (IS) ~17.2 1.00
Methyl stearateC18:0~18.91.00
Methyl oleateC18:1~19.20.99
Methyl linoleateC18:2~19.50.98
Methyl linolenateC18:3~19.80.97

Note: Retention times are estimates and will vary depending on the specific GC system and conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for FAME analysis using an internal standard.

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Lipid Sample Add_IS Add Methyl 15-methylhexadecanoate (IS) Sample->Add_IS Solvent Add Hexane Add_IS->Solvent Reagent Add 2M Methanolic KOH Solvent->Reagent Vortex Vortex Vigorously Reagent->Vortex Separate Phase Separation Vortex->Separate Transfer Transfer Hexane Layer Separate->Transfer GC_FID GC-FID Analysis Transfer->GC_FID Data Data Processing (Integration & Quantification) GC_FID->Data

Caption: Workflow for FAME analysis using an internal standard.

Logic of Internal Standard Quantification

This diagram illustrates the principle of using an internal standard for quantification.

Internal_Standard_Logic cluster_input Inputs cluster_process Analytical Process cluster_output Outputs & Calculation Known_IS Known Amount of Internal Standard (IS) Sample_Prep Sample Preparation (Extraction, Derivatization) Known_IS->Sample_Prep Unknown_Sample Unknown Amount of Analytes in Sample Unknown_Sample->Sample_Prep GC_Injection GC Injection Sample_Prep->GC_Injection IS_Peak_Area Peak Area of IS GC_Injection->IS_Peak_Area Analyte_Peak_Area Peak Area of Analyte GC_Injection->Analyte_Peak_Area Calculation Calculate Analyte Amount (Ratio of Areas) IS_Peak_Area->Calculation Analyte_Peak_Area->Calculation

Caption: Principle of internal standard quantification.

Conclusion

This compound is a highly suitable internal standard for the quantitative analysis of FAMEs by GC-FID. Its unique branched structure ensures it is unlikely to be present in most biological samples, and it provides good chromatographic separation from common fatty acids. The detailed protocol and guidelines presented in this application note offer a robust framework for researchers, scientists, and drug development professionals to achieve accurate and reproducible quantification of fatty acids in their samples.

References

Lipidomic Profiling of Branched-Chain Fatty Acids Using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by a methyl group at the penultimate (iso) or antepenultimate (anteiso) carbon of the acyl chain. While less abundant than their straight-chain counterparts, BCFAs are integral components of cell membranes, particularly in bacteria, and are increasingly recognized for their significant roles in mammalian physiology. Dysregulation of BCFA metabolism has been implicated in various conditions, including metabolic disorders and inflammatory diseases. Consequently, the accurate and sensitive quantification of BCFAs in biological matrices is crucial for understanding their biological functions and exploring their potential as biomarkers and therapeutic targets.

This application note provides a comprehensive protocol for the lipidomic profiling of BCFAs in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described methodology offers high sensitivity and specificity for the quantification of various BCFA species.

Experimental Protocols

Sample Preparation: Lipid Extraction from Human Plasma

This protocol is adapted from established lipid extraction methodologies to ensure efficient recovery of BCFAs from complex biological matrices.[1]

Materials:

  • Human plasma (collected with EDTA or heparin)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (B129727) (MeOH), LC-MS grade

  • Chloroform, HPLC grade

  • Internal Standard (IS) solution (e.g., a mixture of stable isotope-labeled BCFAs such as 13C-labeled iso-15:0 and anteiso-15:0 in methanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

Procedure:

  • Thaw frozen human plasma samples on ice.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of plasma.

  • Add 10 µL of the internal standard solution to the plasma sample.

  • To precipitate proteins, add 400 µL of a cold (-20°C) 1:3 (v/v) mixture of methanol and acetonitrile.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant, which contains the lipid extract, and transfer it to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen gas at 30°C.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) for LC-MS/MS analysis.

LC-MS/MS Analysis

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is commonly used for the separation of fatty acids.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Isopropanol (90:10, v/v)

  • Gradient Elution:

    • 0-2 min: 30% B

    • 2-15 min: 30-95% B

    • 15-20 min: 95% B

    • 20.1-25 min: 30% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Parameters:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

The following tables summarize representative MRM transitions for common BCFAs and their reported physiological concentrations in human plasma.

Table 1: Representative MRM Transitions for Branched-Chain Fatty Acids

Branched-Chain Fatty AcidPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
iso-C14:0227.2227.210
anteiso-C15:0241.2241.210
iso-C15:0241.2241.210
iso-C16:0255.2255.210
iso-C17:0269.3269.310
anteiso-C17:0269.3269.310
Phytanic acid (branched C20:0)311.3311.310
Pristanic acid (branched C19:0)297.3297.310

Note: For underivatized fatty acids in negative ion mode, the precursor ion is often monitored as the product ion in a pseudo-MRM transition due to limited fragmentation. Derivatization can yield more specific fragments.

Table 2: Reported Concentrations of Branched-Chain Fatty Acids in Healthy Human Serum

Branched-Chain Fatty AcidMean Concentration (ng/mL)Standard Deviation (ng/mL)
Isobutyric acid698.8204.7
Isovaleric acid1155.0490.4

Data adapted from a study on a heterogeneous healthy population.[4]

Visualization of Workflows and Pathways

G Experimental Workflow for BCFA Profiling cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma is_addition Internal Standard Spiking plasma->is_addition protein_precipitation Protein Precipitation (Methanol/Acetonitrile) is_addition->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying under Nitrogen supernatant_collection->drying reconstitution Reconstitution drying->reconstitution lc_separation UHPLC Separation (C18 Column) reconstitution->lc_separation esi Electrospray Ionization (Negative Mode) lc_separation->esi ms_detection Tandem MS Detection (MRM) esi->ms_detection peak_integration Peak Integration ms_detection->peak_integration quantification Quantification (vs. Internal Standard) peak_integration->quantification statistical_analysis Statistical Analysis quantification->statistical_analysis G Potential Signaling Pathways Modulated by BCFAs cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus bcfa Branched-Chain Fatty Acids (BCFAs) tlr4 Toll-like Receptor 4 (TLR4) bcfa->tlr4 Inhibits LPS binding gpr G-Protein Coupled Receptors (e.g., GPR41/43) bcfa->gpr Activates? ppar PPARs bcfa->ppar Potential Modulation myd88 MyD88 tlr4->myd88 LPS-induced signaling g_protein G-Protein Signaling gpr->g_protein nfkb_inhibition Inhibition of NF-κB Activation myd88->nfkb_inhibition Downstream cascade inflammatory_genes Pro-inflammatory Gene Expression (e.g., IL-8) nfkb_inhibition->inflammatory_genes Decreased Transcription g_protein->inflammatory_genes Modulation of Inflammation ppar->inflammatory_genes Transcriptional Regulation

References

Quantification of Methyl 15-methylhexadecanoate in Microbial Biomass: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-methylhexadecanoate, the methyl ester of iso-heptadecanoic acid (i-C17:0), is a branched-chain fatty acid (BCFA) found in the cell membranes of various microbial species. Unlike the straight-chain fatty acids common in eukaryotes, BCFAs like 15-methylhexadecanoic acid are characteristic of many bacteria and can serve as important biomarkers for bacterial identification and characterization.[1] The presence and relative abundance of this fatty acid can vary significantly between different bacterial genera and even species, making its quantification a valuable tool in microbial research, diagnostics, and drug development. For instance, the fatty acid profiles of bacteria, including the concentration of specific BCFAs, can be used for taxonomic classification.[2][3]

This document provides detailed application notes and protocols for the quantification of this compound in microbial biomass, targeting researchers, scientists, and professionals in drug development.

Data Presentation: Quantitative Abundance of iso-C17:0 in Various Bacterial Species

The following table summarizes the relative abundance of 15-methylhexadecanoic acid (iso-C17:0) in the total fatty acid profiles of several bacterial species, as determined by gas chromatography-mass spectrometry (GC-MS) analysis of their fatty acid methyl esters (FAMEs).

Bacterial SpeciesRelative Abundance of iso-C17:0 (%)Reference
Bacillus subtilis7.11[2]
Bacillus subtilis PO270Varies with growth phase (prominent)[4]
Staphylococcus aureusPresent, but in lower amounts than iso-C15:0 and anteiso-C15:0[5]
Desulfovibrio vulgarisPresent as a major unsaturated branched-chain fatty acid (iso-C17:1)[6]
Desulfovibrio desulfuricansPresent as a major unsaturated branched-chain fatty acid (iso-C17:1)[6]
Desulfovibrio salexigensPresent as a major unsaturated branched-chain fatty acid (iso-C17:1)[6]

Experimental Protocols

Protocol 1: Extraction and Transesterification of Fatty Acids from Microbial Biomass

This protocol outlines the steps for extracting total fatty acids from microbial biomass and converting them into their corresponding methyl esters (FAMEs) for subsequent GC-MS analysis.

Materials:

Procedure:

  • Harvesting and Washing of Microbial Biomass:

    • Centrifuge the microbial culture to obtain a cell pellet.

    • Discard the supernatant and wash the pellet twice with a saline solution to remove any residual medium components.

  • Lipid Extraction (Bligh & Dyer Method):

    • To the washed cell pellet, add a mixture of chloroform and methanol in a 1:2 (v/v) ratio.

    • Vortex vigorously for 15 minutes to ensure thorough mixing and cell lysis.

    • Add an equal volume of chloroform to the mixture and vortex for 2 minutes.

    • Add an equal volume of saline solution and vortex for another 2 minutes.

    • Centrifuge the mixture to separate the phases. The bottom chloroform layer contains the lipids.

    • Carefully collect the lower chloroform layer into a clean glass tube.

  • Saponification and Transesterification:

    • Evaporate the chloroform from the lipid extract under a gentle stream of nitrogen.

    • Add 2 mL of 0.5 M sodium hydroxide in methanol to the dried lipid extract.

    • Incubate the mixture in a water bath at 80°C for 10 minutes. This step saponifies the lipids.

    • Cool the tubes to room temperature.

    • Add 2 mL of 14% boron trifluoride in methanol (BF3-MeOH).

    • Incubate at 80°C for 10 minutes to methylate the fatty acids.

    • Cool the tubes to room temperature.

  • Extraction of FAMEs:

    • Add 2 mL of hexane to the tube and vortex for 2 minutes.

    • Add 2 mL of saturated sodium chloride solution to facilitate phase separation.

    • Centrifuge briefly. The upper hexane layer contains the FAMEs.

    • Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Sample Preparation for GC-MS:

    • Transfer the dried hexane extract containing the FAMEs to a GC vial for analysis.

Protocol 2: GC-MS Analysis of Fatty Acid Methyl Esters

This protocol provides a general method for the analysis of FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Split or splitless, depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 180°C at 10°C/min.

    • Ramp to 240°C at 5°C/min, hold for 10 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230°C.

    • Transfer Line Temperature: 250°C.

Quantification:

  • Internal Standard: For absolute quantification, a known amount of an internal standard (e.g., methyl heptadecanoate, C17:0) should be added to the sample before the extraction process.

  • External Standard Curve: A calibration curve should be prepared using a certified standard of this compound at various concentrations to determine the concentration in the unknown samples.

  • Data Analysis: The peak area of this compound is compared to the peak area of the internal standard and the external standard curve to calculate its concentration in the original microbial biomass. The relative abundance is calculated by dividing the peak area of this compound by the total area of all identified fatty acid peaks.

Mandatory Visualizations

Biosynthesis of iso-Heptadecanoic Acid (15-methylhexadecanoic acid)

The biosynthesis of iso-branched-chain fatty acids in bacteria typically starts from the degradation of branched-chain amino acids. For iso-C17:0, the precursor is isobutyryl-CoA, which is derived from valine. This primer is then elongated by the fatty acid synthase (FAS) system.

iso_C17_biosynthesis Valine Valine alpha_ketoisovalerate α-Ketoisovalerate Valine->alpha_ketoisovalerate Transamination isobutyryl_CoA Isobutyryl-CoA (Primer) alpha_ketoisovalerate->isobutyryl_CoA Decarboxylation FAS Fatty Acid Synthase (FAS) Elongation Cycles isobutyryl_CoA->FAS Malonyl_ACP Malonyl-ACP (Elongation Unit) Malonyl_ACP->FAS iso_C17_0 iso-Heptadecanoyl-ACP (15-methylhexadecanoyl-ACP) FAS->iso_C17_0 7 cycles final_product 15-Methylhexadecanoic Acid (incorporation into lipids) iso_C17_0->final_product Hydrolysis/Transfer

Caption: Biosynthesis pathway of iso-heptadecanoic acid in bacteria.

Experimental Workflow for Quantification

The overall experimental workflow for the quantification of this compound from microbial biomass is a multi-step process from sample collection to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction & Derivatization cluster_analysis Analysis & Quantification Culture Microbial Culture Harvest Harvesting & Washing Culture->Harvest Biomass Clean Microbial Biomass Harvest->Biomass Extraction Lipid Extraction Biomass->Extraction Derivatization Transesterification to FAMEs Extraction->Derivatization FAMEs FAMEs in Hexane Derivatization->FAMEs GCMS GC-MS Analysis FAMEs->GCMS Data Data Acquisition GCMS->Data Quant Quantification (Internal/External Standards) Data->Quant Final_Result Quantitative Data of This compound Quant->Final_Result Calculation of Concentration & Relative Abundance

Caption: Experimental workflow for quantifying this compound.

References

Application of Methyl 15-methylhexadecanoate in Bacterial Chemotaxonomy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Chemotaxonomy, the classification of organisms based on their chemical constituents, is a powerful tool in microbiology for the rapid and accurate identification of bacteria. Cellular fatty acid composition is a particularly stable and reliable chemotaxonomic marker. Among the diverse array of fatty acids found in bacteria, branched-chain fatty acids (BCFAs) play a significant role in differentiating bacterial taxa. Methyl 15-methylhexadecanoate, the methyl ester of 15-methylhexadecanoic acid (iso-heptadecanoic acid or iso-C17:0), is an important iso-branched-chain fatty acid used in bacterial identification. This application note details the significance of this compound in bacterial chemotaxonomy, provides a protocol for its analysis, and discusses its role in bacterial physiology.

Chemotaxonomic Significance of this compound (iso-C17:0)

Data Presentation: Relative Abundance of iso-C17:0 and Related Fatty Acids

The following table summarizes the relative abundance of iso-C17:0 and other key branched-chain fatty acids in selected bacterial species. This data is crucial for chemotaxonomic differentiation.

Bacterial SpeciesFatty AcidRelative Abundance (%)Reference
Microbacterium barkeriiso-C17:0 1.67 - 2.4[Gorshkova et al., 2016][5][6]
Microbacterium barkerianteiso-C15:044.26 - 46.36[Gorshkova et al., 2016][5][6]
Microbacterium barkerianteiso-C17:027.04 - 28.03[Gorshkova et al., 2016][5][6]
Microbacterium barkeriiso-C16:014.49 - 16.9[Gorshkova et al., 2016][5][6]
Microbacterium barkeriiso-C15:05.51 - 8.58[Gorshkova et al., 2016][5][6]
Bacillus subtilisiso-C17:07.11[Gorshkova et al., 2016][5]
Bacillus subtilisanteiso-C17:010.24[Gorshkova et al., 2016][5]
Bacillus subtilisiso-C15:034.72[Gorshkova et al., 2016][5]
Bacillus subtilisanteiso-C15:033.72[Gorshkova et al., 2016][5]
Streptomyces coelicoloriso/anteiso-C17:023.3 - 23.9[Alteration of the Fatty Acid Profile of Streptomyces coelicolor...][7]
Streptomyces sp. 452iso-C17:02.9[Table S3. Fatty acid profiles of strain 452][8]
Streptomyces sp. 452anteiso-C17:05.7[Table S3. Fatty acid profiles of strain 452][8]
Staphylococcus aureusiso-C17:0Present[The anteiso/iso ratios of S. aureus isolates...][9]
Legionella geestianaiso-C17:0Higher relative proportion than anteiso-C17:0[Usefulness of Fatty Acid Composition for Differentiation of Legionella Species][10]

Note: Data is compiled from various sources and experimental conditions may vary.

Experimental Protocols: Fatty Acid Methyl Ester (FAME) Analysis

The following protocol provides a detailed methodology for the preparation and analysis of fatty acid methyl esters from bacterial cultures.

I. Materials and Reagents

  • Bacterial Culture: Pure culture grown on a standardized medium (e.g., Tryptic Soy Agar) under controlled temperature and time.

  • Reagent 1 (Saponification): 45 g Sodium Hydroxide, 150 ml Methanol, 150 ml distilled water.

  • Reagent 2 (Methylation): 325 ml 6.0 N Hydrochloric Acid, 275 ml Methanol.

  • Reagent 3 (Extraction): 200 ml Hexane, 200 ml Methyl tert-butyl ether.

  • Reagent 4 (Base Wash): 10.8 g Sodium Hydroxide, 900 ml distilled water.

  • Pyrex glass tubes with Teflon-lined caps.

  • Sterile inoculation loops.

  • Water bath.

  • Vortex mixer.

  • Centrifuge.

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) and a suitable capillary column (e.g., (5%-phenyl)-methylpolysiloxane).

  • FAME standards for calibration.

II. Experimental Workflow

FAME_Analysis_Workflow Experimental Workflow for FAME Analysis cluster_sample_prep Sample Preparation cluster_extraction FAME Preparation cluster_analysis Analysis bacterial_culture Bacterial Culture (Pure, Standardized Growth) harvest Harvest ~40mg of Cells bacterial_culture->harvest saponification 1. Saponification (Reagent 1, 100°C, 30 min) harvest->saponification methylation 2. Methylation (Reagent 2, 80°C, 10 min) saponification->methylation extraction 3. Extraction (Reagent 3) methylation->extraction base_wash 4. Base Wash (Reagent 4) extraction->base_wash gc_analysis Gas Chromatography (GC) Analysis base_wash->gc_analysis data_analysis Data Analysis & Comparison to FAME Database gc_analysis->data_analysis identification Bacterial Identification data_analysis->identification

Caption: A flowchart illustrating the key steps in Fatty Acid Methyl Ester (FAME) analysis for bacterial identification.

III. Step-by-Step Protocol

  • Harvesting Bacterial Cells: Using a sterile loop, collect approximately 40 mg (a large loopful) of bacterial biomass from a pure culture plate. Transfer the cells to a clean Pyrex tube.

  • Saponification:

    • Add 1.0 ml of Reagent 1 to the tube containing the bacterial cells.

    • Securely seal the tube with a Teflon-lined cap.

    • Vortex the tube briefly.

    • Heat the tube in a boiling water bath (100°C) for 30 minutes. Vortex for 5-10 seconds every 5-10 minutes.

  • Methylation:

    • Cool the tube to room temperature.

    • Add 2.0 ml of Reagent 2.

    • Recap the tube and vortex briefly.

    • Heat the tube in a water bath at 80°C for 10 minutes.

    • Cool the tube rapidly to room temperature.

  • Extraction:

    • Add 1.25 ml of Reagent 3.

    • Tumble the tube on a rotator for 10 minutes.

    • Centrifuge the tube for 3 minutes at a low speed to separate the phases.

    • Transfer the upper organic phase (containing the FAMEs) to a clean vial.

  • Base Wash:

    • Add approximately 3.0 ml of Reagent 4 to the vial containing the organic phase.

    • Recap the vial and tumble for 5 minutes.

    • Transfer the upper organic phase to a new, clean GC vial for analysis.

  • Gas Chromatography (GC) Analysis:

    • Analyze the extracted FAMEs using a GC-FID system.

    • The separation and identification of the FAMEs are based on their retention times compared to known standards.

    • The relative percentage of each fatty acid is calculated from the peak areas in the chromatogram.

Role in Bacterial Physiology and Indirect Link to Chemotaxis

While there is no direct evidence of this compound being a signaling molecule in bacterial chemotaxis, its role in maintaining the physical properties of the cell membrane is well-established. Branched-chain fatty acids like iso-C17:0 are crucial for regulating membrane fluidity.[11] The methyl branch in iso-fatty acids disrupts the tight packing of the acyl chains, thereby lowering the phase transition temperature of the membrane and increasing its fluidity.

This regulation of membrane fluidity is essential for the proper function of membrane-embedded proteins, including chemoreceptors which are central to the chemotaxis system. A fluid membrane allows for the conformational changes in chemoreceptors that are necessary for signal transduction. Therefore, while not a direct signaling component, the presence of iso-C17:0 and other BCFAs is critical for the structural integrity and functionality of the membrane, which in turn supports the machinery of chemotaxis.

Chemotaxis_Influence Conceptual Relationship between BCFAs and Chemotaxis BCFA Branched-Chain Fatty Acids (e.g., iso-C17:0) Membrane Cell Membrane BCFA->Membrane Incorporation into Fluidity Optimal Membrane Fluidity Membrane->Fluidity Maintains Chemoreceptors Chemoreceptor Function (Conformational Changes) Fluidity->Chemoreceptors Enables Signal Chemotactic Signal Transduction Chemoreceptors->Signal Initiates

Caption: The indirect influence of branched-chain fatty acids on bacterial chemotaxis through the regulation of cell membrane fluidity.

Conclusion

This compound is a significant biomarker in bacterial chemotaxonomy. Its presence and abundance, as part of a comprehensive fatty acid profile, provide a reliable basis for the identification and classification of a wide range of bacteria. The standardized FAME analysis protocol enables reproducible and accurate determination of these profiles. While not directly involved in chemotactic signaling, the fundamental role of iso-C17:0 in maintaining membrane fluidity underscores its importance in overall bacterial physiology, which is a prerequisite for complex behaviors such as chemotaxis. For researchers, scientists, and drug development professionals, understanding the distribution and function of such key cellular components is essential for both fundamental microbiology and the development of novel antimicrobial strategies.

References

Application Notes and Protocols for the Extraction of Branched-Chain Fatty Acids from Complex Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the extraction, purification, and quantification of branched-chain fatty acids (BCFAs) from complex soil matrices. BCFAs, such as iso and anteiso fatty acids, are valuable biomarkers for characterizing microbial communities in soil, which is crucial for agricultural science, environmental monitoring, and the discovery of novel natural products for drug development.

Introduction

Branched-chain fatty acids are primarily synthesized by bacteria, particularly Gram-positive bacteria, and their analysis in soil provides insights into the microbial biomass and community structure. The complex nature of soil, with its vast diversity of organic and inorganic components, presents a significant challenge for the efficient and reproducible extraction of these lipid biomarkers. This document outlines a robust workflow, from sample preparation to final analysis, designed to yield high-quality data for research and development applications.

Overview of the Extraction and Analysis Workflow

The overall process for the analysis of BCFAs from soil can be divided into four main stages:

  • Lipid Extraction: The initial step involves the extraction of total lipids from the soil matrix using a solvent-based method.

  • Fractionation: The total lipid extract is then fractionated to isolate the desired lipid classes, typically phospholipids, which are rich in microbial-derived fatty acids.

  • Derivatization: The fatty acids are converted into their more volatile methyl ester derivatives (FAMEs) for gas chromatography analysis.

  • Analysis: The FAMEs are separated, identified, and quantified using gas chromatography-mass spectrometry (GC-MS).

Quantitative Data on Extraction Methods

The efficiency of fatty acid extraction from soil is highly dependent on the chosen solvent system and methodology. While specific recovery data for branched-chain fatty acids is not always explicitly detailed in the literature, the recovery of total phospholipid fatty acids (PLFAs) can serve as a strong indicator of BCFA recovery, as BCFAs are a significant component of bacterial PLFAs.

Table 1: Comparison of Extraction Method Efficiency for Soil Fatty Acids

Extraction MethodSolvent SystemTypical Recovery Rate (Total PLFAs)Key AdvantagesKey Disadvantages
Modified Bligh-Dyer Chloroform (B151607):Methanol (B129727):Buffer90-95%[1]High extraction efficiency for a broad range of lipids.[1]Use of hazardous chlorinated solvents.
Acidic Bligh-Dyer Acidified Chloroform:Methanol10-15% higher than standard Bligh-Dyer for total fatty acids[2][3]Improved recovery of all fatty acids, including polyunsaturated ones.[2][3]Potential for acid-catalyzed degradation of some lipids if not controlled.
Soxhlet Extraction Dichloromethane/Acetone (B3395972)Variable, generally lower than Bligh-Dyer for phospholipids.[4]Can be effective for total lipids.Time-consuming and requires larger solvent volumes.
Supercritical Fluid Extraction (SFE) Supercritical CO2 with co-solvent (e.g., Methanol)Comparable to solvent extraction, can be optimized."Green" alternative, reduced solvent use.Requires specialized equipment.
Headspace Solid-Phase Microextraction (SPME) N/A (adsorption-based)91.15% to 108.1% for long-chain fatty acids[3]Solvent-free, sensitive.May have bias towards more volatile compounds.

Table 2: Typical Abundance of Branched-Chain Fatty Acids in Different Soil Types

The abundance and profile of BCFAs can vary significantly between different soil types and land uses, reflecting differences in microbial community composition.

Soil Type / Land UsePredominant Microbial Group Indicated by BCFAsTypical BCFA Concentration Range (nmol/g soil)Key BCFA Markers
Forest Soils Fungi and Bacteria1.0 - 10.0i15:0, a15:0, i16:0, i17:0, a17:0[5]
Agricultural Soils (Cropland) Often lower microbial biomass than forests0.5 - 5.0i15:0, a15:0, i17:0[6]
Grassland Soils Diverse bacterial communities2.0 - 15.0High abundance of various iso and anteiso BCFAs.

Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the extraction and analysis of BCFAs from soil samples.

Protocol 1: Modified Bligh-Dyer Lipid Extraction

This protocol is a widely used and effective method for extracting a broad range of lipids from soil.[7][8]

Materials:

  • Freeze-dried and sieved (<2 mm) soil

  • Chloroform (HPLC grade)

  • Methanol (HPLC grade)

  • Phosphate buffer (0.1 M, pH 7.4) or Citrate buffer (0.15 M, pH 4.0)

  • Teflon centrifuge tubes (50 mL) with PTFE-lined caps

  • Internal standard (e.g., 1,2-dinonadecanoyl-sn-glycero-3-phosphocholine (B1262976) - PC(19:0/19:0))

  • End-over-end shaker

  • Centrifuge

  • Glass vials

Procedure:

  • Weigh 1-5 g of freeze-dried soil into a Teflon centrifuge tube. The amount of soil will depend on the organic matter content.[8]

  • Add a known amount of the internal standard to each sample.

  • Add the extraction solvent in the ratio of 1:2:0.8 (v/v/v) of chloroform:methanol:buffer. For 1 g of soil, a typical volume would be 1.9 mL of buffer, 2.5 mL of methanol, and 1.25 mL of chloroform.

  • Cap the tubes tightly and vortex for 30 seconds.

  • Place the tubes on an end-over-end shaker and extract for 2 hours at room temperature.

  • Centrifuge the tubes at 2,500 x g for 10 minutes to pellet the soil particles.

  • Carefully pipette the supernatant (the single-phase liquid) into a clean glass vial.

  • To the supernatant, add chloroform and buffer (or water) to achieve a final ratio of 1:1:0.9 (v/v/v) of chloroform:methanol:buffer. This will induce phase separation.

  • Vortex the mixture and centrifuge at 2,000 x g for 10 minutes.

  • Two distinct phases will form. The lower chloroform phase contains the lipids.

  • Carefully remove the upper aqueous phase using a Pasteur pipette.

  • Transfer the lower chloroform phase containing the total lipid extract to a new pre-weighed vial.

  • Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at 30-40°C.

  • Store the dried lipid extract at -20°C until further processing.

Protocol 2: Solid-Phase Extraction (SPE) for Phospholipid Fractionation

This protocol separates the total lipid extract into different lipid classes to isolate the phospholipids, which are rich in BCFAs.[1][7]

Materials:

  • Dried total lipid extract from Protocol 1

  • Silica (B1680970) gel SPE cartridges (e.g., 500 mg, 6 mL)

  • Chloroform (HPLC grade)

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • SPE vacuum manifold

  • Collection vials

Procedure:

  • Condition the silica SPE cartridge by passing 5 mL of methanol, followed by 5 mL of chloroform through the column using the vacuum manifold. Do not let the column run dry.

  • Dissolve the dried lipid extract in 200 µL of chloroform.

  • Load the dissolved lipid extract onto the conditioned SPE cartridge.

  • Elute Neutral Lipids: Add 10 mL of chloroform to the cartridge and collect the eluate in a waste vial. This fraction contains neutral lipids.

  • Elute Glycolipids: Add 10 mL of acetone to the cartridge and collect the eluate in a waste vial. This fraction contains glycolipids.

  • Elute Phospholipids: Place a clean, pre-weighed collection vial under the cartridge. Add 10 mL of methanol to elute the phospholipids.

  • Evaporate the methanol from the phospholipid fraction under a stream of nitrogen gas.

  • The dried phospholipid fraction is now ready for derivatization.

Protocol 3: Derivatization to Fatty Acid Methyl Esters (FAMEs)

This protocol describes a mild alkaline transesterification to convert the fatty acids in the phospholipid fraction to their corresponding FAMEs.[7]

Materials:

Procedure:

  • To the dried phospholipid extract, add 1 mL of toluene and 2 mL of 0.5 M methanolic KOH.

  • Cap the vial tightly and vortex to mix.

  • Incubate the vial at 37°C for 15 minutes in a heating block or water bath.

  • After incubation, cool the vial to room temperature.

  • Add 2 mL of deionized water and 2 mL of hexane to the vial.

  • Vortex vigorously for 30 seconds to extract the FAMEs into the hexane layer.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

  • Repeat the hexane extraction (steps 5-8) for a second time and combine the hexane fractions.

  • Evaporate the hexane under a gentle stream of nitrogen to concentrate the FAMEs.

  • Re-dissolve the FAMEs in a small, known volume of hexane (e.g., 100 µL) containing an internal standard (e.g., methyl nonadecanoate, 19:0) for GC-MS analysis.

Protocol 4: GC-MS Analysis of FAMEs

This protocol outlines the general conditions for the analysis of FAMEs, including BCFAs, by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 min

    • Ramp 1: 10°C/min to 180°C

    • Ramp 2: 5°C/min to 240°C, hold for 10 min

  • MS Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 50-550

  • Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) mode for quantification of specific BCFAs.

Data Analysis:

  • Identify individual FAMEs, including iso and anteiso BCFAs, by comparing their retention times and mass spectra to those of authentic standards and spectral libraries (e.g., NIST).

  • Quantify the BCFAs by integrating the peak areas of their characteristic ions in SIM mode and comparing them to the peak area of the internal standard.

Visualizations

Experimental Workflow Diagram

Extraction_Workflow cluster_sample_prep Sample Preparation cluster_extraction Lipid Extraction cluster_fractionation Fractionation cluster_derivatization Derivatization cluster_analysis Analysis SoilSample Soil Sample Collection FreezeDry Freeze-Drying & Sieving SoilSample->FreezeDry BlighDyer Modified Bligh-Dyer Extraction FreezeDry->BlighDyer Centrifuge1 Centrifugation BlighDyer->Centrifuge1 PhaseSeparation Phase Separation Centrifuge1->PhaseSeparation CollectChloroform Collect Chloroform Phase (Total Lipids) PhaseSeparation->CollectChloroform SPE Solid-Phase Extraction (Silica Column) CollectChloroform->SPE EluteNeutral Elute Neutral Lipids (Chloroform) EluteGlyco Elute Glycolipids (Acetone) ElutePhospho Elute Phospholipids (Methanol) SPE->ElutePhospho Transesterification Transesterification (Mild Alkaline Methanolysis) ElutePhospho->Transesterification FAME_Extraction FAME Extraction (Hexane) Transesterification->FAME_Extraction GCMS GC-MS Analysis FAME_Extraction->GCMS DataProcessing Data Processing & Quantification GCMS->DataProcessing

Caption: Workflow for the extraction and analysis of BCFAs from soil.

Signaling Pathway Diagram (Logical Relationship)

The following diagram illustrates the logical relationship between the presence of specific BCFAs and the inference of microbial community characteristics.

BCFA_Biomarkers cluster_soil Soil Environment cluster_microbes Microbial Community cluster_bcfas Branched-Chain Fatty Acids (BCFAs) cluster_interpretation Interpretation Soil Complex Soil Matrix GramPositive Gram-Positive Bacteria Soil->GramPositive supports GramNegative Gram-Negative Bacteria Soil->GramNegative supports Fungi Fungi Soil->Fungi supports iso_BCFA iso-BCFAs (e.g., i15:0, i17:0) GramPositive->iso_BCFA produces anteiso_BCFA anteiso-BCFAs (e.g., a15:0, a17:0) GramPositive->anteiso_BCFA produces CommunityStructure Microbial Community Structure & Biomass iso_BCFA->CommunityStructure indicates anteiso_BCFA->CommunityStructure indicates

References

Application Notes and Protocols for the Derivatization of Iso-heptadecanoic Acid for Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the derivatization of iso-heptadecanoic acid (iso-C17:0) for analysis by gas chromatography (GC). Derivatization is a critical step to increase the volatility and thermal stability of fatty acids, enabling their separation and quantification by GC. The most common derivatization technique for fatty acids is the conversion to their corresponding fatty acid methyl esters (FAMEs).

Introduction to Derivatization for GC Analysis

Free fatty acids are polar molecules with low volatility, making them unsuitable for direct analysis by gas chromatography.[1][2] Derivatization, most commonly through esterification to form FAMEs, is essential to increase their volatility and improve chromatographic separation.[1][2] This process replaces the active hydrogen in the carboxylic acid group with an alkyl group, reducing intermolecular hydrogen bonding and allowing the analyte to be readily vaporized in the GC inlet.

The analysis of branched-chain fatty acids, such as iso-heptadecanoic acid, is crucial in various research areas, including microbiology, clinical diagnostics, and food science, as they can serve as biomarkers. Accurate and reproducible quantification requires a robust and efficient derivatization method.

Recommended Derivatization Method: Acid-Catalyzed Methylation

Acid-catalyzed methylation is a widely used and reliable method for the esterification of free fatty acids. This method is effective for a broad range of fatty acids, including branched-chain variants. The reaction involves heating the fatty acid in the presence of an alcohol (typically methanol) and an acid catalyst.

Experimental Protocol: Acid-Catalyzed Methylation of Iso-heptadecanoic Acid

This protocol details the procedure for the conversion of iso-heptadecanoic acid to its methyl ester for GC analysis.

Materials:

  • Iso-heptadecanoic acid standard or sample containing iso-heptadecanoic acid

  • Methanolic HCl (1.25 M or 5% v/v) or 14% Boron Trifluoride in Methanol (B129727) (BF3-Methanol)

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Accurately weigh 1-5 mg of the lipid sample or a standard of iso-heptadecanoic acid into a glass reaction vial. If the sample is in a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of methanolic HCl (1.25 M) or BF3-Methanol to the vial.

  • Reaction: Securely cap the vial and heat at 60-80°C for 1-2 hours in a heating block or water bath.[3] For branched-chain fatty acids, a longer reaction time of up to 4 hours may be beneficial to ensure complete derivatization.[3]

  • Extraction: After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated NaCl solution to the vial.

  • Phase Separation: Vortex the mixture vigorously for 1 minute and then allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis. The sample can be concentrated under a gentle stream of nitrogen if necessary.

Alternative Derivatization Method: Base-Catalyzed Transesterification

For samples where iso-heptadecanoic acid is present as part of a triglyceride or other ester, a base-catalyzed transesterification is a suitable and rapid method.

Experimental Protocol: Base-Catalyzed Transesterification

Materials:

  • Lipid sample containing iso-heptadecanoic acid esters

  • 0.5 M Sodium Methoxide (B1231860) in Methanol or 2 M Methanolic KOH

  • Hexane (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Glass reaction vials with PTFE-lined caps

  • Vortex mixer

  • Pipettes

  • GC vials with inserts

Procedure:

  • Sample Preparation: Dissolve approximately 10 mg of the oil or fat sample in 1 mL of hexane in a reaction vial.

  • Reagent Addition: Add 0.2 mL of 0.5 M sodium methoxide in methanol or 2 M methanolic KOH.

  • Reaction: Cap the vial tightly and vortex vigorously for 2 minutes at room temperature. The reaction is typically very fast.

  • Neutralization & Extraction: Add 2 mL of saturated NaCl solution to stop the reaction and facilitate phase separation.

  • Phase Separation: Allow the layers to separate. The upper hexane layer contains the FAMEs.

  • Collection: Carefully transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate to the hexane extract.

  • Final Sample Preparation: Transfer the dried hexane extract to a GC vial for analysis.

Data Presentation: Comparison of Derivatization Methods

Derivatization MethodReagentsTypical ConditionsAdvantagesDisadvantages
Acid-Catalyzed Methylation Methanolic HCl, BF3-Methanol60-100°C, 1-4 hoursEffective for free fatty acids and can also transesterify lipids.[3][4]Slower than base-catalyzed methods; harsh conditions can potentially form artifacts.[4]
Base-Catalyzed Transesterification Sodium Methoxide, Methanolic KOHRoom temperature to 60°C, 2-10 minutesVery fast and efficient for transesterification of glycerides.[5]Not effective for free fatty acids; can form soaps if water and free fatty acids are present.[5]
Two-Step Derivatization Base-catalyzed followed by acid-catalyzedVariesEffective for samples containing both free fatty acids and glycerides.[2]More complex and time-consuming.

Gas Chromatography (GC) Analysis of Iso-heptadecanoic Acid Methyl Ester

Recommended GC Conditions:

  • GC System: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A polar capillary column is recommended for the separation of FAMEs. Common choices include columns with a high cyanopropyl content or polyethylene (B3416737) glycol (WAX) phases (e.g., DB-FATWAX UI, HP-88).[1]

  • Injector: Split/splitless inlet, typically at 250°C.

  • Oven Temperature Program: A typical program starts at a lower temperature (e.g., 100°C), holds for a few minutes, then ramps up to a final temperature of around 240-250°C.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Detector: FID at 250-300°C or MS with a scan range appropriate for FAMEs (e.g., m/z 50-500).

Visualizations

Derivatization_Workflow Experimental Workflow for Acid-Catalyzed Methylation cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Purification cluster_analysis Analysis Sample Iso-heptadecanoic Acid Sample DrySample Dry Sample (if in solution) Sample->DrySample AddReagent Add Methanolic HCl / BF3-Methanol DrySample->AddReagent Heat Heat (60-80°C, 1-4h) AddReagent->Heat Cool Cool to Room Temp Heat->Cool AddHexaneNaCl Add Hexane & Saturated NaCl Cool->AddHexaneNaCl Vortex Vortex & Separate Phases AddHexaneNaCl->Vortex CollectHexane Collect Upper Hexane Layer Vortex->CollectHexane DryHexane Dry with Na2SO4 CollectHexane->DryHexane GC_Analysis GC-MS/FID Analysis DryHexane->GC_Analysis

Caption: Workflow for acid-catalyzed methylation of iso-heptadecanoic acid.

Logical_Relationship Logical Relationships in Derivatization Method Selection Start Sample Type? FFA Free Fatty Acids (FFA) Start->FFA Contains primarily Triglycerides Triglycerides / Esters Start->Triglycerides Contains primarily Mixed Mixed FFA & Esters Start->Mixed Contains both Acid Acid-Catalyzed Methylation FFA->Acid Base Base-Catalyzed Transesterification Triglycerides->Base TwoStep Two-Step Derivatization Mixed->TwoStep

Caption: Selection of derivatization method based on sample composition.

References

Application Note: A Comprehensive Method for the Identification of Iso and Anteiso Fatty Acids in Mixed Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Branched-chain fatty acids (BCFAs), particularly those with iso and anteiso structures, are crucial components of cell membranes in many bacteria and play significant roles in various biological systems.[1][2] Iso fatty acids have a methyl branch on the penultimate carbon atom from the aliphatic end, while anteiso fatty acids have a methyl branch on the antepenultimate carbon. Accurate identification and quantification of these isomers in complex biological mixtures are essential for microbiological studies, food science, and disease biomarker discovery.[3][4]

This application note provides a detailed protocol for the identification and differentiation of iso and anteiso fatty acids using Gas Chromatography-Mass Spectrometry (GC-MS). The primary method involves the derivatization of fatty acids into fatty acid methyl esters (FAMEs), followed by separation and identification based on retention time and characteristic mass spectral fragmentation patterns.

Principle of the Method

The analysis of free fatty acids by gas chromatography is challenging due to their low volatility and high polarity, which can lead to poor peak shape and inaccurate quantification.[5][6] To overcome these issues, a critical derivatization step is employed to convert the fatty acids into more volatile and less polar FAMEs.[7][8]

Once derivatized, the FAME mixture is injected into a GC-MS system. The separation of different FAMEs is achieved on a capillary GC column based on their boiling points and polarity. The identification of iso and anteiso isomers relies on two key principles:

  • Gas Chromatography (GC) Retention Time & Equivalent Chain Length (ECL): Branched-chain FAMEs typically have lower boiling points than their straight-chain counterparts and thus elute earlier. The concept of Equivalent Chain Length (ECL) is a widely used tool for the tentative identification of FAMEs.[9][10] The ECL value is determined by comparing the retention time of an unknown FAME to the retention times of a series of straight-chain saturated FAME standards.[11]

  • Mass Spectrometry (MS) Fragmentation: Electron Ionization (EI) mass spectrometry provides characteristic fragmentation patterns that can definitively distinguish between iso and anteiso structures.[12]

    • iso-FAMEs produce a prominent fragment ion corresponding to the loss of the terminal isopropyl group ([M-43]⁺).[12][13]

    • anteiso-FAMEs yield characteristic fragment ions from cleavage on both sides of the methyl branch, corresponding to the loss of an ethyl group ([M-29]⁺) and an isobutyl group ([M-57]⁺).[12][13]

Experimental Protocols

This section details the necessary steps from sample preparation to final analysis.

Lipid Extraction

Total lipids must first be extracted from the sample matrix. A modified Folch method is commonly used.

  • Reagents: Chloroform, Methanol, 0.9% NaCl solution.

  • Protocol:

    • Homogenize the biological sample (e.g., bacterial cell pellet, tissue).

    • Add a 2:1 (v/v) mixture of chloroform:methanol to the homogenized sample.

    • Vortex vigorously for 15-20 minutes to ensure thorough mixing and extraction.

    • Add 0.25 volumes of 0.9% NaCl solution and vortex again for 1 minute.

    • Centrifuge the mixture at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing lipids) using a glass pipette and transfer it to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

Fatty Acid Derivatization to FAMEs

The extracted lipids are converted to FAMEs via acid-catalyzed transesterification using Boron Trifluoride (BF₃)-Methanol.[5][6]

  • Reagents: 12-14% Boron Trifluoride in Methanol (BF₃-Methanol), Hexane (B92381), Saturated NaCl solution.

  • Protocol:

    • Add 2 mL of BF₃-Methanol reagent to the dried lipid extract.[7]

    • Seal the tube tightly with a PTFE-lined cap.

    • Heat the mixture at 80-100°C for 30-60 minutes in a water bath or heating block.[5]

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.[7]

    • Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.

    • Centrifuge at 1,500 x g for 5 minutes to separate the layers.[5]

    • Carefully transfer the upper hexane layer containing the FAMEs to a clean GC vial.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Typical GC Conditions:

    • Column: A polar capillary column such as a SP-2560 (100 m x 0.25 mm i.d., 0.20 µm film thickness) or equivalent is recommended for FAME analysis.[4]

    • Injector Temperature: 250°C

    • Oven Program: Start at 140°C, hold for 5 min, ramp to 240°C at 4°C/min, and hold for 20 min. (This program should be optimized for the specific column and sample type).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Injection Volume: 1 µL (with an appropriate split ratio, e.g., 100:1).[4]

  • Typical MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Mass Scan Range: m/z 50-500.

Data Analysis and Interpretation

Identification using Retention Time and ECL
  • Run Standards: Inject a standard mixture of straight-chain saturated FAMEs (e.g., C14 to C20) to determine their retention times.

  • Plot Calibration Curve: Plot the logarithm of the retention time versus the carbon number for the straight-chain standards.

  • Calculate ECL: For each peak in the sample chromatogram, use its retention time to calculate its ECL from the calibration curve. Iso and anteiso FAMEs will have non-integer ECL values. For example, iso-C15:0 will elute before n-C15:0 and might have an ECL of ~14.6.

  • Tentative Identification: Compare the calculated ECL values with literature values for tentative identification.

Confirmation using Mass Spectra
  • Examine Mass Spectra: For each peak of interest, examine its EI mass spectrum.

  • Identify Molecular Ion: Look for the molecular ion peak (M⁺), although it may be weak or absent for some FAMEs.[14]

  • Look for Key Fragments:

    • To confirm an iso fatty acid , search for a prominent peak at [M-43]⁺ .

    • To confirm an anteiso fatty acid , search for characteristic peaks at [M-29]⁺ and [M-57]⁺ .[12][13]

Data Presentation

Quantitative data should be summarized in a clear, tabular format. After identification, the relative abundance of each fatty acid can be calculated by integrating the peak area and expressing it as a percentage of the total FAMEs identified.

Fatty AcidRetention Time (min)Equivalent Chain Length (ECL)Key Fragment Ions (m/z)Relative Abundance (%)
iso-C14:012.8513.62201 [M-43]5.2
n-C14:013.5014.00244 [M]10.8
iso-C15:014.9014.63215 [M-43]22.1
anteiso-C15:015.1014.71229 [M-29], 201 [M-57]8.5
n-C15:015.8015.00258 [M]15.4
iso-C16:017.0515.64229 [M-43]4.3
n-C16:018.2016.00272 [M]20.1
anteiso-C17:019.3516.72257 [M-29], 229 [M-57]13.6

Table 1: Example data for the identification and quantification of iso and anteiso fatty acids from a bacterial sample. ECL values and relative abundances are representative.

Visualization of Workflows

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_id Identification cluster_result Results Sample Biological Sample LipidExtract Lipid Extraction (Folch Method) Sample->LipidExtract Chloroform:Methanol Derivatization Derivatization to FAMEs (BF3-Methanol) LipidExtract->Derivatization Dried Lipid Extract GCMS GC-MS Analysis Derivatization->GCMS FAMEs in Hexane DataProc Data Processing GCMS->DataProc RetentionTime Retention Time / ECL DataProc->RetentionTime MassSpectra Mass Spectra (Fragmentation) DataProc->MassSpectra Quant Identification & Quantification RetentionTime->Quant MassSpectra->Quant

Caption: Overall experimental workflow for BCFA analysis.

fragmentation_logic cluster_iso iso Isomer cluster_anteiso anteiso Isomer FAME Branched-Chain FAME (Molecular Ion, M+) Iso_Loss Loss of Isopropyl (-C3H7) FAME->Iso_Loss Anteiso_Loss1 Loss of Ethyl (-C2H5) FAME->Anteiso_Loss1 Anteiso_Loss2 Loss of Isobutyl (-C4H9) FAME->Anteiso_Loss2 Iso_Fragment [M-43]+ Fragment Iso_Loss->Iso_Fragment Anteiso_Fragment1 [M-29]+ Fragment Anteiso_Loss1->Anteiso_Fragment1 Anteiso_Fragment2 [M-57]+ Fragment Anteiso_Loss2->Anteiso_Fragment2

Caption: Mass spectral fragmentation logic for isomers.

Alternative and Complementary Methods

While GC-MS is the most common and robust method, Nuclear Magnetic Resonance (NMR) spectroscopy can also be used for the structural analysis of fatty acids.[15][16] ¹H-NMR and ¹³C-NMR can provide detailed structural information without the need for derivatization.[17][18] However, NMR is generally less sensitive than GC-MS and may be challenging for complex mixtures with many overlapping signals.[17][19] It is best used as a complementary technique for structural confirmation of purified components.

References

Application Notes and Protocols for Methyl 15-methylhexadecanoate in Insect Chemical Ecology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 15-methylhexadecanoate, also known as methyl isoheptadecanoate, is a methyl-branched fatty acid ester. While its precise role in insect chemical ecology is still an emerging area of research, it has been identified as a component in bees (Apis species) and in plant extracts with known insecticidal and antifeedant properties.[1][2] This document provides detailed application notes and standardized protocols for researchers interested in investigating the potential semiochemical functions of this compound, such as its role as a pheromone, kairomone, or allomone.

Given the limited specific research on this compound, the following protocols are based on established methodologies for studying structurally similar long-chain methyl-branched esters and cuticular hydrocarbons in insect chemical ecology.[3] These protocols provide a robust framework for elucidating the biological activity of this compound.

Data Presentation

Currently, there is a lack of quantitative data in the scientific literature specifically detailing the behavioral or electrophysiological responses of insects to this compound. As research progresses, the following table structure is recommended for presenting such data to ensure clarity and comparability.

Table 1: Hypothetical Electroantennogram (EAG) Response of a Target Insect Species to this compound

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)
0 (Control)0.10.05
10.50.1
101.20.2
1002.50.4

Table 2: Hypothetical Behavioral Response of a Target Insect Species in a Y-Tube Olfactometer Assay

Treatment ArmControl Arm% Insects Choosing Treatment Arm% Insects Choosing Control ArmNo Choicep-value
This compound (10 µg)Hexane (B92381)75205<0.05
This compound (1 µg)Hexane60355>0.05

Experimental Protocols

Protocol 1: Extraction and Identification of this compound from Insect Cuticle

Objective: To extract and identify this compound from the cuticle of a target insect species.

Materials:

  • Live or frozen insect specimens

  • Hexane (HPLC grade)

  • Glass vials with Teflon-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph-mass spectrometer (GC-MS)

  • This compound standard

Methodology:

  • Extraction:

    • Place a single insect (or a pooled sample of smaller insects) in a 2 mL glass vial.

    • Add 1 mL of hexane to the vial.

    • Vortex the vial for 2 minutes to extract the cuticular lipids.

    • Carefully remove the insect from the vial.

    • Concentrate the hexane extract to approximately 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Inject 1 µL of the concentrated extract into the GC-MS.

    • Use a non-polar capillary column (e.g., DB-5ms).

    • Set the GC oven temperature program to start at 50°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

    • The mass spectrometer should be operated in electron ionization (EI) mode.

    • Identify this compound by comparing its retention time and mass spectrum with that of a pure synthetic standard.

Protocol 2: Electroantennography (EAG) for Assessing Olfactory Response

Objective: To determine if the antennae of a target insect species can detect this compound.

Materials:

  • Live, immobilized insect

  • This compound solutions of varying concentrations in hexane

  • Hexane (control)

  • EAG system (micromanipulators, electrodes, amplifier, data acquisition software)

  • Odor delivery system (puff generator)

Methodology:

  • Antenna Preparation:

    • Carefully excise an antenna from a live, immobilized insect.

    • Mount the antenna between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution).

  • Odor Stimulation:

    • Pipette 10 µL of a test solution onto a piece of filter paper and insert it into a Pasteur pipette.

    • Deliver a puff of charcoal-filtered, humidified air through the pipette, directing the airflow over the mounted antenna.

    • Record the resulting electrical potential (depolarization) from the antenna.

  • Data Analysis:

    • Measure the amplitude of the EAG response (in mV) for each stimulus.

    • Compare the responses to different concentrations of this compound with the response to the hexane control.

    • A significantly larger response to the compound compared to the control indicates olfactory detection.

Protocol 3: Behavioral Bioassay - Y-Tube Olfactometer

Objective: To assess the behavioral response (attraction or repulsion) of an insect to this compound.

Materials:

  • Y-tube olfactometer

  • Airflow meter

  • Charcoal-filtered, humidified air source

  • This compound solution in hexane

  • Hexane (control)

  • Target insect species

Methodology:

  • Setup:

    • Connect the Y-tube olfactometer to a regulated air source, ensuring equal airflow through both arms.

    • Place a filter paper with 10 µL of the this compound solution in one arm (treatment) and a filter paper with 10 µL of hexane in the other arm (control).

  • Bioassay:

    • Introduce a single insect at the base of the Y-tube.

    • Allow the insect to move freely for a set period (e.g., 5-10 minutes).

    • Record which arm the insect enters and remains in for a specified duration (e.g., >1 minute).

    • An insect that does not make a choice within the allotted time is recorded as "no choice."

  • Data Analysis:

    • Repeat the assay with a sufficient number of insects (e.g., 30-50).

    • Use a chi-square test to determine if there is a statistically significant preference for the treatment arm over the control arm.

Visualizations

experimental_workflow cluster_extraction Extraction & Identification cluster_screening Screening for Activity cluster_confirmation Function Confirmation a Insect Specimen b Hexane Extraction a->b c GC-MS Analysis b->c d Identification of Methyl 15-methylhexadecanoate c->d e Electroantennography (EAG) d->e Test for Olfactory Detection f Behavioral Bioassay (e.g., Y-tube Olfactometer) d->f Test for Behavioral Response g Dose-Response Studies e->g f->g h Field Trapping Experiments g->h Field Validation i Mating Disruption Trials g->i Pest Management Application

Caption: Experimental workflow for investigating this compound.

signaling_pathway cluster_perception Signal Perception cluster_transduction Signal Transduction cluster_processing Central Processing cluster_output Behavioral Output compound This compound receptor Odorant Receptor (OR) in Antennal Neuron compound->receptor Binding activation Ion Channel Opening & Membrane Depolarization receptor->activation action_potential Action Potential Generation activation->action_potential antennal_lobe Antennal Lobe action_potential->antennal_lobe Signal Transmission higher_brain Higher Brain Centers (e.g., Mushroom Bodies) antennal_lobe->higher_brain Signal Integration behavior Behavioral Response (e.g., Attraction, Mating) higher_brain->behavior

Caption: Hypothesized signaling pathway for insect perception of a semiochemical.

References

Application Note: Protocol for Absolute Quantification of Branched-Chain Fatty Acids in Biological Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of lipids characterized by the presence of one or more methyl groups along their acyl chain. While less abundant than their straight-chain counterparts, BCFAs play crucial roles in cellular membrane fluidity, signaling pathways, and have been implicated in various physiological and pathological processes, including metabolic diseases and cancer. Accurate and precise quantification of BCFAs in biological tissues is therefore essential for understanding their biological functions and for the development of novel therapeutics.

This application note provides a detailed protocol for the absolute quantification of BCFAs in biological tissues using gas chromatography-mass spectrometry (GC-MS). The method involves lipid extraction, saponification to release free fatty acids, derivatization to enhance volatility and ionization, and subsequent analysis by GC-MS with the use of stable isotope-labeled internal standards for accurate quantification.

Experimental Protocol

This protocol is adapted from established methods for fatty acid analysis.[1][2][3][4]

1. Materials and Reagents

  • Solvents (HPLC or GC grade): Chloroform (B151607), Methanol (B129727), Isopropanol, Acetonitrile (B52724), Iso-octane

  • Reagents:

    • Potassium hydroxide (B78521) (KOH)

    • Hydrochloric acid (HCl)

    • Pentafluorobenzyl bromide (PFBBr)

    • N,N-Diisopropylethylamine (DIPEA)

    • Internal Standard Mixture: A solution containing known concentrations of stable isotope-labeled BCFA standards (e.g., d3-anteiso-15:0, d3-iso-15:0, d3-iso-17:0) in ethanol. The use of isotope-labeled internal standards is crucial for accurate quantification as they behave similarly to the target analytes during sample preparation and analysis, thus compensating for any losses.[1][5]

    • BCFA Calibration Standards: A mixture of non-labeled BCFA standards of high purity.

  • Equipment:

    • Tissue homogenizer

    • Vortex mixer

    • Centrifuge

    • Nitrogen evaporator or SpeedVac

    • Heating block

    • Gas chromatograph coupled to a mass spectrometer (GC-MS)

2. Sample Preparation

  • Tissue Homogenization:

    • Accurately weigh 20-50 mg of frozen biological tissue.

    • Add 1 mL of ice-cold methanol and homogenize thoroughly.

    • To the homogenate, add 2 mL of chloroform and vortex for 1 minute.

    • Add 800 µL of water, vortex for 1 minute, and centrifuge at 3000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer) containing the lipids into a new glass tube. Most lipid extraction methods are based on the principle of dissolving hydrocarbon chains in organic solvents.[6]

  • Internal Standard Spiking:

    • To each lipid extract, add a known amount of the internal standard mixture. This step is critical for absolute quantification as the internal standard corrects for variability during sample preparation and analysis.[5][7]

  • Saponification:

    • Evaporate the solvent under a stream of nitrogen.

    • Add 1 mL of 0.5 M methanolic KOH.

    • Incubate at 60°C for 1 hour to hydrolyze the fatty acids from their esterified forms.

  • Extraction of Free Fatty Acids:

    • After cooling, add 1 mL of water and acidify the mixture to pH < 3 with 6 M HCl.

    • Extract the free fatty acids by adding 2 mL of iso-octane and vortexing for 1 minute.

    • Centrifuge at 3000 x g for 5 minutes.

    • Transfer the upper iso-octane layer to a new tube. Repeat the extraction twice.

    • Combine the iso-octane extracts and evaporate to dryness under nitrogen.

  • Derivatization:

    • To the dried fatty acids, add 50 µL of a 1:1 (v/v) solution of PFBBr in acetonitrile and 50 µL of DIPEA in acetonitrile. Derivatization is often employed to improve the ionization efficiency and chromatographic behavior of fatty acids.[8]

    • Incubate at 60°C for 30 minutes.

    • Evaporate the solvent under nitrogen.

    • Reconstitute the sample in 100 µL of iso-octane for GC-MS analysis.

3. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or equivalent polar column.

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 2 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 5 minutes.

  • Injector: Splitless, 250°C

  • Carrier Gas: Helium, constant flow of 1.2 mL/min.

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Monitor characteristic ions for each BCFA and its corresponding internal standard.

4. Data Analysis and Quantification

  • Calibration Curve: Prepare a series of calibration standards containing known concentrations of the non-labeled BCFAs and a fixed concentration of the internal standard mixture. Process these standards in the same manner as the tissue samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte. The concentration of each BCFA in the biological samples can then be determined from this calibration curve.[9]

Data Presentation

The following table summarizes representative concentrations of major BCFAs found in various biological tissues, as reported in the literature. These values can serve as a reference for expected physiological ranges.

Branched-Chain Fatty AcidTissueConcentration Range (µg/g tissue)Reference
iso-15:0 (isopentadecanoic acid)Adipose Tissue50 - 200Fictional Example
anteiso-15:0 (12-methyltetradecanoic acid)Liver10 - 50Fictional Example
iso-16:0 (isopalmitic acid)Brain5 - 25Fictional Example
iso-17:0 (isoheptadecanoic acid)Muscle20 - 80Fictional Example
anteiso-17:0 (14-methylhexadecanoic acid)Kidney15 - 60Fictional Example

Note: These are example values and may vary depending on the species, diet, and physiological state.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the absolute quantification of BCFAs in biological tissues.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis tissue Biological Tissue homogenization Homogenization (Methanol/Chloroform) tissue->homogenization extraction Lipid Extraction (Folch Method) homogenization->extraction spiking Internal Standard Spiking extraction->spiking saponification Saponification (Methanolic KOH) spiking->saponification ffa_extraction Free Fatty Acid Extraction (Iso-octane) saponification->ffa_extraction derivatization Derivatization (PFBBr) ffa_extraction->derivatization gcms GC-MS Analysis derivatization->gcms data_processing Data Processing (Peak Integration) gcms->data_processing quantification Absolute Quantification (Calibration Curve) data_processing->quantification

Caption: Experimental workflow for BCFA quantification.

This comprehensive protocol provides a robust framework for the absolute quantification of branched-chain fatty acids in biological tissues. Adherence to these steps, particularly the proper use of internal standards, will ensure the generation of accurate and reproducible data critical for advancing research in lipid biology and drug development.

References

Troubleshooting & Optimization

Troubleshooting peak co-elution in FAME analysis with Methyl 15-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak co-elution issues during the Gas Chromatography (GC) analysis of Fatty Acid Methyl Esters (FAMEs), with a specific focus on Methyl 15-methylhexadecanoate.

Frequently Asked Questions (FAQs)

Q1: What is peak co-elution in FAME analysis?

A1: Peak co-elution occurs when two or more different FAMEs are not fully separated by the gas chromatography (GC) column and elute at the same or very similar retention times. This results in overlapping chromatographic peaks, which can lead to inaccurate identification and quantification of the fatty acids in a sample.[1]

Q2: Why is this compound (iso-C17:0) prone to co-elution?

A2: this compound is a branched-chain fatty acid methyl ester. In complex mixtures, particularly those derived from bacterial sources, it can co-elute with other FAMEs that have similar boiling points and polarities. Potential co-eluting compounds include other branched-chain FAMEs or unsaturated FAMEs with a similar carbon number.[2]

Q3: How can I identify if I have a co-elution problem with my this compound peak?

A3: Several indicators can suggest a co-elution issue:

  • Asymmetrical peak shape: Look for peaks that are not symmetrical, such as those with a shoulder or a distorted shape.[1]

  • Mass Spectrometry (MS) data: If you are using a GC-MS system, examine the mass spectrum across the peak. A change in the ion ratios across the peak is a strong indication of co-elution.[2]

  • Varying analytical conditions: A small change in the oven temperature program or carrier gas flow rate that results in a change in peak shape or the appearance of a new, small peak can indicate that co-elution was occurring.

Troubleshooting Guide for Peak Co-elution with this compound

If you have identified a potential co-elution issue with this compound, follow this step-by-step troubleshooting guide.

Step 1: Methodical Adjustment of GC Method Parameters

Often, co-elution can be resolved by optimizing the GC method without changing the column.

  • Temperature Program Optimization:

    • Lower the Initial Temperature: A lower starting temperature can improve the resolution of earlier eluting peaks.[2]

    • Reduce the Ramp Rate: A slower temperature ramp rate (e.g., 2°C/min instead of 5°C/min) allows for more interaction between the analytes and the stationary phase, which can lead to better separation.[2]

    • Introduce an Isothermal Hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance their separation.[2]

  • Carrier Gas Flow Rate Optimization:

    • Adjusting the carrier gas flow rate to the optimal linear velocity for your column's dimensions and the type of carrier gas (Helium, Hydrogen, or Nitrogen) can improve peak efficiency and resolution.[2][3]

Step 2: GC Column Selection and Evaluation

If optimizing the method parameters does not resolve the co-elution, changing the GC column to one with a different selectivity is the next logical step. The choice of the stationary phase is the most critical factor for achieving selectivity in FAME analysis.[4][5]

  • Stationary Phase Selection:

    • Highly Polar Cyanopropyl Columns: For resolving complex mixtures of FAMEs, especially those containing branched-chain and unsaturated isomers, highly polar columns are recommended.[4] Columns with a stationary phase containing a high percentage of cyanopropyl groups, such as DB-23, HP-88, CP-Sil 88, or SP-2560, offer excellent selectivity for these compounds.[2][6][7]

    • Polyethylene Glycol (PEG) Columns: While also polar, PEG columns (e.g., DB-Wax) may not provide sufficient resolution for complex cis/trans or branched-chain isomer separations and can lead to co-elution of some FAMEs.[4][7]

Step 3: Sample Preparation and Derivatization Verification

Incomplete or improper sample preparation can lead to analytical issues.

  • Complete Derivatization: Ensure that the transesterification of fatty acids to FAMEs is complete. Incomplete derivatization can result in broad or tailing peaks that can mask co-eluting compounds.

  • Sample Concentration: Overloading the column can lead to peak broadening and increased potential for co-elution. If you suspect overloading, try diluting your sample.

Data Presentation

The choice of GC column significantly impacts the retention and resolution of FAMEs. The following table summarizes the typical elution characteristics of this compound and potential co-elutants on different types of stationary phases.

GC Column TypeStationary PhasePolarityElution Characteristics for Branched and Unsaturated FAMEs
Highly Polar High % Cyanopropyl Siloxane (e.g., HP-88, SP-2560)HighExcellent separation of branched-chain and positional/geometric isomers of unsaturated FAMEs. Generally provides the best resolution for complex mixtures.[2][6]
Polar Polyethylene Glycol (PEG) (e.g., DB-Wax)HighGood for general FAME analysis, but may result in co-elution of some cis/trans isomers and branched-chain FAMEs with unsaturated FAMEs of similar carbon number.[7]
Non-Polar 5% Phenyl Polydimethylsiloxane (e.g., DB-5ms)LowSeparates FAMEs primarily by boiling point. Unsaturated FAMEs typically elute before their saturated counterparts of the same carbon number. This can lead to significant co-elution of isomers.[8]

Experimental Protocols

Protocol 1: FAME Preparation from Bacterial Cells (Acid-Catalyzed)

This protocol is adapted for the extraction and methylation of total fatty acids from bacterial cultures.[9]

  • Cell Harvesting: Harvest approximately 40 mg of bacterial cells from a culture plate into a clean glass tube.

  • Saponification: Add 1.0 mL of saponification reagent (45g NaOH, 150mL methanol, 150mL deionized water) to the cell pellet. Seal the tube tightly, vortex, and heat in a boiling water bath for 30 minutes, with vigorous vortexing every 5-10 minutes.[10]

  • Methylation: Cool the tube to room temperature. Add 2.0 mL of methylation reagent (325mL 6.0N HCl, 275mL methanol). Seal and heat at 80°C for 10 minutes.[10]

  • Extraction: Cool the tube. Add 1.25 mL of extraction solvent (1:1 hexane:methyl tert-butyl ether). Gently mix on a rotator for 10 minutes.

  • Phase Separation: Centrifuge at low speed to separate the phases.

  • Washing: Transfer the upper organic phase to a new tube. Add 3.0 mL of a base wash solution (10.8g NaOH in 900mL deionized water) and mix for 5 minutes.

  • Sample Collection: After the phases separate, transfer the upper organic phase containing the FAMEs to a GC vial for analysis.

Protocol 2: High-Resolution GC Analysis of FAMEs

This protocol is designed for the separation of complex FAME mixtures, including branched-chain isomers.[4]

  • GC System: Agilent 6890 GC with FID or equivalent.

  • Column: Agilent J&W HP-88, 100 m x 0.25 mm, 0.20 µm (or equivalent highly polar cyanopropyl column).

  • Carrier Gas: Hydrogen or Helium.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL with a split ratio of 100:1.

  • Oven Temperature Program:

    • Initial temperature: 140 °C, hold for 5 minutes.

    • Ramp 1: 4 °C/min to 240 °C.

    • Hold at 240 °C for 5 minutes.

  • Detector Temperature (FID): 260 °C.

Mandatory Visualization

Troubleshooting_Workflow cluster_0 Problem Identification cluster_1 Method Optimization cluster_2 Hardware & Sample Prep cluster_3 Resolution Start Peak Co-elution Suspected (Asymmetrical Peak, MS Data) Temp Adjust Temperature Program - Lower Initial Temp - Reduce Ramp Rate - Add Isothermal Hold Start->Temp Flow Optimize Carrier Gas Flow Rate Temp->Flow If not resolved Column Change GC Column (e.g., to high-polarity cyanopropyl phase) Flow->Column If not resolved Resolved Peak Resolution Achieved Flow->Resolved If resolved SamplePrep Verify Sample Preparation - Complete Derivatization - Appropriate Concentration Column->SamplePrep If not resolved Column->Resolved If resolved SamplePrep->Resolved If resolved NotResolved Co-elution Persists SamplePrep->NotResolved If not resolved

Caption: Troubleshooting workflow for resolving peak co-elution in FAME analysis.

FAME_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis Harvest Harvest Bacterial Cells Saponify Saponification (NaOH, Methanol, Heat) Harvest->Saponify Methylate Methylation (HCl, Methanol, Heat) Saponify->Methylate Extract Solvent Extraction (Hexane/MTBE) Methylate->Extract Wash Base Wash Extract->Wash Collect Collect Organic Phase Wash->Collect GC_Inject Inject into GC Collect->GC_Inject GC_Separate Chromatographic Separation GC_Inject->GC_Separate Detect FID Detection GC_Separate->Detect Data_Analysis Data Analysis Detect->Data_Analysis

Caption: Experimental workflow for FAME analysis from bacterial samples.

References

Technical Support Center: Optimizing GC Oven Temperature Programs for Branched-Chain FAME Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Gas Chromatography (GC) oven temperature programs for the separation of fatty acid methyl esters (FAMEs), with a special focus on resolving complex mixtures containing branched-chain FAMEs.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in the GC separation of branched-chain FAMEs?

A1: The selection of the GC column's stationary phase is the most critical factor. For FAME analysis, highly polar stationary phases, such as those containing cyanopropyl silicone (e.g., HP-88, CP-Sil 88, DB-23), are generally recommended.[1][2] These phases provide selectivity based on the degree of unsaturation and the position of double bonds. However, for mixtures containing branched-chain FAMEs, a non-polar phase (e.g., Equity-1, DB-1) can also be effective, separating compounds primarily by their boiling points.[3] On non-polar columns, branched-chain FAMEs typically elute earlier than their straight-chain isomers of the same carbon number.

Q2: How does the oven temperature program affect the separation of branched-chain FAMEs?

A2: The oven temperature program directly influences the resolution and analysis time. A slow temperature ramp rate increases the interaction of the analytes with the stationary phase, which can significantly improve the separation of closely eluting compounds like iso and anteiso branched-chain FAMEs from their straight-chain counterparts.[4] Conversely, a faster ramp rate will shorten the analysis time but may lead to co-elution.

Q3: What is a good starting point for an oven temperature program for branched-chain FAME analysis?

A3: A good starting point is to begin with a low initial oven temperature to ensure good separation of early-eluting, more volatile FAMEs. A typical program might start at around 100°C, hold for a few minutes, and then ramp up to a final temperature of about 240°C. The ramp rate is a critical parameter to optimize for branched-chain FAMEs; starting with a slow ramp rate, such as 2-5°C/min, is advisable.[5]

Q4: I am seeing co-elution of my branched-chain FAMEs with other peaks. What should I do?

A4: Co-elution is a common challenge in FAME analysis, especially with complex samples like those from bacteria which can contain a variety of branched-chain and hydroxy fatty acids.[4] To address this, you should first try to optimize your temperature program by lowering the initial temperature and reducing the ramp rate.[4] If co-elution persists, you may need to consider a different stationary phase or use a longer GC column to enhance separation. Using a GC-Mass Spectrometry (GC-MS) system can also help to identify and quantify co-eluting compounds if they have different mass fragmentation patterns.[4]

Troubleshooting Guides

This section provides solutions to common problems encountered during the separation of branched-chain FAMEs.

Issue 1: Poor resolution between branched-chain and straight-chain FAMEs.

  • Question: My chromatogram shows broad or overlapping peaks for branched-chain and straight-chain FAMEs of the same carbon number. How can I improve the separation?

  • Answer:

    • Decrease the Oven Temperature Ramp Rate: A slower temperature ramp is the most effective way to improve the resolution of closely eluting compounds. Try reducing your current ramp rate by half (e.g., from 5°C/min to 2.5°C/min).[4] This will increase the analysis time but should provide better separation.

    • Lower the Initial Oven Temperature: A lower starting temperature can improve the separation of earlier eluting compounds.[4]

    • Optimize Carrier Gas Flow Rate: Ensure your carrier gas flow rate is set to the optimal linear velocity for your column dimensions and carrier gas type (Helium or Hydrogen). This will maximize column efficiency.

    • Consider a Different Stationary Phase: If temperature optimization is insufficient, the selectivity of your column may not be suitable for your specific sample. If you are using a polar column, consider trying a non-polar column, or vice-versa.

Issue 2: Peak tailing of branched-chain FAMEs.

  • Question: My branched-chain FAME peaks are showing significant tailing. What could be the cause and how do I fix it?

  • Answer:

    • Check for Active Sites: Peak tailing for polar analytes like FAMEs can be caused by active sites in the injector liner, at the column inlet, or within the column itself. Ensure you are using a deactivated inlet liner. You can also try trimming the first few centimeters of the column to remove any accumulated non-volatile residues.

    • Injector Temperature: An injector temperature that is too low can cause slow vaporization of the sample, leading to peak tailing. Ensure the injector temperature is appropriate for the FAMEs being analyzed (typically 250°C).

    • Column Overloading: Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing. Try injecting a smaller volume or a more dilute sample.

Issue 3: Inconsistent retention times for branched-chain FAMEs.

  • Question: The retention times of my branched-chain FAMEs are shifting between runs. What is causing this instability?

  • Answer:

    • Check for Leaks: Leaks in the gas lines, septum, or column fittings can cause fluctuations in the carrier gas flow rate, leading to retention time shifts. Perform a leak check of your GC system.

    • Oven Temperature Instability: Ensure your GC oven is properly calibrated and maintaining a stable temperature. Inaccurate or fluctuating oven temperatures will directly impact retention times.

    • Column Bleed: If you are operating near the maximum temperature limit of your column, stationary phase bleed can alter the column's properties and cause retention time shifts. Ensure you are operating within the recommended temperature range for your column.

Experimental Protocols

Below are example GC oven temperature programs that can be used as a starting point for optimizing the separation of branched-chain FAMEs.

Table 1: Example GC Oven Temperature Programs for FAME Analysis

ParameterMethod 1: High Resolution of Complex MixturesMethod 2: Faster Analysis of Simpler Mixtures
Column Highly Polar (e.g., HP-88, 100 m x 0.25 mm, 0.20 µm)Mid-Polar (e.g., DB-23, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (Constant Flow)1.2 mL/min (Constant Flow)
Injector Temp. 250°C250°C
Detector Temp. 260°C (FID)260°C (FID)
Oven Program
Initial Temp.100°C120°C
Hold Time 15 min2 min
Ramp 13°C/min to 180°C10°C/min to 200°C
Hold Time 210 min5 min
Ramp 22°C/min to 220°C5°C/min to 240°C
Hold Time 315 min5 min
Total Run Time ~88 min~30 min

Note: These are example protocols and may require further optimization for your specific application and instrumentation.

Visualizations

Troubleshooting Workflow for Poor Resolution of Branched-Chain FAMEs

The following diagram illustrates a logical workflow for troubleshooting poor separation of branched-chain FAMEs.

TroubleshootingWorkflow Start Poor Resolution of Branched-Chain FAMEs Check_Ramp_Rate Is the temperature ramp rate slow enough? (<5°C/min) Start->Check_Ramp_Rate Lower_Ramp_Rate Decrease Ramp Rate (e.g., to 2-3°C/min) Check_Ramp_Rate->Lower_Ramp_Rate No Check_Initial_Temp Is the initial oven temperature low enough? Check_Ramp_Rate->Check_Initial_Temp Yes Lower_Ramp_Rate->Check_Initial_Temp Lower_Initial_Temp Lower Initial Temperature (e.g., by 10-20°C) Check_Initial_Temp->Lower_Initial_Temp No Check_Flow_Rate Is the carrier gas flow rate optimal? Check_Initial_Temp->Check_Flow_Rate Yes Lower_Initial_Temp->Check_Flow_Rate Optimize_Flow_Rate Optimize Flow Rate for Maximum Efficiency Check_Flow_Rate->Optimize_Flow_Rate No Consider_Column Consider a different column (longer or different polarity) Check_Flow_Rate->Consider_Column Yes Optimize_Flow_Rate->Consider_Column End Resolution Improved Consider_Column->End

Caption: Troubleshooting workflow for poor GC resolution.

Logical Relationship of GC Parameters for FAME Separation

This diagram shows the interconnectedness of key GC parameters in achieving optimal separation of FAMEs.

GC_Parameters Oven_Program Oven Temperature Program Resolution Resolution Oven_Program->Resolution Analysis_Time Analysis Time Oven_Program->Analysis_Time Column GC Column (Stationary Phase, Length, ID) Selectivity Selectivity Column->Selectivity Efficiency Efficiency Column->Efficiency Carrier_Gas Carrier Gas (Type, Flow Rate) Carrier_Gas->Efficiency Selectivity->Resolution Efficiency->Resolution

Caption: Key GC parameters influencing FAME separation.

References

Addressing matrix effects in the LC-MS/MS analysis of Methyl 15-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Methyl 15-methylhexadecanoate.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues related to matrix effects in your LC-MS/MS experiments.

Q1: I am observing low and inconsistent signal intensity for this compound in my biological samples (e.g., plasma, tissue homogenate) compared to my standards in pure solvent. What is the likely cause?

This is a classic sign of matrix effects , specifically ion suppression . Co-eluting endogenous molecules from the sample matrix, such as phospholipids (B1166683), salts, and other metabolites, can interfere with the ionization of this compound in the mass spectrometer's ion source.[1][2] This competition for ionization leads to a reduced and variable signal for your analyte of interest, which can compromise the accuracy, precision, and sensitivity of your analytical method.[3]

Q2: How can I confirm that matrix effects are the cause of my signal inconsistency?

A post-extraction spike experiment is a standard method to quantitatively assess the presence and magnitude of matrix effects.[4] This experiment compares the analytical response of your analyte in a clean solvent to its response when spiked into an extracted blank matrix sample.

Experimental Protocol: Quantitative Assessment of Matrix Effects

Objective: To determine the percentage of matrix effect (ion suppression or enhancement).

Materials:

  • Blank matrix (the same type as your samples, e.g., human plasma)

  • This compound standard solution

  • Your established LC-MS/MS method

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike this compound into your final mobile phase or reconstitution solvent at a known concentration.

    • Set B (Post-extraction Spike): Extract a blank matrix sample using your established sample preparation protocol. Spike this compound into the final, extracted, and reconstituted sample at the same concentration as Set A.

    • Set C (Pre-extraction Spike - for recovery assessment): Spike this compound into the blank matrix before the extraction process at the same initial concentration.

  • Analyze all three sets using your LC-MS/MS method.

  • Calculate the Matrix Effect (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • A value of 100% suggests no significant matrix effect.

  • Calculate the Recovery (%):

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

Q3: My post-extraction spike experiment confirms significant ion suppression. What are my options to mitigate these matrix effects?

There are several strategies you can employ, often in combination, to reduce or correct for matrix effects. These can be broadly categorized into sample preparation, chromatographic optimization, and data correction methods.

Data Presentation: Comparison of Sample Preparation Techniques

The initial and most crucial step in minimizing matrix effects is a robust sample preparation protocol.[5][6] The goal is to remove as many interfering components as possible while efficiently recovering your analyte.

Sample Preparation TechniquePrincipleEffectiveness for Fatty Acid Methyl EstersAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated from the sample (e.g., with acetonitrile (B52724) or methanol), and the supernatant containing the analyte is analyzed.ModerateSimple, fast, and inexpensive.Non-selective; may not remove other interfering substances like phospholipids, leading to significant matrix effects.[5]
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases. For a non-polar compound like this compound, extraction into a non-polar organic solvent (e.g., hexane, methyl-tert-butyl ether) is effective.Good to ExcellentCan provide a cleaner extract than PPT by removing polar interferences.[5] Double LLE can further improve selectivity.[5]Can be more time-consuming and labor-intensive than PPT.
Solid-Phase Extraction (SPE) The analyte is selectively retained on a solid sorbent while interferences are washed away. Reversed-phase (e.g., C18) or normal-phase SPE can be used for FAMEs.ExcellentHighly selective, leading to very clean extracts and significant reduction in matrix effects.[5][6] Can be automated for high throughput.[2]More expensive and requires method development to optimize sorbent, wash, and elution steps.
Phospholipid Depletion Plates Specialized SPE plates (e.g., HybridSPE) that specifically target and remove phospholipids from the sample matrix.Excellent (for plasma/serum)Very effective at removing a major source of ion suppression in biological fluids.[7]Higher cost per sample. Primarily for phospholipid-rich matrices.
Chromatographic Optimization

Modifying your liquid chromatography method can help separate this compound from co-eluting matrix components.[4]

  • Change the LC Column: Using a column with a different chemistry (e.g., C8, Phenyl-Hexyl) or a core-shell column for higher efficiency can improve separation.

  • Adjust the Mobile Phase Gradient: A slower, more shallow gradient can increase the resolution between your analyte and interfering peaks.

  • Employ a Diverter Valve: Program the system to divert the highly polar, early-eluting matrix components (that often cause the most suppression) to waste instead of the mass spectrometer.

Correction Methods

When matrix effects cannot be completely eliminated, they can be corrected for during data analysis.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the "gold standard" for correcting matrix effects.[3][8] A SIL version of this compound (e.g., deuterated) will co-elute and experience the same ionization suppression or enhancement as the analyte. By calculating the ratio of the analyte to the SIL-IS, the variability caused by matrix effects is normalized.[6]

  • Matrix-Matched Calibration: Preparing your calibration standards in the same blank biological matrix as your samples can help compensate for the matrix effect.[6][9] However, finding a truly "blank" matrix can be challenging, and this method does not account for sample-to-sample variability in matrix effects.

Mandatory Visualizations

Caption: A logical workflow for diagnosing and mitigating matrix effects.

SPE_Workflow cluster_steps Solid-Phase Extraction (SPE) Protocol start 1. Condition Cartridge (e.g., Methanol, then Water/Buffer) load 2. Load Sample (Pre-treated Plasma/Homogenate) start->load wash 3. Wash Cartridge (Remove Polar Interferences, e.g., with aqueous Methanol) load->wash elute 4. Elute Analyte (Using a non-polar solvent, e.g., Hexane/Ethyl Acetate) wash->elute dry 5. Evaporate Eluate elute->dry reconstitute 6. Reconstitute in Mobile Phase dry->reconstitute analyze 7. Inject into LC-MS/MS reconstitute->analyze

Caption: A typical experimental workflow for Solid-Phase Extraction (SPE).

Frequently Asked Questions (FAQs)

Q4: Is a stable isotope-labeled internal standard for this compound absolutely necessary?

While highly recommended as the most robust method for correcting matrix effects, it is not always feasible due to cost or commercial availability.[3] If a SIL-IS is not available, the next best option is to use a close structural analog that has very similar chromatographic behavior and ionization efficiency. However, it is crucial to validate that the analog experiences the same degree of matrix effect as your target analyte. If no suitable analog is available, then meticulous sample cleanup combined with matrix-matched calibration is the required approach.[4]

Q5: Can I just dilute my sample to reduce matrix effects?

Diluting the sample can be a simple and effective way to reduce the concentration of interfering matrix components and thereby lessen ion suppression.[3] However, this approach also dilutes your analyte of interest, which may compromise the sensitivity of your assay, especially if this compound is present at low concentrations. This strategy is only feasible if your method has a very high sensitivity.[3]

Q6: Are matrix effects more pronounced in positive or negative ionization mode for fatty acid methyl esters?

For FAMEs, analysis is often performed in positive ionization mode, looking for protonated molecules [M+H]+ or adducts like sodium [M+Na]+ or ammonium (B1175870) [M+NH4]+. Matrix effects can occur in either positive or negative mode.[6] The extent and nature of the effect (suppression vs. enhancement) will depend on the specific interfering compounds in your matrix and the mobile phase composition. It is advisable to test both polarities during method development if sensitivity is an issue.

Q7: My retention time is shifting from injection to injection when analyzing biological samples. Could this be related to matrix effects?

Yes, retention time shifts can be a consequence of matrix components accumulating on the analytical column.[1] This buildup can alter the column chemistry and lead to inconsistent chromatographic performance. This is another reason why effective sample cleanup is critical; it not only reduces ion suppression but also protects the longevity and reproducibility of your LC column. Regular column washing and the use of guard columns are also recommended.

References

Selecting the optimal GC column for baseline separation of C17:0 isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in selecting the optimal Gas Chromatography (GC) column for the baseline separation of C17:0 isomers. Here, you will find troubleshooting guidance and frequently asked questions to help you overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving baseline separation of C17:0 isomers?

A1: The selection of the GC column's stationary phase is the single most critical factor. Due to the subtle differences in the physical and chemical properties of C17:0 isomers, a highly polar stationary phase is required to achieve baseline separation. Non-polar columns, which separate analytes primarily by boiling point, are not suitable for this application.

Q2: Which type of GC column is recommended for the separation of C17:0 isomers?

A2: For the separation of fatty acid methyl ester (FAME) isomers, including C17:0 isomers, highly polar columns are essential. The two main recommended types are:

  • Ionic Liquid (IL) Capillary Columns: Columns with ionic liquid stationary phases, such as the SLB-IL111, are highly recommended for their unique selectivity and exceptional separation of FAME isomers, including positional and geometric (cis/trans) isomers.[1][2][3][4][5][6][7] They have shown superior performance compared to traditional cyanopropyl siloxane columns.[1][4]

  • Highly Polar Cyanopropyl Siloxane Columns: Columns like the SP-2560 and CP-Sil 88 are also a good choice for cis/trans FAME isomer separations.[4][8] However, they may not provide the same level of resolution for complex isomer mixtures as ionic liquid columns.[4]

Q3: Can I use a polyethylene (B3416737) glycol (PEG) column for C17:0 isomer separation?

A3: While PEG columns are polar and can separate FAMEs based on their degree of unsaturation, they are generally less effective for the detailed separation of cis and trans isomers compared to ionic liquid or high-percentage cyanopropyl siloxane columns.[9]

Q4: What are the advantages of using an ionic liquid column like the SLB-IL111?

A4: Ionic liquid columns offer several benefits for FAME isomer analysis:

  • Unique Selectivity: They provide different elution patterns compared to traditional polar columns, often enabling the separation of isomers that co-elute on other phases.[3][9]

  • High Polarity: Their extreme polarity enhances the separation of geometric and positional isomers.[1][2][5][6]

  • Thermal Stability: Ionic liquid phases can offer greater stability, leading to lower column bleed and longer column lifetime.[9]

Q5: How does column length affect the separation of C17:0 isomers?

A5: Increasing the column length generally improves resolution. For complex mixtures of FAME isomers, longer columns (e.g., 100 m or even 200 m) can provide the necessary efficiency for baseline separation.[5][6][9][10]

Troubleshooting Guide

This section addresses specific issues you may encounter during the GC analysis of C17:0 isomers.

Issue 1: Poor or No Separation of C17:0 Isomers

Possible Cause Troubleshooting Step
Incorrect Column Stationary Phase Verify that you are using a highly polar column, preferably an ionic liquid (e.g., SLB-IL111) or a high-percentage cyanopropyl siloxane column (e.g., SP-2560). Non-polar columns will not resolve these isomers.[9][11][12]
Inadequate Column Length For complex isomer separations, a standard 30 m column may not be sufficient. Consider using a longer column (e.g., 60 m, 100 m, or 200 m) to increase theoretical plates and improve resolution.[10]
Suboptimal Oven Temperature Program The temperature program is critical for resolution. A slow temperature ramp rate can improve the separation of closely eluting peaks. Start with a low initial temperature and a slow ramp (e.g., 1-2 °C/min) through the elution range of the C17:0 isomers.
Incorrect Carrier Gas Flow Rate The linear velocity of the carrier gas affects efficiency. Ensure your flow rate is optimized for the carrier gas you are using (e.g., Helium or Hydrogen).

Issue 2: High Baseline or Baseline Drift

Possible Cause Troubleshooting Step
Column Bleed This can be caused by operating the column above its maximum temperature limit, oxygen in the carrier gas, or contamination. Condition the column according to the manufacturer's instructions.[13] Ensure high-purity carrier gas and install oxygen traps.[13]
Contaminated System Contamination can come from the sample, septum, or liner. Replace the septum and inlet liner.[14] If the column is contaminated, you may need to trim the first few centimeters of the column from the inlet side.[15]
Gas Leaks Even small leaks can introduce oxygen and impurities into the system, leading to a high and unstable baseline.[13][15] Perform a thorough leak check of all fittings and connections.[13]
Improper Column Conditioning A new column needs to be properly conditioned to remove any residual solvents and stabilize the stationary phase. Follow the manufacturer's recommended conditioning procedure.[15]

Issue 3: Peak Tailing

Possible Cause Troubleshooting Step
Active Sites in the System Active sites in the inlet liner, column, or detector can interact with the analytes. Use a deactivated inlet liner and ensure the column is of high inertness.[16]
Column Contamination Non-volatile residues from previous injections can accumulate at the head of the column. Trimming a small portion of the column from the inlet end can often resolve this.[15]
Sample Preparation Issues Incomplete derivatization to fatty acid methyl esters (FAMEs) can leave free fatty acids, which are prone to tailing. Ensure your methylation procedure is complete.

Experimental Protocols

Sample Preparation: Derivatization to Fatty Acid Methyl Esters (FAMEs)

A common and effective method for preparing FAMEs is using a reagent like Boron Trifluoride (BF3) in methanol (B129727).

  • Saponification: To a lipid extract, add a small volume of methanolic sodium hydroxide (B78521) (e.g., 100 µL of 1N NaOH in methanol).

  • Heat the mixture at 70°C for 15 minutes.

  • Methylation: Cool the sample and add BF3 in methanol (e.g., 200 µL of 14% BF3 in methanol). Heat at room temperature for 30 minutes.[17]

  • Extraction: Add hexane (B92381) (e.g., 0.2 mL) and water (e.g., 0.1 mL). Vortex the mixture thoroughly.[17]

  • Centrifuge to separate the layers.

  • Collect the upper hexane layer containing the FAMEs for GC analysis.[17]

GC Method Parameters (Starting Point)

These are general starting conditions and should be optimized for your specific instrument and C17:0 isomers.

Parameter Recommended Setting
Column SLB-IL111 (100 m x 0.25 mm ID, 0.20 µm film thickness) or SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Split Ratio 50:1 (can be adjusted based on sample concentration)
Oven Program Initial Temp: 150°C, hold for 1 minRamp: 2°C/min to 240°CHold at 240°C for 10 min
Detector Flame Ionization Detector (FID)
Detector Temperature 260 °C

Visualizations

GC_Troubleshooting_Workflow cluster_symptoms Observed Problem cluster_causes Potential Causes cluster_solutions Solutions Poor_Separation Poor Separation/ Co-elution Incorrect_Column Incorrect Column Poor_Separation->Incorrect_Column Suboptimal_Method Suboptimal Method Poor_Separation->Suboptimal_Method High_Baseline High/Unstable Baseline System_Contamination System Contamination/ Leaks High_Baseline->System_Contamination Peak_Tailing Peak Tailing Peak_Tailing->System_Contamination Active_Sites Active Sites/ Column Degradation Peak_Tailing->Active_Sites Select_Polar_Column Use Highly Polar Column (e.g., SLB-IL111) Incorrect_Column->Select_Polar_Column Optimize_Temp_Program Optimize Temp Program & Flow Rate Suboptimal_Method->Optimize_Temp_Program Perform_Maintenance Leak Check, Replace Consumables System_Contamination->Perform_Maintenance Deactivate_System Use Deactivated Liner, Trim Column Active_Sites->Deactivate_System Column_Selection_Logic cluster_choices Recommended Column Types Start Goal: Baseline Separation of C17:0 Isomers Isomer_Type Are you separating positional and/or geometric (cis/trans) isomers? Start->Isomer_Type Yes Yes Isomer_Type:e->Yes:n No No (Not applicable for isomers) Isomer_Type:w->No:n Highly_Polar Select a Highly Polar Stationary Phase Yes->Highly_Polar Non_Polar Avoid Non-Polar Columns (e.g., DB-1, DB-5) - Separates by boiling point only No->Non_Polar Ionic_Liquid Ionic Liquid (e.g., SLB-IL111) - Highest Resolution - Unique Selectivity Highly_Polar->Ionic_Liquid Preferred Cyanopropyl High % Cyanopropyl Siloxane (e.g., SP-2560) - Good Resolution - Traditional Choice Highly_Polar->Cyanopropyl Alternative

References

Minimizing degradation of Methyl 15-methylhexadecanoate during sample preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Methyl 15-methylhexadecanoate during sample preparation and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a saturated branched-chain fatty acid methyl ester, is susceptible to degradation primarily through two pathways:

  • Hydrolysis: The ester bond can be cleaved in the presence of water, particularly under acidic or basic conditions, to yield 15-methylhexadecanoic acid and methanol.[1][2] Elevated temperatures can accelerate this process.

  • Oxidation: Although saturated fatty acid methyl esters are more stable than their unsaturated counterparts, oxidation can still occur, especially with prolonged exposure to oxygen, light, and elevated temperatures.[3][4] The branched nature of this compound may influence its susceptibility to oxidation. Biological samples can undergo enzymatic oxidation through pathways like alpha- and beta-oxidation.[5]

Q2: How can I minimize hydrolysis during sample preparation?

A2: To minimize hydrolysis, it is crucial to control the pH and limit the sample's exposure to water. Using anhydrous solvents and reagents is highly recommended. If an aqueous extraction is necessary, perform it at low temperatures and minimize the contact time. Ensure that the final sample extract is thoroughly dried before storage or analysis.

Q3: What are the optimal storage conditions for this compound samples?

A3: For long-term stability, samples should be stored at low temperatures, ideally at -20°C or below, in a tightly sealed vial under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[6] Storing samples in the dark is also recommended to avoid photodegradation.[7][8]

Q4: Can the derivatization process itself cause degradation?

A4: Yes, the derivatization method used to convert 15-methylhexadecanoic acid to its methyl ester can potentially cause degradation if not optimized. Acid-catalyzed methods using strong acids and high temperatures can sometimes lead to side reactions or degradation of other sample components. Base-catalyzed methods are generally faster and performed at room temperature, which can be gentler for sensitive samples. Careful optimization of reaction time and temperature is essential.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low recovery of this compound Incomplete derivatization- Ensure the derivatization reagent is fresh and active.- Optimize reaction time and temperature.- Ensure proper mixing of sample and reagents.
Hydrolysis during workup- Use anhydrous solvents and reagents.- Minimize contact with aqueous phases.- Ensure complete drying of the final extract.
Adsorption to surfaces- Use silanized glassware to minimize adsorption.- Ensure the chosen solvent effectively solubilizes the analyte.
Appearance of unexpected peaks in the chromatogram Degradation products- Hydrolysis: Look for a peak corresponding to 15-methylhexadecanoic acid.- Oxidation: Shorter-chain fatty acid methyl esters or aldehydes may be present.[7] Compare the mass spectrum of the unknown peak with libraries for identification.
Contamination- Run a blank sample (solvent and reagents only) to identify sources of contamination.[9]- Ensure all glassware and equipment are scrupulously clean.
Poor peak shape (tailing or fronting) Active sites in the GC system- Use a high-quality, inert GC column.- Deactivate the GC inlet liner with silylation reagent.- Ensure the column is properly installed and conditioned.
Co-elution with interfering compounds- Optimize the GC temperature program to improve separation.- Consider using a different stationary phase.
Inconsistent quantification Instability of calibration standards- Prepare fresh calibration standards regularly.- Store standards under the same optimal conditions as the samples (-20°C or below, inert atmosphere).
Pipetting or dilution errors- Use calibrated pipettes and proper technique.- Perform serial dilutions carefully.

Data Presentation

Table 1: Factors Influencing the Stability of Fatty Acid Methyl Esters (FAMEs) *

Factor Effect on Stability Recommendations for this compound
Temperature Increased temperature accelerates hydrolysis and oxidation.Store samples at ≤ -20°C.[6] Minimize exposure to high temperatures during sample processing.
pH Acidic or strongly basic conditions can catalyze hydrolysis.[10]Maintain a neutral pH where possible. If acidic or basic conditions are required for a reaction, neutralize the sample as soon as possible.
Light UV light can induce photodegradation (photo-oxidation).[7][8]Protect samples from light by using amber vials or storing them in the dark.
Oxygen The presence of oxygen is necessary for oxidation.Purge vials with an inert gas (nitrogen or argon) before sealing. Use degassed solvents.
Moisture Water is required for hydrolysis.Use anhydrous solvents and reagents. Dry extracts thoroughly before storage.

*Note: Much of the available data is for general FAMEs. These recommendations are based on general principles of organic chemistry and best practices for FAME analysis and are expected to apply to this compound.

Experimental Protocols

Protocol 1: Base-Catalyzed Methylation of 15-methylhexadecanoic acid

This protocol is designed to be rapid and performed at room temperature to minimize thermal degradation.

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid sample containing 15-methylhexadecanoic acid into a glass tube with a PTFE-lined cap.

  • Internal Standard: Add an appropriate internal standard (e.g., methyl heptadecanoate) for quantification.

  • Solvent Addition: Add 1 mL of anhydrous hexane (B92381) to dissolve the sample.

  • Methylation Reagent: Add 200 µL of 2 M methanolic potassium hydroxide (B78521) (KOH).

  • Reaction: Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Phase Separation: Centrifuge the sample at 2000 rpm for 5 minutes to separate the layers.

  • Extraction: Carefully transfer the upper hexane layer containing the this compound to a clean vial for GC analysis.

Protocol 2: Acid-Catalyzed Methylation of 15-methylhexadecanoic acid

This protocol is suitable for samples where free fatty acids need to be esterified.

  • Sample Preparation: Accurately weigh 1-10 mg of the lipid sample into a glass tube with a PTFE-lined cap.

  • Internal Standard: Add an appropriate internal standard.

  • Reagent Addition: Add 2 mL of 1.25 M HCl in anhydrous methanol.

  • Reaction: Cap the tube tightly and heat at 85°C for 1 hour.

  • Cooling: Allow the tube to cool to room temperature.

  • Extraction: Add 1 mL of hexane and 1 mL of deionized water. Vortex for 1 minute.

  • Phase Separation: Centrifuge at 2000 rpm for 5 minutes.

  • Collection: Transfer the upper hexane layer to a clean vial.

  • Drying: Add a small amount of anhydrous sodium sulfate (B86663) to the hexane extract to remove any residual water.

  • Final Transfer: Transfer the dried extract to a new vial for GC analysis.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation M15MH This compound M15HA 15-methylhexadecanoic acid M15MH->M15HA + H2O (acid/base catalysis) Methanol Methanol OxidationProducts Shorter-chain aldehydes, ketones, and acids M15MH->OxidationProducts + O2 (light, heat)

Caption: Primary degradation pathways of this compound.

SamplePrepWorkflow Start Lipid Sample AddIS Add Internal Standard Start->AddIS Derivatization Derivatization (Base or Acid Catalysis) AddIS->Derivatization Extraction Hexane Extraction Derivatization->Extraction Drying Drying with Na2SO4 (for acid-catalyzed method) Extraction->Drying Analysis GC Analysis Extraction->Analysis for base-catalyzed method Drying->Analysis

Caption: General experimental workflow for the preparation of this compound.

References

How to resolve isomeric overlap in mass spectrometry of branched-chain fatty acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of branched-chain fatty acids (BCFAs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve isomeric overlap in mass spectrometry experiments.

Frequently Asked Questions (FAQs)

Q1: What is isomeric overlap in the context of branched-chain fatty acid analysis?

A: Isomeric overlap refers to the co-detection of different fatty acid isomers, which are molecules with the same molecular formula and mass but different structural arrangements. In mass spectrometry (MS), which primarily distinguishes molecules by their mass-to-charge ratio, isomers are often indistinguishable, leading to potential misidentification and inaccurate quantification. For branched-chain fatty acids, common isomers include positional isomers (where the methyl branch is at a different position) and stereoisomers.

Q2: Why is it critical to resolve isomeric overlap of BCFAs?

A: The specific structure of a BCFA can significantly influence its biological activity, function, and metabolic fate. For example, the position of a methyl branch can affect membrane fluidity and cellular signaling. In drug development, failing to differentiate between BCFA isomers can lead to inconsistent product quality, variable efficacy, and potentially unforeseen side effects.

Q3: What are the primary analytical strategies to resolve BCFA isomers?

A: A multi-faceted approach is often necessary. The most effective strategies involve the coupling of high-resolution separation techniques with advanced mass spectrometry methods. These include:

  • Chromatographic Separation: Gas chromatography (GC) and liquid chromatography (LC) aim to physically separate isomers before they enter the mass spectrometer.[1][2]

  • Ion Mobility Spectrometry (IMS): This technique separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation that is highly effective for isomers.[3][4][5]

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the ions, MS/MS can generate unique fragmentation patterns that can help to differentiate isomers.[4][6]

  • Chemical Derivatization: Modifying the fatty acids with specific chemical groups can enhance their separation by chromatography or lead to more informative fragmentation in MS/MS.[1][7][8]

Troubleshooting Guides

Problem 1: A single peak is observed in my GC-MS or LC-MS analysis, but I suspect the presence of co-eluting BCFA isomers.

This is a common challenge as branched-chain fatty acid methyl esters (BCFAMEs) often co-elute with other FAMEs, even on long, highly-polar columns.[9]

Troubleshooting Steps:

  • Optimize Chromatographic Separation:

    • Column Selection: For GC-MS, consider using a column with a different stationary phase to alter selectivity. A 30 m DB-225ms column hyphenated with a 30 m DB-5ms column in tandem has shown good separation for short-chain fatty acids.[1] For LC-MS, a high-resolution C18 column is a good starting point, but exploring other stationary phases like phenyl-hexyl can be beneficial.[2][10] Chiral columns can also be effective for separating certain isomers.[2]

    • Gradient/Temperature Program Modification: In LC-MS, a shallower gradient can improve the resolution of closely eluting species.[10] In GC-MS, adjusting the temperature ramp rate can enhance separation.[11]

  • Employ Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS):

    • IMS-MS is a powerful technique for separating isomers that are not resolved by chromatography alone.[3][4] It separates ions based on their drift time through a gas-filled tube under the influence of an electric field. Different types of IMS, such as Drift Tube IMS (DTIMS), Traveling Wave IMS (TWIMS), and Field Asymmetric Waveform Ion Mobility Spectrometry (FAIMS), offer varying degrees of resolution.[4][5]

  • Utilize Tandem Mass Spectrometry (MS/MS):

    • Even if isomers co-elute, they may produce different fragment ions upon collision-induced dissociation (CID).

    • MS/MS Fragmentation Analysis: Isolate the precursor ion of interest and fragment it. Analyze the resulting spectrum for unique fragment ions or significant differences in the relative intensities of common fragments.[11] For example, iso-BCFAMEs typically produce a prominent ion corresponding to the loss of the terminal isopropyl group ([M-43]+), while anteiso-BCFAMEs show characteristic losses on both sides of the methyl branch ([M-29]+ and [M-57]+).[11]

Problem 2: The MS/MS fragmentation patterns of my suspected BCFA isomers are very similar, making differentiation difficult.

While MS/MS is a powerful tool, the fragmentation spectra of some BCFA isomers can be nearly identical.[9]

Troubleshooting Steps:

  • Chemical Derivatization to Enhance Fragmentation Differences:

    • Paternò-Büchi (PB) Reaction: This photochemical reaction specifically targets carbon-carbon double bonds, but for saturated BCFAs, other derivatization methods are necessary.[8][12][13][14][15]

    • Charge-Switching Derivatization: This method involves forming a complex between the deprotonated fatty acid anion and a ligated magnesium dication. Subsequent activation of this charge-inverted anion yields mass spectra that can differentiate anteiso-branched from straight-chain and iso-branched isomers.[9]

    • Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is a common derivatization for GC-MS analysis of short-chain fatty acids and can improve chromatographic separation.[1][16]

  • Advanced MS Techniques:

    • Electron Capture Dissociation (ECD) or Electron Transfer Dissociation (ETD): These fragmentation methods can sometimes provide complementary information to CID and may reveal subtle structural differences.

    • High-Resolution Mass Spectrometry: Ensure that the mass spectrometer is properly calibrated and operating at high resolution to accurately determine the mass of fragment ions, which can sometimes help in distinguishing isomers.

Experimental Protocols

Protocol 1: GC-MS Analysis of BCFAs using Derivatization

This protocol describes a general method for the analysis of BCFAs as their fatty acid methyl esters (FAMEs) by GC-MS.

1. Sample Preparation and Lipid Extraction:

  • Follow standard protocols for lipid extraction from your specific sample matrix (e.g., plasma, cells, tissue) using methods like Folch or Bligh-Dyer.

2. Derivatization to FAMEs (Acid-Catalyzed):

  • To the dried lipid extract, add 1 mL of 2% (v/v) H₂SO₄ in methanol.

  • Incubate at 60°C for 2 hours.

  • Add 1.5 mL of water and 1 mL of hexane (B92381).

  • Vortex thoroughly and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • Repeat the hexane extraction.

  • Dry the pooled hexane extracts under a stream of nitrogen.

  • Reconstitute in an appropriate volume of hexane for GC-MS analysis.

3. GC-MS Conditions:

  • GC Column: DB-225ms (30 m x 0.25 mm, 0.25 µm) or similar polar column.[1]

  • Injector Temperature: 250°C.

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and finally ramp to 255°C at 50°C/min and hold for 1 min.[11]

  • Carrier Gas: Helium at a constant flow rate.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • MS Analysis: Scan mode for identification or Selected Ion Monitoring (SIM) for quantification. For MS/MS, isolate the molecular ion (M+•) for fragmentation.[11]

Protocol 2: LC-MS/MS for BCFA Analysis

This protocol provides a general framework for the analysis of BCFAs using LC-MS/MS.

1. Sample Preparation:

  • Perform lipid extraction as described in Protocol 1.

  • For some applications, derivatization may be necessary to improve ionization efficiency. A method using trimethyl-amino-ethyl (TMAE) iodide ester derivatives has been described for quantifying VLCFAs and BCFAs.[7]

2. LC Conditions:

  • Column: High-resolution C18 column (e.g., 1.7 µm particle size).[2][17]

  • Mobile Phase A: 0.1% Formic Acid in Water.[10]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[10]

  • Gradient: Start with a shallow gradient (e.g., 0.5% B/minute) and optimize based on the separation of target analytes.[10]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

3. MS/MS Conditions:

  • Ionization: Electrospray Ionization (ESI) in negative or positive ion mode, depending on the derivatization and target analytes.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification or full scan MS/MS for identification.

  • Collision Energy: Optimize for each specific BCFA isomer to achieve characteristic fragmentation.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) for different analytical methods used for fatty acid analysis. This data is intended to provide a general comparison; actual performance may vary depending on the specific instrument, method, and sample matrix.

Analytical MethodDerivatization ReagentAnalyteLimit of Detection (LOD)Reference
GC-MSPentafluorobenzyl bromide (PFBBr)Short-chain fatty acids0.244 - 0.977 µM[1]
GC-APCI-MS-C14-C20 normal and BCFAs30 - 300 nM[6]
PB-MS/MSAcetone (Paternò-Büchi)Conjugated linoleic acid isomers1 nM[14]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Identification Sample Biological Sample (Plasma, Cells, Tissue) Extraction Lipid Extraction (e.g., Folch) Sample->Extraction Derivatization Chemical Derivatization (Optional, e.g., FAMEs) Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC Volatile Analytes LC Liquid Chromatography (LC) Derivatization->LC Soluble Analytes MS Mass Spectrometry (MS) GC->MS IMS Ion Mobility Spectrometry (IMS) LC->IMS LC->MS IMS->MS MSMS Tandem MS (MS/MS) MS->MSMS Data Data Analysis MSMS->Data

Caption: General experimental workflow for the analysis of branched-chain fatty acids.

troubleshooting_logic cluster_advanced Advanced Resolution Strategies start Suspected Isomeric Overlap in Chromatogram q1 Are isomers resolved by optimizing chromatography? start->q1 a1_yes Problem Solved q1->a1_yes Yes a1_no Proceed to Advanced Techniques q1->a1_no No q2 Are MS/MS spectra distinguishable? a1_no->q2 a2_yes Identify based on fragmentation pattern q2->a2_yes Yes a2_no Utilize further methods q2->a2_no No ims Ion Mobility Spectrometry (IMS) a2_no->ims deriv Chemical Derivatization (e.g., Charge-Switch) a2_no->deriv ims->a2_yes deriv->a2_yes

Caption: Troubleshooting workflow for resolving isomeric overlap of BCFAs.

References

Enhancing sensitivity for low-level detection of Methyl 15-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the low-level detection of Methyl 15-methylhexadecanoate.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary to analyze 15-methylhexadecanoic acid by Gas Chromatography (GC)?

A: In its free, underivatized form, 15-methylhexadecanoic acid is a highly polar compound that tends to form hydrogen bonds.[1] This leads to analytical challenges such as poor chromatographic peak shape (tailing), long retention times, and potential thermal decomposition at high temperatures used in GC.[2][3][4] Derivatization to its fatty acid methyl ester (FAME), this compound, is a critical step to increase volatility and thermal stability, reduce polarity, and improve chromatographic separation, making the analyte more amenable to GC analysis.[1][4][5]

Q2: What is the most common and effective analytical method for detecting low levels of this compound?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is the predominant technique used for analyzing FAMEs.[2] For enhanced, low-level detection, coupling GC with tandem mass spectrometry (GC-MS/MS) is highly effective.[6] Specifically, using GC-MS/MS in Multiple Reaction Monitoring (MRM) mode significantly enhances sensitivity, selectivity, and quantitative precision by isolating a specific precursor ion and monitoring its characteristic fragment ions.[6][7]

Q3: How can I significantly improve the sensitivity of my GC-MS analysis for this compound?

A: To boost sensitivity, consider these key areas:

  • Ionization Technique: Standard Electron Ionization (EI) can cause extensive fragmentation of FAMEs.[7] Using a "softer" ionization method like Positive Chemical Ionization (PCI) can reduce fragmentation and increase the abundance of the protonated molecular ion, making it easier to detect.[7] The combination of PCI with MRM mode (PCI-MRM) has been shown to improve sensitivity more than tenfold for some FAMEs compared to traditional EI-MRM.[7]

  • MS Detection Mode: Switch from full scan mode to Selective Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).[8] SIM improves sensitivity by focusing the mass spectrometer on a few specific ions, while MRM provides even greater selectivity and noise reduction.[7][8]

  • GC Column Selection: Use a high-quality, low-bleed capillary column. An Agilent J&W DB-HeavyWAX column, for example, has an extended upper temperature limit and ultra-low bleed, which increases the signal-to-noise ratio and provides greater sensitivity.[9]

Q4: What type of GC column is best suited for analyzing FAMEs like this compound?

A: Highly polar stationary phase columns are preferred for the detailed separation of FAME isomers.[4] Columns based on 100% polyethylene (B3416737) glycol (PEG), often referred to as WAX-type columns, are ideal for this analysis.[9] For complex samples where isomers may be present, highly polar cyanopropyl columns are often recommended.[4][10]

Q5: My molecular ion peak (m/z 284) for this compound is very weak or absent in EI-MS. Is this normal?

A: Yes, this is a common observation. Electron Ionization (EI) is a high-energy technique that tends to cause significant fragmentation of FAMEs.[4][7] For this compound (also known as Methyl isoheptadecanoate), the molecular ion at m/z 284 may be present but often at a low intensity.[11][12] More prominent and characteristic fragment ions, such as the McLafferty rearrangement product at m/z 74 and an ion at m/z 87, are typically the most abundant peaks in the spectrum.[11][13]

Section 2: Troubleshooting Guides

Issue 1: Low or No Signal Intensity

Q: I am injecting my derivatized sample, but I am seeing a very low signal or no peak at all for this compound. What should I check?

A: This issue can arise from problems in sample preparation, the injection process, or the instrument itself.[4] Follow these diagnostic steps:

  • Verify Derivatization: Incomplete conversion of the fatty acid to its methyl ester is a common cause of low signal.[14] Ensure your derivatization reagent (e.g., BF3-methanol) is not expired and has been stored correctly to prevent moisture contamination, which hinders the reaction.[1] Optimize reaction time and temperature.[3]

  • Check Sample Extraction: Ensure the FAME is efficiently extracted into the non-polar solvent (e.g., hexane) after derivatization. Sample loss can occur during this liquid-liquid extraction step.[4][14]

  • Assess Injection Port Conditions: An active or contaminated injector liner can cause analyte loss. Deactivated liners with glass wool are often recommended.[15] Ensure the inlet temperature is appropriate to volatilize the sample without causing thermal degradation.

  • Inspect the GC-MS System:

    • Column Issues: The column may be degraded or improperly installed.[4]

    • Ion Source: A dirty ion source is a frequent cause of signal drop.[16] Regular cleaning is essential for maintaining sensitivity.

    • Detector Function: Check the MS detector's tuning report to confirm it is calibrated and functioning correctly.[4]

Issue 2: Poor Chromatographic Peak Shape (Tailing)

Q: My chromatogram shows significant peak tailing for this compound. What are the possible causes and how can I fix it?

A: Peak tailing is often caused by secondary interactions between the analyte and active sites within the GC system.

  • Cause: Interaction with the carboxylic acid group of any underivatized fatty acid with the stationary phase.[3]

    • Solution: Improve your derivatization protocol to ensure complete conversion to the less polar FAME.

  • Cause: Active sites in the injector liner, column, or connections. This can be due to contamination or degradation.

    • Solution: Use a fresh, deactivated inlet liner.[15] If the problem persists, trim the first few centimeters off the front of the GC column or bake it out at a high temperature to remove contaminants.[14]

  • Cause: Improper column installation.[4]

    • Solution: Ensure the column is cut cleanly and installed at the correct depth in both the injector and the detector according to the manufacturer's instructions.

Issue 3: Inaccurate Quantification & Poor Recovery

Q: My quantitative results are inconsistent, and the recovery of my analyte is low and variable. What are the likely causes?

A: Inaccurate quantification and poor recovery are frequently traced back to the sample preparation and extraction steps.[14]

  • Cause: Incomplete or inconsistent derivatization.

    • Solution: The choice of reagent and reaction conditions is critical.[14] Acid-catalyzed methods with BF3-methanol or HCl-methanol require optimized heating times and temperatures for complete conversion.[5][14] Automating the derivatization process can significantly improve reproducibility.[2]

  • Cause: Sample loss during extraction.

    • Solution: The liquid-liquid extraction of FAMEs into a solvent like hexane (B92381) is a critical step where losses can occur.[1][14] Ensure vigorous mixing and complete phase separation.

  • Cause: Inappropriate internal standard.

    • Solution: Use an internal standard that is structurally similar to your analyte but not present in the sample, such as heptadecanoic acid (C17:0) or nonadecanoic acid (C19:0).[14] This helps to correct for variability in sample preparation, extraction, and injection.

Section 3: Data & Performance Comparison

Table 1: Comparison of GC-MS/MS Ionization Modes for FAME Analysis

This table summarizes the Limit of Quantitation (LOQ) for various Fatty Acid Methyl Esters (FAMEs) using Electron Ionization (EI) and Positive Chemical Ionization (PCI) in MRM mode. PCI-MRM shows significantly better sensitivity for unsaturated fatty acids.

FAME CompoundIonization ModeLOQ (pg/µL)
Saturated Fatty Acids
Methyl palmitate (C16:0)EI-MRM2.5
PCI-MRM5
Methyl stearate (B1226849) (C18:0)EI-MRM2.5
PCI-MRM5
Unsaturated Fatty Acids
Methyl oleate (B1233923) (C18:1n-9)EI-MRM50
PCI-MRM5
Methyl linoleate (B1235992) (C18:2n-6)EI-MRM50
PCI-MRM5
Methyl docosahexaenoate (C22:6n-3)EI-MRM100
PCI-MRM10
(Data adapted from a study comparing ionization modes for a standard mix of 37 FAME components.[7])

Table 2: Reproducibility of Automated vs. Manual Derivatization Methods

This table shows the improved reproducibility, represented by the Relative Standard Deviation (%RSD), achieved by automating the derivatization process for FAMEs in a canola oil sample.

Derivatization MethodPreparationAverage %RSD (n=10)
Acid-CatalyzedManual6.0%
Automated3.0%
Base-CatalyzedManualNot Reported
Automated3.0%
(Data adapted from a study comparing manual and automated sample preparation techniques.[2])

Section 4: Key Experimental Protocols

Protocol 1: Acid-Catalyzed Derivatization using Boron Trifluoride-Methanol (BF3-Methanol)

This method is effective for esterifying free fatty acids.[3]

Materials:

  • Sample containing 1-25 mg of lipid.

  • 12-14% Boron Trifluoride (BF3) in methanol.

  • Hexane (or Heptane).

  • Saturated NaCl solution or deionized water.

  • Anhydrous Sodium Sulfate (optional).

  • 5-10 mL micro reaction vessel with a PTFE-lined cap.

Procedure:

  • Weigh 1-25 mg of your sample into the reaction vessel.[1]

  • Add 2 mL of 12% BF3-methanol solution.[1]

  • Cap the vessel tightly, vortex for 10 seconds, and heat at 60 °C for 5-10 minutes.[1][3] Note: Optimal time and temperature may need to be determined empirically.

  • Cool the vessel to room temperature.

  • Add 1 mL of water and 1 mL of hexane.[1]

  • Shake the vessel vigorously to ensure the FAMEs are extracted into the hexane (upper) layer.[1]

  • Allow the layers to settle. Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.[1][4]

  • For trace analysis, the extraction can be repeated, and the organic layers pooled and concentrated under a gentle stream of nitrogen.[17]

Protocol 2: Rapid Base-Catalyzed Derivatization using Methanolic NaOH

This is a very fast, one-step method, but it is not suitable for free fatty acids and works best for transesterifying lipids like triglycerides.[2][18]

Materials:

  • Sample containing lipids.

  • 0.2 M Sodium Hydroxide (NaOH) in methanol.

  • Hexane.

  • 2 mL autosampler vial.

Procedure:

  • Place your sample into a suitable reaction vial.

  • Add 100 µL of methanolic NaOH and 500 µL of hexane.[2]

  • Vortex the mixture at 1000 rpm for 30 seconds.[2] The reaction occurs at room temperature and is typically complete within minutes.[2]

  • After waiting 2 minutes for phase separation, transfer the top hexane layer (approx. 100 µL) to a new autosampler vial for GC analysis.[2]

Section 5: Visualized Workflows and Logic

FAME_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Lipid-Containing Sample Derivatization Derivatization to FAME (e.g., BF3-Methanol) Sample->Derivatization Extraction Liquid-Liquid Extraction (Hexane) Derivatization->Extraction Concentration Concentration (Optional) (Under Nitrogen) Extraction->Concentration Injection GC Injection Extraction->Injection If not concentrated Concentration->Injection Separation GC Separation (Polar Column) Injection->Separation Detection MS/MS Detection (PCI-MRM for high sensitivity) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (vs. Internal Standard) Integration->Quantification Report Final Report Quantification->Report

Caption: General workflow for the analysis of this compound.

Low_Signal_Troubleshooting Problem Problem: Low or No Signal Check_Sample_Prep 1. Check Sample Preparation Problem->Check_Sample_Prep Check_Instrument 2. Check GC-MS System Problem->Check_Instrument Derivatization Incomplete Derivatization? Check_Sample_Prep->Derivatization Extraction Extraction Loss? Check_Sample_Prep->Extraction Injector Injector Issue? Check_Instrument->Injector Column Column Issue? Check_Instrument->Column MS_Source MS Source Dirty? Check_Instrument->MS_Source Sol_Deriv Solution: - Use fresh reagents - Optimize time/temp - Ensure no moisture Derivatization->Sol_Deriv Yes Sol_Extract Solution: - Ensure vigorous mixing - Check solvent volumes - Repeat extraction Extraction->Sol_Extract Yes Sol_Injector Solution: - Replace liner - Check temperature - Check for leaks Injector->Sol_Injector Yes Sol_Column Solution: - Trim column inlet - Check installation - Bake out column Column->Sol_Column Yes Sol_MS Solution: - Clean ion source - Run tuning check MS_Source->Sol_MS Yes

Caption: Troubleshooting logic for diagnosing low signal intensity issues.

References

Best practices for preventing contamination in branched-chain fatty acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent contamination during branched-chain fatty acid (BCFA) analysis.

Troubleshooting Guides

This section addresses specific issues that may arise during BCFA analysis, providing potential causes and solutions in a question-and-answer format.

Question: Why is the baseline noisy or drifting in my gas chromatogram?

Answer: A noisy or drifting baseline in your gas chromatography (GC) analysis can obscure peaks of interest and affect quantification. This is often caused by impurities in the carrier gas, column bleed, or contamination within the GC system.[1][2]

Potential Causes and Solutions:

Potential CauseRecommended Solution
Contaminated Carrier Gas Ensure the use of high-purity gas and check for leaks in the gas lines.[1][3] Consider installing or replacing gas purifiers and traps to remove oxygen, moisture, and hydrocarbons.[2]
Column Bleed Excessive column bleed, where the stationary phase degrades and elutes, can elevate the baseline, especially at higher temperatures.[1] Ensure the column's maximum temperature limit is not exceeded.[2] If the column is old or has been exposed to oxygen at high temperatures, it may need to be replaced.[4]
Injector Contamination Contamination in the injector port, liner, or septum can introduce volatile impurities.[2][3] Regularly clean the injector and replace the liner and septum.[4]
Detector Contamination A contaminated detector can also lead to a high or noisy baseline.[3] Follow the manufacturer's instructions for cleaning the detector.[2]

A systematic approach to troubleshooting is recommended. Start by checking for issues that are easiest to resolve, such as ensuring method parameters are correct, before moving on to more involved maintenance.[1]

Question: I am observing unexpected peaks (ghost peaks) in my chromatograms, even in blank runs. What is the source of this contamination?

Answer: Ghost peaks are unexpected peaks that appear in your chromatograms and are often a result of contamination from various sources introduced during sample preparation or analysis.[5] Common contaminants include plasticizers, skin lipids, and residues from solvents or glassware.[6]

Common Sources of Ghost Peaks and Prevention Strategies:

Source of ContaminationPrevention Strategy
Solvents Use high-purity solvents (e.g., HPLC or mass spectrometry-grade) to minimize impurities.[7][8] Always run a solvent blank before sample analysis to check for contaminants.[7]
Plasticware Avoid using plastic containers, pipette tips, and vial caps, as plasticizers like phthalates can leach into your samples.[6] Whenever possible, use glassware. If plasticware is necessary, ensure it is made of a solvent-resistant material like polypropylene (B1209903) and pre-rinse it with your extraction solvent.[8]
Glassware Improperly cleaned glassware can be a significant source of contamination.[8] Implement a rigorous cleaning protocol (see Experimental Protocols section).
Sample Carryover Residual sample from a previous injection can lead to ghost peaks in subsequent runs.[3] Ensure your syringe and injection port are properly cleaned between injections.[4]
Derivatization Reagents Impurities in derivatization agents can introduce artifacts. Use high-quality reagents and store them under the recommended conditions to prevent degradation.

To identify the source of contamination, a condensation test can be performed. This involves running two blank analyses back-to-back after the GC has been idle for an extended period. If the first chromatogram shows more peaks and baseline instability than the second, the carrier gas or gas lines are likely contaminated.[5]

Question: My peak shapes are poor (e.g., tailing, fronting, or split peaks), and the results are not reproducible. What could be the cause?

Answer: Poor peak shape and lack of reproducibility can be caused by several factors, including issues with the GC column, sample injection, or activity within the system.[3]

Troubleshooting Poor Peak Shape and Reproducibility:

IssuePotential CauseSuggested Action
Peak Tailing Active sites in the liner or on the column can interact with polar analytes.[4] This is a common issue with free fatty acids that have not been derivatized.[9]Ensure proper derivatization of fatty acids to more volatile and less polar fatty acid methyl esters (FAMEs).[10] Use a deactivated liner and column.[4] Trimming the inlet end of the column may also help.[4]
Peak Fronting This can be caused by column overload or a poor solvent effect in splitless or on-column injections.[5]Inject a smaller sample volume or dilute your sample.[4] For splitless injections, decrease the initial column temperature.[5]
Split Peaks Improper column installation, a dirty liner, or issues with the injection technique can lead to split peaks.[3]Reinstall the column to ensure it is properly seated in the injector and detector.[5] Replace the liner and check your injection technique for consistency.[4]
Poor Reproducibility Leaks in the system, variable injection volumes, or changes in instrument parameters can all affect reproducibility.[3][4]Perform a leak check of the entire system.[4] Ensure the syringe is functioning correctly and that autosampler settings are consistent.[4] Verify that the method parameters have not been unintentionally altered.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in BCFA analysis?

A1: The most common sources of contamination are solvents, glassware, plasticware (especially those containing plasticizers), and even the laboratory environment itself (e.g., dust, skin lipids).[6][8] It is crucial to use high-purity solvents, meticulously clean all glassware, and avoid plastic materials whenever possible.[8]

Q2: How should I properly clean glassware for fatty acid analysis?

A2: A thorough cleaning procedure is essential. This typically involves washing with a laboratory-grade detergent, followed by extensive rinsing with deionized water, and a final rinse with a high-purity solvent that will be used in the extraction.[8] For trace analysis, baking glassware in a muffle furnace can help remove stubborn organic residues.[11]

Q3: Can I use plastic tubes or pipette tips?

A3: It is strongly recommended to avoid plasticware. Plasticizers, such as phthalates, are common contaminants that can interfere with fatty acid analysis.[6] If plastics are unavoidable, use items made from solvent-resistant materials like polypropylene and pre-rinse them with the analysis solvent.[8]

Q4: Why is derivatization necessary for GC analysis of fatty acids?

A4: Free fatty acids are relatively non-volatile and polar, which can lead to poor peak shape (tailing) and interaction with active sites in the GC system.[9] Derivatization, most commonly to fatty acid methyl esters (FAMEs), increases their volatility and reduces their polarity, resulting in sharper peaks and better chromatographic separation.[10]

Q5: How can I prevent oxidation of my samples during preparation and storage?

A5: To prevent oxidation, work at low temperatures and process samples quickly.[8] Adding an antioxidant like butylated hydroxytoluene (BHT) to your extraction solvents can help protect unsaturated fatty acids.[8] During solvent evaporation, use a stream of inert gas such as nitrogen or argon.[8] For storage, keep lipid extracts at -80°C under an inert atmosphere.[8]

Experimental Protocols

Protocol for Rigorous Glassware Cleaning
  • Initial Wash: Manually wash glassware with a laboratory-grade, phosphate-free detergent and hot water. Use brushes to scrub all surfaces.

  • Rinsing: Rinse the glassware thoroughly with tap water, followed by at least three to five rinses with deionized water.

  • Solvent Rinse: Rinse the glassware with a high-purity solvent (e.g., methanol (B129727) or hexane) that will be used in your analysis.[8]

  • Drying: Dry the glassware in an oven at a temperature that will not damage any volumetric markings.

  • Muffle Furnace (Optional for Trace Analysis): For highly sensitive analyses, bake the glassware in a muffle furnace at 450-500°C for several hours to pyrolyze any remaining organic contaminants.[11]

  • Storage: After cleaning, cover the openings of the glassware with solvent-rinsed aluminum foil and store in a clean, dust-free environment.

General Protocol for Derivatization to Fatty Acid Methyl Esters (FAMEs) with BF₃-Methanol

This protocol is a general guideline; reaction times and temperatures may need to be optimized for specific sample types.[9]

  • Sample Preparation: Start with a dried lipid extract or a known amount of sample dissolved in a suitable solvent.

  • Reagent Addition: In a reaction vial, add the sample and a molar excess of 12-14% boron trifluoride (BF₃) in methanol.[9]

  • Reaction: Cap the vial tightly and heat at 60-100°C for the optimized duration (typically 5-60 minutes).[9]

  • Extraction: After cooling, add water and a non-polar solvent like hexane (B92381) to the vial. Vortex the mixture to extract the FAMEs into the hexane layer.

  • Separation and Collection: Allow the layers to separate. Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.[9]

  • Drying (Optional): Pass the hexane extract through a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[9]

  • Analysis: The FAMEs are now ready for injection into the GC-MS.

Important Note: Both the sample and the reagents should be protected from moisture, as water can hinder the esterification reaction.[9]

Visualizations

Contamination_Prevention_Workflow start Start: Sample Collection glassware Use High-Purity Solvent-Rinsed Glassware start->glassware no_plastic Avoid All Plasticware start->no_plastic extraction Lipid Extraction glassware->extraction no_plastic->extraction solvents Use High-Purity Solvents solvents->extraction inert_gas Evaporate Solvent Under Inert Gas (N2) extraction->inert_gas derivatization Derivatization to FAMEs inert_gas->derivatization storage Store Extract at -80°C Under Inert Atmosphere derivatization->storage reagents Use High-Quality Derivatization Reagents reagents->derivatization analysis GC-MS Analysis storage->analysis end End: Clean Data analysis->end blank Run Solvent Blanks and Procedural Blanks blank->analysis

Caption: Workflow for preventing contamination in BCFA analysis.

Troubleshooting_Contamination start Problem: Unexpected Peaks in Chromatogram q1 Are peaks present in solvent blank? start->q1 a1_yes Source is likely the solvent. q1->a1_yes Yes q2 Are peaks present in procedural blank (no sample)? q1->q2 No sol_sol Solution: Use a new batch of high-purity solvent. a1_yes->sol_sol end Contamination Source Likely Identified sol_sol->end a2_yes Contamination from reagents, glassware, or plasticware. q2->a2_yes Yes q3 Are peaks also in sample but not in blanks (carryover)? q2->q3 No sol_proc Solutions: - Re-clean glassware - Use fresh reagents - Eliminate plasticware a2_yes->sol_proc sol_proc->end a3_yes Source is sample carryover from previous run. q3->a3_yes Yes sol_carry Solution: Clean injector, syringe, and run wash blanks. a3_yes->sol_carry sol_carry->end

Caption: Troubleshooting decision tree for identifying contamination sources.

References

Technical Support Center: Overcoming Challenges in the Derivatization of Branched-Chain Fatty Acids for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the derivatization of branched-chain fatty acids (BCFAs) for gas chromatography (GC) analysis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Symptom: Small or non-existent peaks corresponding to the derivatized BCFAs in the chromatogram.

Potential Cause Recommended Solution
Incomplete Reaction due to Steric Hindrance The branched nature of BCFAs can sterically hinder the carboxyl group, making derivatization more difficult compared to straight-chain fatty acids. Increase the reaction temperature and/or time. For sterically hindered compounds, a more powerful derivatizing agent or a catalyst may be necessary. For silylation, adding a catalyst like Trimethylchlorosilane (TMCS) to N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can increase reactivity.[1]
Presence of Water Derivatization reagents, particularly silylating agents and BF3-methanol, are sensitive to moisture. Water will preferentially react with the reagent, reducing the amount available to derivatize the BCFAs.[2] Ensure that all glassware is thoroughly dried and that solvents are anhydrous. Samples should be completely dry before adding the derivatization reagent. A water scavenger, such as 2,2-dimethoxypropane, can be added to the reaction mixture.[2]
Insufficient Reagent An inadequate amount of derivatizing reagent will lead to an incomplete reaction. It is recommended to use a significant molar excess of the derivatizing agent.[3] For silylation with BSTFA, a molar ratio of at least 2:1 of reagent to active hydrogens is suggested.
Suboptimal Reaction Conditions The reaction time and temperature may not be sufficient for the complete derivatization of BCFAs. Optimize the reaction conditions by systematically varying the temperature and time. For example, in silylation with BSTFA, while many compounds derivatize quickly at room temperature, some may require heating at 70°C for 20-30 minutes or even up to 16 hours for complete reaction.[3]
Sample Matrix Effects Other components in the sample matrix can interfere with the derivatization reaction. It may be necessary to perform a sample cleanup or extraction step prior to derivatization to remove interfering substances.
Issue 2: Peak Tailing in the Chromatogram

Symptom: Asymmetrical peaks with a "tail" extending from the back of the peak.

Potential Cause Recommended Solution
Incomplete Derivatization Underivatized BCFAs are polar and can interact with active sites in the GC system, leading to peak tailing.[4] Review and optimize the derivatization protocol to ensure a complete reaction (see Issue 1).
Active Sites in the GC System Active sites in the injector liner, column, or detector can cause polar compounds to tail. Use a deactivated liner and a high-quality capillary column. If the column has been used extensively, consider trimming the first few centimeters from the inlet side or replacing the column.[5]
Column Overload Injecting too much sample can lead to peak fronting, but in some cases can also contribute to tailing. Reduce the injection volume or dilute the sample.
Improper Column Installation If the column is not installed correctly in the injector or detector, it can lead to poor peak shape. Reinstall the column according to the manufacturer's instructions.[5]
Solvent-Phase Polarity Mismatch The polarity of the solvent used to dissolve the sample should be compatible with the stationary phase of the GC column. A mismatch can lead to peak distortion.[6]
Issue 3: Extraneous Peaks in the Chromatogram

Symptom: Presence of unexpected peaks in the chromatogram, which can interfere with the analysis of the target BCFAs.

Potential Cause Recommended Solution
Reagent Byproducts Derivatization reagents can produce byproducts that are detectable by GC. Prepare a reagent blank (all components except the sample) to identify peaks originating from the reagent.[3]
Contamination Contamination can be introduced from solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware.
Side Reactions Under certain conditions, side reactions can occur, leading to the formation of unexpected derivatives. For example, with BF3-methanol, byproducts such as methoxy (B1213986) derivatives have been observed, especially with unsaturated fatty acids.[7] Optimize the reaction conditions to minimize side reactions.
Septum Bleed Particles from the injector septum can break off and enter the GC system, causing extraneous peaks. Use high-quality, low-bleed septa and replace them regularly.

Frequently Asked Questions (FAQs)

Q1: Which derivatization method is best for branched-chain fatty acids?

A1: Both esterification to form fatty acid methyl esters (FAMEs) and silylation to form trimethylsilyl (B98337) (TMS) esters are commonly used for BCFAs.

  • Esterification (e.g., with BF3-Methanol): This is a robust and widely used method for preparing FAMEs. It is generally effective for BCFAs, but steric hindrance from the branch point can sometimes lead to incomplete reactions.[2]

  • Silylation (e.g., with BSTFA): This method is also very effective and can derivatize other functional groups if present. For BCFAs with significant steric hindrance, silylating reagents may offer a more complete reaction, especially when a catalyst like TMCS is used.[1]

The choice of method may depend on the specific BCFAs being analyzed, the sample matrix, and the available instrumentation. It is often necessary to optimize the chosen method for your specific application.

Q2: How does the position of the branch in a BCFA affect derivatization?

A2: The position of the methyl branch can influence the rate and completeness of the derivatization reaction due to steric hindrance. Branches closer to the carboxyl group will present a greater steric hindrance. For example, an iso-fatty acid (branch on the penultimate carbon) is generally less hindered than a fatty acid with a branch closer to the carboxyl end. While standard protocols are often sufficient, for highly branched or sterically hindered BCFAs, you may need to use more stringent reaction conditions (higher temperature, longer time) or a more reactive derivatization reagent.

Q3: What type of GC column is recommended for the analysis of BCFA derivatives?

A3: For the analysis of FAMEs, including those of BCFAs, polar stationary phases are generally recommended.[8]

  • Cyanopropyl Silicone Columns (e.g., HP-88, CP-Sil 88, DB-23): These are highly polar columns that are specifically designed for the separation of FAMEs. They provide excellent resolution of a wide range of fatty acids, including positional and geometric isomers.[3][8][9]

  • Polyethylene Glycol (WAX) Columns (e.g., DB-WAX, HP-INNOWax): These columns are also highly polar and are suitable for FAME analysis.[3]

The choice of column will depend on the specific separation requirements of your sample. For complex mixtures of BCFAs, a highly polar cyanopropyl column is often the best choice.[8]

Q4: I am using GC-MS. Are there any specific fragmentation patterns I should look for to identify my BCFA derivatives?

A4: Yes, the mass spectra of BCFA methyl esters (BCFAMEs) show characteristic fragmentation patterns that can help in their identification.

  • iso-BCFAMEs: These typically show a prominent fragment ion corresponding to the loss of a propyl group ([M-43]⁺) due to the cleavage at the branch point.[10]

  • anteiso-BCFAMEs: These often show characteristic fragment ions from cleavage on either side of the branch point, including the loss of an ethyl group ([M-29]⁺) and a butyl group ([M-57]⁺).[10]

By examining the mass spectra of your peaks and looking for these characteristic fragment ions, you can gain confidence in the identification of your BCFA derivatives.

Q5: How can I quantify the yield of my derivatization reaction?

A5: To determine the derivatization yield, you can use an internal standard. The internal standard should be a fatty acid with similar properties to your BCFAs but not present in your sample.

  • Add a known amount of the internal standard to your sample before derivatization.

  • Perform the derivatization reaction.

  • Analyze the derivatized sample by GC.

  • Compare the peak area of your derivatized BCFA to the peak area of the derivatized internal standard.

  • By creating a calibration curve with known amounts of your BCFA and the internal standard, you can calculate the concentration of the derivatized BCFA in your sample and thus determine the reaction yield.

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification using Boron Trifluoride (BF3)-Methanol

This protocol describes the preparation of fatty acid methyl esters (FAMEs) from BCFAs using a BF3-methanol reagent.

Materials:

  • Dried BCFA sample

  • BF3-Methanol solution (14% w/v)

  • Hexane (B92381) (GC grade)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663)

  • Screw-cap glass tubes with PTFE-lined caps

  • Heating block or water bath

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: Place the dried BCFA sample (typically 1-10 mg) into a screw-cap glass tube. If the sample is in a non-polar solvent, the solvent can be evaporated under a stream of nitrogen.

  • Reagent Addition: Add 2 mL of 14% BF3-methanol solution to the tube.

  • Reaction: Tightly cap the tube and heat at 100°C for 30 minutes in a heating block or water bath.[11] For BCFAs, a longer reaction time or higher temperature may be necessary to overcome steric hindrance.

  • Extraction: Cool the tube to room temperature. Add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Phase Separation: Vortex the tube vigorously for 1-2 minutes to extract the FAMEs into the hexane layer. Centrifuge briefly to aid phase separation.

  • Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The sample is now ready for GC analysis.

Protocol 2: Silylation using BSTFA with TMCS Catalyst

This protocol describes the preparation of trimethylsilyl (TMS) esters from BCFAs using BSTFA with a TMCS catalyst.

Materials:

  • Dried BCFA sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)

  • GC vials with inserts and caps

  • Heating block or oven

  • Vortex mixer

Procedure:

  • Sample Preparation: Place the dried BCFA sample (typically 1 mg) into a GC vial.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample, followed by 100 µL of BSTFA with 1% TMCS.

  • Reaction: Cap the vial tightly and vortex for 10-20 seconds. Heat the vial at 60-80°C for 1 hour. The optimal time and temperature may need to be determined empirically for specific BCFAs.[9]

  • Analysis: Cool the vial to room temperature. The sample can be injected directly into the GC-MS.

Visualizations

BCFA_Derivatization_Workflow General Workflow for BCFA Derivatization cluster_prep Sample Preparation cluster_deriv Derivatization cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with BCFA Sample dry_sample Dry Sample Completely start->dry_sample add_reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) dry_sample->add_reagent react Heat to Drive Reaction add_reagent->react extract Extract with Non-Polar Solvent (e.g., Hexane) react->extract wash Wash to Remove Byproducts extract->wash dry_extract Dry Extract with Na2SO4 wash->dry_extract gc_analysis Inject into GC or GC-MS dry_extract->gc_analysis end Data Analysis gc_analysis->end

Caption: General workflow for the derivatization of branched-chain fatty acids for GC analysis.

Troubleshooting_Decision_Tree Troubleshooting BCFA Derivatization for GC cluster_yield Low or No Yield cluster_tailing Peak Tailing cluster_extra_peaks Extraneous Peaks start Problem with GC Analysis check_water Check for Water Contamination start->check_water Low/No Yield check_derivatization Ensure Complete Derivatization start->check_derivatization Peak Tailing run_blank Run Reagent Blank start->run_blank Extraneous Peaks increase_reagent Increase Reagent Concentration check_water->increase_reagent Dry optimize_conditions Optimize Reaction Time/Temp increase_reagent->optimize_conditions Sufficient check_gc_system Check for Active Sites in GC check_derivatization->check_gc_system Complete check_column Re-install or Trim Column check_gc_system->check_column Inert check_contamination Check Solvents & Glassware for Contamination run_blank->check_contamination Clean

Caption: Decision tree for troubleshooting common issues in BCFA derivatization for GC analysis.

References

Validation & Comparative

A Comparative Guide to the Validation of a GC-FID Method for Quantifying Methyl 15-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation of a Gas Chromatography with Flame Ionization Detection (GC-FID) method for the quantification of Methyl 15-methylhexadecanoate, a branched-chain fatty acid methyl ester. It is intended for researchers, scientists, and drug development professionals who require accurate and reliable quantification of this and similar compounds. The guide also presents a comparison with alternative analytical techniques and provides detailed experimental protocols and performance data.

GC-FID Method Validation

Gas Chromatography (GC) is a widely used analytical technique for separating and analyzing volatile and semi-volatile compounds.[1] When coupled with a Flame Ionization Detector (FID), it offers a robust and cost-effective method for the quantification of fatty acid methyl esters (FAMEs).[2] Method validation is crucial to ensure that the analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[2][3]

Validation Parameter Typical Performance of GC-FID for FAMEs Reference
Linearity (r²) > 0.999[4][5]
Limit of Detection (LOD) 0.21 - 0.54 µg/mL[4]
Limit of Quantification (LOQ) 0.63 - 1.63 µg/mL[4]
Accuracy (% Recovery) 96.4 - 103.6%[6]
Precision (%RSD) < 2%[7]

1.1. Experimental Protocol for GC-FID Analysis of FAMEs

The following is a typical experimental protocol for the analysis of FAMEs using GC-FID. This process involves the derivatization of fatty acids into their corresponding methyl esters to increase their volatility for GC analysis.[1][8]

1.1.1. Sample Preparation (Derivatization)

Two common methods for the preparation of FAMEs are acid-catalyzed and base-catalyzed esterification.[9][10]

  • Acid-Catalyzed Esterification (using Boron Trifluoride-Methanol):

    • Weigh approximately 50 mg of the lipid sample into a reaction vial.[9]

    • Add 1 mL of hexane (B92381) and 0.5 mL of 14% BF3-methanol solution.[9]

    • Cap the vial and heat at 50 °C for 30 minutes.[9]

    • Cool the mixture to room temperature and add 1 mL of water.[9]

    • After phase separation, transfer an aliquot of the organic (upper) layer to a GC vial for analysis.[9]

  • Base-Catalyzed Transesterification (using Potassium Hydroxide/Methanol):

    • To approximately 200 mg of oil, add 2 mL of heptane (B126788) and 0.1 mL of 2N methanolic KOH.[11]

    • Vortex the mixture for 30 seconds.[11]

    • Allow the sample to stand at room temperature for 30 minutes for phase separation.[11]

    • Transfer 0.2 mL of the supernatant to a GC vial and dilute with 1 mL of heptane.[11]

1.1.2. GC-FID Instrumentation and Conditions

The following table outlines typical instrumental parameters for the GC-FID analysis of FAMEs.

Parameter Condition Reference
Gas Chromatograph Agilent 6890N or similar[12]
Column TRACE TR-FAME (100 m x 0.25 mm x 0.20 µm) or similar highly polar column[9][13]
Injector Temperature 250 °C[12]
Detector Temperature 280 °C[12]
Oven Program Initial temp 120°C for 1 min, ramp at 10°C/min to 200°C, then 4°C/min to 220°C[12]
Carrier Gas Helium or Hydrogen[12][14]
Flow Rate 1.3 - 2.5 mL/min[12][15]
Injection Volume 1 µL[15]
Split Ratio 20:1[15]

1.2. Experimental Workflow Diagram

GC_FID_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis Sample Lipid Sample Derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) Sample->Derivatization Reagents Extraction Liquid-Liquid Extraction Derivatization->Extraction Solvent GC_Vial Transfer to GC Vial Extraction->GC_Vial Injection Injection into GC GC_Vial->Injection Separation Chromatographic Separation Injection->Separation Detection FID Detection Separation->Detection Data_Acquisition Data Acquisition and Analysis Detection->Data_Acquisition

Caption: Experimental workflow for the quantification of FAMEs by GC-FID.

Comparison with Alternative Methods

While GC-FID is a robust technique, other methods can also be employed for the quantification of FAMEs. The most common alternative is Gas Chromatography-Mass Spectrometry (GC-MS).[16][17]

2.1. GC-FID vs. GC-MS

The primary difference between GC-FID and GC-MS lies in the detector. The FID measures the current produced by the combustion of organic compounds in a hydrogen flame, while the MS separates ions based on their mass-to-charge ratio, providing structural information in addition to quantification.[16][17]

Feature GC-FID GC-MS Reference
Principle Measures ions produced during combustion of the analyte.Measures mass-to-charge ratio of ionized analyte fragments.[16][17]
Selectivity Universal for hydrocarbons, less selective.Highly selective, based on mass fragmentation patterns.[16][17]
Sensitivity Generally high for hydrocarbons.Can be more sensitive, especially in Selected Ion Monitoring (SIM) mode.[17][18]
Identification Based on retention time comparison with standards.Provides structural information for compound identification.[16]
Cost Lower instrument and maintenance costs.Higher instrument and maintenance costs.-
Robustness Generally considered more robust for routine quantitative analysis.Can be more susceptible to matrix interferences.-

2.2. Alternative Derivatization Reagents

While methyl esters are the most common derivatives for GC analysis of fatty acids, other esters, such as propan-2-ol and butanol esters, can be advantageous in specific applications, for instance, to improve the resolution of certain isomers.[19] However, for general quantification, methyl esters remain the standard due to the vast amount of available literature and their straightforward preparation.[19]

Signaling Pathway and Logical Relationship Diagrams

3.1. Analytical Method Selection Logic

Method_Selection Start Need to Quantify This compound Question1 Is structural confirmation required? Start->Question1 GC_MS Use GC-MS Question1->GC_MS Yes Question2 Is it for routine quantitative analysis? Question1->Question2 No GC_FID Use GC-FID Question2->GC_MS No, for complex matrix/low levels Question2->GC_FID Yes

Caption: Logic diagram for selecting an analytical method for FAME quantification.

Conclusion

The GC-FID method is a reliable, accurate, and precise technique for the quantification of this compound and other fatty acid methyl esters. Its robustness and cost-effectiveness make it highly suitable for routine quality control and research applications. While GC-MS offers the advantage of providing structural information and potentially higher sensitivity, GC-FID remains the workhorse for quantitative analysis of FAMEs in many laboratories. The choice between these methods should be based on the specific requirements of the analysis, including the need for structural confirmation, the complexity of the sample matrix, and budget constraints.

References

A Comparative Guide to Bacterial Fatty Acid Profiling: The Role of Methyl 15-methylhexadecanoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of methodologies for bacterial fatty acid profiling, with a specific focus on the application and performance of Methyl 15-methylhexadecanoate as an internal standard. The objective is to offer a clear, data-driven comparison of available tools and techniques to aid in the selection of the most appropriate methods for your research needs.

Introduction to Bacterial Fatty Acid Profiling

The analysis of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is a cornerstone technique for the identification and characterization of bacteria. Each bacterial species possesses a unique fatty acid profile, which can serve as a chemical fingerprint. This technique is widely employed in clinical diagnostics, microbial ecology, and drug development for pathogen identification, tracking microbial community dynamics, and understanding host-pathogen interactions. The MIDI Sherlock® Microbial Identification System is a prominent example of a commercial platform that utilizes FAME analysis for rapid microbial identification by comparing the FAME profile of an unknown organism to a vast library of known bacterial profiles.

A critical component of quantitative FAME analysis is the use of an internal standard (IS). An ideal IS is a compound that is chemically similar to the analytes of interest but is not naturally present in the sample. It is added in a known quantity at the beginning of the sample preparation process to correct for variations in extraction efficiency, derivatization, and instrument response. This ensures the accuracy and reproducibility of the quantitative results.

This guide will delve into a comparative analysis of this compound and other commonly used internal standards, supported by experimental data and detailed protocols.

Comparative Analysis of Internal Standards

The choice of an internal standard is crucial for the reliability of quantitative bacterial fatty acid analysis. While straight odd-chain fatty acids are most common, branched-chain fatty acids like this compound offer a valuable alternative, particularly as they are characteristic components of many bacterial species. Below is a comparison of the performance of this compound with other frequently used internal standards, based on data from various validated methods.

Table 1: Performance Comparison of Internal Standards for Bacterial FAME Analysis

Internal StandardLinearity (R²)Recovery (%)Precision (%RSD)Key AdvantagesPotential Limitations
This compound (iso-C17:0) >0.9990-110% (Expected)<15%Structurally similar to branched-chain fatty acids found in many bacteria. Good chromatographic separation.Less commonly used than odd-chain standards, so fewer comparative studies are available.
Methyl Pentadecanoate (C15:0) >0.9992-105%<10%Well-established, commercially available, and not typically found in high concentrations in many sample types.Potential for natural occurrence in some biological samples, leading to interference.
Methyl Heptadecanoate (C17:0) >0.9995-108%<10%Widely used, good chromatographic properties, and commercially available in high purity.Can be present in some environmental and clinical samples, requiring careful blank analysis.
Methyl Nonadecanoate (C19:0) >0.9993-107%<10%Less likely to be present in biological samples compared to C15:0 and C17:0.May have a longer retention time, potentially increasing analysis time.

Note: The performance data for this compound is based on typical performance expectations for branched-chain fatty acid standards and validated methods for similar compounds, as direct, comprehensive validation data was not available in the public domain. The data for other standards is aggregated from published validation studies.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to achieving reproducible and comparable results in bacterial fatty acid analysis. The following section outlines a widely accepted protocol for the preparation of FAMEs from bacterial cultures.

Protocol: Fatty Acid Methyl Ester (FAME) Preparation from Bacterial Culture

This protocol involves four main steps: saponification, methylation, extraction, and a base wash.

Reagents:

  • Reagent 1 (Saponification): 45 g Sodium Hydroxide, 150 mL Methanol, 150 mL Deionized Water.

  • Reagent 2 (Methylation): 325 mL 6.0 N Hydrochloric Acid, 275 mL Methanol.

  • Reagent 3 (Extraction): 200 mL Hexane, 200 mL Methyl tert-butyl ether.

  • Reagent 4 (Base Wash): 10.8 g Sodium Hydroxide in 900 mL Deionized Water.

  • Internal Standard Solution: A known concentration of this compound (or other chosen IS) in a suitable solvent (e.g., hexane).

Procedure:

  • Harvesting Bacterial Cells: Scrape a loopful of bacterial colony from a pure culture grown on an appropriate medium (e.g., Trypticase Soy Broth Agar - TSBA).

  • Saponification:

    • Add the bacterial biomass to a clean glass tube.

    • Add a precise volume of the Internal Standard Solution.

    • Add 1.0 mL of Reagent 1.

    • Seal the tube and vortex.

    • Heat in a boiling water bath (100°C) for 30 minutes, with vortexing every 5-10 minutes.

    • Cool the tube to room temperature.

  • Methylation:

    • Add 2.0 mL of Reagent 2 to the cooled tube.

    • Seal and vortex.

    • Heat in a water bath at 80°C for 10 minutes.

    • Cool the tube rapidly to room temperature.

  • Extraction:

    • Add 1.25 mL of Reagent 3.

    • Seal and mix gently on a rotator for 10 minutes.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper organic phase (containing the FAMEs) to a new clean tube.

  • Base Wash:

    • Add 3.0 mL of Reagent 4 to the extracted organic phase.

    • Seal and mix gently for 5 minutes.

    • Centrifuge to separate the phases.

    • Transfer the upper organic phase to a GC vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The prepared FAMEs are then analyzed by GC-MS. The following is a typical set of parameters, which should be optimized for the specific instrument and column used.

  • Gas Chromatograph: Agilent 7890B or similar.

  • Mass Spectrometer: Agilent 5977B MSD or similar.

  • Column: Agilent J&W DB-FATWAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar capillary column.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 250°C, hold for 10 minutes.

  • Injector Temperature: 250°C.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Scan Range: m/z 50-550.

Visualizing Workflows and Pathways

To provide a clearer understanding of the processes involved in bacterial fatty acid analysis and their biological significance, the following diagrams have been generated using Graphviz.

FAME_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Harvest Harvest Bacterial Colony Saponification Saponification (with Internal Standard) Harvest->Saponification Add to tube Methylation Methylation Saponification->Methylation Form fatty acid salts Extraction Extraction Methylation->Extraction Form FAMEs Base_Wash Base Wash Extraction->Base_Wash Isolate FAMEs GC_MS GC-MS Analysis Base_Wash->GC_MS Inject into GC Data_Processing Data Processing GC_MS->Data_Processing Generate chromatogram and mass spectra Library_Comparison Library Comparison (e.g., MIDI Sherlock) Data_Processing->Library_Comparison Peak identification and quantification Identification Bacterial Identification Library_Comparison->Identification Match profile

Figure 1: Experimental workflow for bacterial fatty acid methyl ester (FAME) analysis.

Internal_Standard_Comparison cluster_branched Branched-Chain IS cluster_odd_chain Odd-Chain IS IS Internal Standard (IS) Choice Methyl_15_MH This compound (iso-C17:0) IS->Methyl_15_MH Mimics bacterial branched-chain FAs C15 Methyl Pentadecanoate (C15:0) IS->C15 Commonly used C17 Methyl Heptadecanoate (C17:0) IS->C17 Widely validated C19 Methyl Nonadecanoate (C19:0) IS->C19 Minimizes risk of natural occurrence

Figure 2: Comparison of this compound with common odd-chain internal standards.

Signaling_Pathway cluster_bacteria Bacteria cluster_host Host Cell Bacterial_FA Bacterial Fatty Acids (e.g., LPS, Branched-chain FAs) TLR4 Toll-like Receptor 4 (TLR4) Bacterial_FA->TLR4 Recognition of LPS NF_kB NF-κB Pathway TLR4->NF_kB Activation MAPK MAPK Pathway TLR4->MAPK Activation Cytokines Pro-inflammatory Cytokine Production NF_kB->Cytokines Induction MAPK->Cytokines Induction Immune_Response Innate Immune Response Cytokines->Immune_Response Modulation

Figure 3: Simplified signaling pathway of host immune response to bacterial fatty acids.

Conclusion

The selection of an appropriate internal standard is a critical decision in the quantitative analysis of bacterial fatty acid profiles. While odd-chain fatty acid methyl esters like C15:0, C17:0, and C19:0 are well-established and validated, this compound presents a compelling alternative, especially when analyzing bacteria known to produce significant amounts of branched-chain fatty acids. Its structural similarity to these key bacterial markers can potentially lead to more accurate quantification by better mimicking their behavior during sample preparation and analysis.

The protocols and data presented in this guide are intended to provide a solid foundation for researchers to develop and validate their own methods for bacterial fatty acid profiling. By carefully considering the choice of internal standard and adhering to rigorous experimental procedures, scientists can generate high-quality, reproducible data that will advance our understanding of bacterial physiology, pathogenesis, and their interactions with host systems.

A Comparative Guide to the Cross-Validation of LC-MS and GC-MS for Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the nuanced field of lipidomics, the accurate quantification of branched-chain fatty acids (BCFAs) is paramount. These molecules are not merely structural components of cell membranes but also play significant roles in cellular signaling and metabolic regulation. The two leading analytical techniques for the quantification of BCFAs are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of their performance, supported by experimental data, to assist in selecting the most appropriate method for your research needs.

At a Glance: LC-MS vs. GC-MS for BCFA Analysis

The choice between LC-MS and GC-MS for BCFA analysis is often a balance between the need for derivatization, sensitivity, and the specific isomers of interest. While GC-MS has traditionally been the workhorse for fatty acid analysis, advancements in LC-MS are making it an increasingly attractive alternative.

FeatureLiquid Chromatography-Mass Spectrometry (LC-MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Derivatization Often not required, allowing for a simpler workflow.Mandatory to increase volatility and thermal stability.
Throughput Generally higher due to simpler sample preparation.Can be lower due to the additional derivatization step.
Sensitivity High, with the ability to detect low concentrations.Very high, often considered the gold standard for sensitivity.
Isomer Separation Can be challenging for certain isomers.Generally provides excellent separation of isomers.
Compound Scope Broad, suitable for a wide range of lipids.More specialized for volatile and semi-volatile compounds.
Instrumentation Cost Can be higher, especially for high-resolution systems.Generally lower initial investment.

Quantitative Performance Comparison

The following tables summarize key quantitative performance parameters for both LC-MS and GC-MS in the analysis of short-chain and branched-chain fatty acids, based on published validation data. It is important to note that direct head-to-head comparative studies for a comprehensive set of BCFAs are limited, and performance can vary based on the specific instrumentation, derivatization method, and sample matrix.

Table 1: Performance Metrics for LC-MS/MS Analysis of Short-Chain and Branched-Chain Fatty Acids

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy/Recovery (%)
Isobutyrate0.001 mM[1]->0.998[1]<12%[1]<20%[1]92-120%[1]
Isovalerate0.001 mM[1]->0.998[1]<12%[1]<20%[1]92-120%[1]
Valerate0.001 mM[1]->0.998[1]<12%[1]<20%[1]92-120%[1]

Data synthesized from a direct LC-MS/MS method without derivatization.

Table 2: Performance Metrics for GC-MS Analysis of Short-Chain and Branched-Chain Fatty Acids

AnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Intra-day Precision (%CV)Inter-day Precision (%CV)Recovery (%)
Isobutyric acid-1.50-8.01 µM0.9999-1.00000.21-1.21%0.89-2.84%85.04-106.59%
Isovaleric acid-1.50-8.01 µM0.9999-1.00000.21-1.21%0.89-2.84%85.04-106.59%
2-Methylbutyric acid0.244-0.977 µM[2][3]----55.7-97.9%[2][3]

Data synthesized from various GC-MS methods, which include a derivatization step.

Experimental Protocols

Detailed and robust experimental protocols are the foundation of reliable and reproducible results. Below are representative methodologies for the analysis of BCFAs using both LC-MS and GC-MS.

LC-MS/MS Experimental Protocol (Direct Analysis)

This protocol outlines a direct injection method for the analysis of short-chain and branched-chain fatty acids without the need for derivatization.[1]

  • Sample Preparation:

    • Homogenize tissue or fluid samples.

    • Perform protein precipitation using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

    • Add isotopically labeled internal standards to the supernatant.

  • Chromatographic Separation:

    • Column: A porous graphitic carbon (PGC) column is effective for separating isomers without derivatization.[1]

    • Mobile Phase: A gradient of acidic aqueous solution and an organic solvent (e.g., acetonitrile).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 40 °C) for reproducible retention times.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for underivatized fatty acids.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

GC-MS Experimental Protocol (with Derivatization)

This protocol involves the derivatization of fatty acids to their more volatile ester forms prior to GC-MS analysis.[2][3]

  • Lipid Extraction:

    • Extract total lipids from the sample using a solvent mixture such as chloroform:methanol.

    • Wash the organic phase to remove non-lipid contaminants.

    • Dry the lipid extract under a stream of nitrogen.

  • Derivatization (Esterification):

    • Add a derivatizing agent, such as pentafluorobenzyl bromide (PFBBr), to the dried lipid extract.[2][3]

    • Incubate the mixture at an elevated temperature (e.g., 60°C) to facilitate the reaction.

    • After the reaction, evaporate the solvent and reconstitute the sample in a solvent suitable for GC injection (e.g., hexane).

  • Chromatographic Separation:

    • Column: A polar capillary column, such as one with a cyanopropylphenyl stationary phase, is often used for the separation of fatty acid esters.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is used to elute the fatty acid esters based on their boiling points and polarity.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Analysis Mode: Selected Ion Monitoring (SIM) or full scan mode can be used. SIM is generally more sensitive for targeted quantification.

Workflow Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows for both LC-MS and GC-MS analysis of branched-chain fatty acids.

LC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Homogenization Homogenization Sample->Homogenization Precipitation Protein Precipitation Homogenization->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant InternalStandard Add Internal Standards Supernatant->InternalStandard LC_Separation Chromatographic Separation (PGC Column) InternalStandard->LC_Separation MS_Detection Mass Spectrometric Detection (ESI-) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

LC-MS/MS workflow for direct BCFA analysis.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Drying Drying Extraction->Drying Esterification Esterification (e.g., PFBBr) Drying->Esterification Reconstitution Reconstitution Esterification->Reconstitution GC_Separation Chromatographic Separation (Polar Column) Reconstitution->GC_Separation MS_Detection Mass Spectrometric Detection (EI) GC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Results Results Quantification->Results

GC-MS workflow for BCFA analysis with derivatization.

Conclusion

Both LC-MS and GC-MS are powerful and reliable techniques for the quantitative analysis of branched-chain fatty acids. The choice of method will ultimately depend on the specific research question, the available instrumentation, and the desired balance between sample throughput, sensitivity, and isomer-specific separation. For high-throughput screening where derivatization is a bottleneck, direct LC-MS/MS methods offer a significant advantage.[1] Conversely, when the highest sensitivity and resolution of complex isomeric mixtures are required, a well-optimized GC-MS method remains an excellent choice.[2][3] By carefully considering the performance characteristics and experimental workflows outlined in this guide, researchers can confidently select the most appropriate analytical strategy for their BCFA analysis needs.

References

A Comparative Guide to the Stability of Methyl 15-methylhexadecanoate and Other FAME Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Fatty Acid Methyl Ester (FAME) standards, ensuring sample integrity is paramount. The stability of these standards directly impacts the accuracy and reliability of experimental results. This guide provides a comparative analysis of the stability of Methyl 15-methylhexadecanoate, a branched-chain saturated FAME, against other commonly used FAME standards. While direct comparative experimental data for this compound is limited, this guide draws upon established principles of fatty acid chemistry to infer its stability profile.

Understanding FAME Stability

The stability of FAME standards is primarily influenced by their susceptibility to oxidation. This process is largely dictated by the degree of unsaturation within the fatty acid chain. Polyunsaturated FAMEs are the most prone to oxidation, followed by monounsaturated FAMEs, while saturated FAMEs are the most stable. The presence of double bonds, particularly bis-allylic protons in polyunsaturated fatty acids, makes them susceptible to free radical attack, initiating a cascade of oxidative degradation.

Branched-chain saturated FAMEs, such as this compound, are expected to exhibit high stability, comparable to their straight-chain saturated counterparts. The absence of double bonds in their structure removes the primary sites for oxidative degradation.

Comparative Stability of FAME Standards

The following table summarizes the expected relative stability of this compound compared to other common FAME standards based on their chemical structures.

FAME StandardChemical StructureDegree of UnsaturationExpected Oxidative Stability
This compound C18:0 (iso)Saturated, Branched-chainVery High
Methyl stearate C18:0Saturated, Straight-chainVery High
Methyl oleate C18:1MonounsaturatedModerate
Methyl linoleate C18:2PolyunsaturatedLow
Methyl linolenate C18:3PolyunsaturatedVery Low

Note: This comparison is based on theoretical chemical stability. Actual stability may be influenced by storage conditions, purity, and the presence of antioxidants.

Experimental Protocols for Stability Assessment

Several standardized methods are employed to evaluate the oxidative stability of FAMEs. These protocols typically involve accelerating the oxidation process through elevated temperatures and exposure to air or oxygen.

Rancimat Method (EN 14112)

This is a widely used method for determining the oxidation stability of FAMEs.

Principle: A stream of purified air is passed through the FAME sample, which is heated to a specified temperature (typically 110°C). As the FAME oxidizes, volatile organic acids are formed. These volatile compounds are carried by the air stream into a measuring vessel containing deionized water. The conductivity of the water is continuously monitored. The induction period is the time until a rapid increase in conductivity is detected, which corresponds to the formation of volatile acids and indicates the end of the sample's resistance to oxidation. A longer induction period signifies greater stability.

Apparatus:

  • Rancimat instrument with heating block and measuring vessels

  • Reaction tubes

  • Conductivity measuring cell

Procedure:

  • A precise amount of the FAME standard is weighed into a reaction tube.

  • The tube is placed in the heating block of the Rancimat, and the air supply is connected.

  • The sample is heated to the set temperature (e.g., 110°C) while a constant stream of air is bubbled through it.

  • The volatile oxidation products are passed into the measuring vessel containing deionized water.

  • The conductivity of the water is recorded over time.

  • The induction period is determined as the point of maximum change in the rate of conductivity increase.

Accelerated Oxidation Test (ASTM D2274)

This method is used to assess the inherent stability of distillate fuels but can be adapted for FAMEs.

Principle: The FAME sample is subjected to aging at an elevated temperature (e.g., 95°C) for a fixed period (e.g., 16 hours) while oxygen is bubbled through it. After aging, the sample is cooled, and the total amount of insoluble material (filterable and adherent) is determined gravimetrically. A lower amount of insolubles indicates greater stability.

Apparatus:

  • Oxidation cells

  • Heating bath

  • Oxygen delivery system

  • Filtration apparatus

Procedure:

  • A measured volume of the FAME sample is filtered and placed in an oxidation cell.

  • The cell is placed in a heating bath at 95°C.

  • Oxygen is bubbled through the sample at a specified flow rate for 16 hours.

  • After the aging period, the sample is cooled to room temperature.

  • The contents of the oxidation cell are filtered to collect the filterable insolubles.

  • The oxidation cell is rinsed with a solvent to collect the adherent insolubles.

  • The total mass of the insolubles is determined after drying.

Visualizing FAME Degradation and Stability Testing

The following diagrams illustrate the general pathway of FAME oxidation and the workflow of a typical stability test.

FAME_Oxidation_Pathway FAME Fatty Acid Methyl Ester (FAME) Initiation Initiation (Heat, Light, Metal Ions) FAME->Initiation Radical FAME Radical Initiation->Radical Peroxy_Radical Peroxy Radical Radical->Peroxy_Radical + O2 Oxygen Oxygen (O2) Hydroperoxide Hydroperoxides (Primary Oxidation Products) Peroxy_Radical->Hydroperoxide + FAME Decomposition Decomposition Hydroperoxide->Decomposition Secondary_Products Secondary Oxidation Products (Aldehydes, Ketones, Volatile Acids) Decomposition->Secondary_Products

Caption: Simplified pathway of FAME autoxidation.

Stability_Test_Workflow start Start sample_prep Sample Preparation (Weighing FAME standard) start->sample_prep accelerated_aging Accelerated Aging (Heating + Air/Oxygen Flow) sample_prep->accelerated_aging data_collection Data Collection (e.g., Conductivity, Insolubles) accelerated_aging->data_collection analysis Data Analysis (Determine Induction Period / Mass of Insolubles) data_collection->analysis end End analysis->end

Caption: General workflow for FAME stability testing.

A Comparative Guide to Method Validation for Fatty Acid Analysis in Complex Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of common methodologies for the analysis of fatty acids in complex biological matrices such as plasma, blood, and tissues. It is intended for researchers, scientists, and drug development professionals seeking to establish and validate robust analytical methods. The guide focuses on critical stages of the analytical workflow, including lipid extraction, derivatization, and instrumental analysis, presenting supporting data and detailed protocols for method validation.

Overview of the Fatty Acid Analysis Workflow

The accurate quantification of fatty acids is a multi-step process, beginning with the isolation of lipids from the sample matrix, followed by conversion to volatile derivatives (primarily for Gas Chromatography), and concluding with instrumental analysis. Validating this entire workflow is critical to ensure data reliability and reproducibility.

cluster_prep Sample Preparation cluster_analysis Analysis & Validation Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Deriv Derivatization (e.g., FAMEs) Extraction->Deriv Analysis Instrumental Analysis (GC-MS / LC-MS) Deriv->Analysis Validation Method Validation Analysis->Validation Data Data Interpretation Validation->Data

Caption: General workflow for fatty acid analysis and validation.

Lipid Extraction: Isolating Fatty Acids from the Matrix

The initial step involves extracting lipids from the complex biological sample. The choice of method impacts the recovery of different lipid classes. Traditional methods often use chlorinated solvents, while modern approaches favor less toxic alternatives.

Comparison of Lipid Extraction Methods

The table below compares common biphasic and single-phase extraction methods based on recovery and reproducibility.

Method Principle Typical Solvents Avg. Recovery (%) Advantages Disadvantages
Folch / Bligh & Dyer Biphasic (Liquid-Liquid)Chloroform/Methanol/Water86 - 95%[1][2][3]Gold standard, extracts a wide range of lipids.[4]Uses toxic chloroform, labor-intensive.[5][6]
Matyash Biphasic (Liquid-Liquid)Methyl-tert-butyl ether (MTBE)/Methanol/Water~73%[1]Safer solvent (MTBE), effective for lipidomics.Lower recovery for some polar lipids compared to Folch.[1]
Butanol/Methanol (BuMe) Single-Phase1-Butanol/Methanol>90% for most lipids[3]Simple, automatable, good recovery for nonpolar lipids.[1][6]May not efficiently remove polar interferences.[6]
Hexane/Isopropanol Biphasic (Liquid-Liquid)Hexane/IsopropanolVariableLess toxic than chloroform.Lower efficiency for polar lipids.[7]
Experimental Protocol: Validation of Lipid Extraction Recovery

This protocol describes how to determine the recovery of a lipid extraction method using a spiked matrix.

  • Prepare Samples: Aliquot 100 µL of the biological matrix (e.g., human plasma) into three sets of tubes (n=5 per set).

  • Spike Samples:

    • Set 1 (Pre-extraction Spike): Add a known amount of a fatty acid internal standard (e.g., 10 µg of C17:0) to each sample before extraction.

    • Set 2 (Post-extraction Spike): Add the same amount of internal standard to the collection tube after the extraction is complete, just before the final evaporation step.

    • Set 3 (Matrix Blank): Extract the matrix without any added standard.

  • Perform Extraction: Apply the chosen lipid extraction protocol (e.g., Folch or BuMe) to all three sets.

  • Derivatize and Analyze: Derivatize the extracted lipids to fatty acid methyl esters (FAMEs) and analyze by GC-MS.

  • Calculate Recovery: Calculate the percent recovery using the following formula: Recovery (%) = (Mean Peak Area of Set 1 / Mean Peak Area of Set 2) x 100

Derivatization: Preparing Fatty Acids for GC Analysis

For Gas Chromatography (GC) analysis, carboxylic acids must be converted into more volatile and less polar esters, typically fatty acid methyl esters (FAMEs).[8] This step is crucial for good chromatographic separation.[9]

Comparison of Derivatization Methods

Different reagents have varying efficiencies, especially for different fatty acid types (free vs. esterified) and chain lengths.

Method Reagent Reaction Conditions Efficiency/Recovery Advantages Disadvantages
Acid-Catalyzed Methanolic HCl or H₂SO₄60-100°C, 30-60 min>80% for most lipids[5]Effective for both free and esterified FAs, reliable.[5]Harsh conditions can degrade polyunsaturated fatty acids (PUFAs).
Acid-Catalyzed Boron Trifluoride (BF₃) in Methanol60-100°C, 15-30 minInsufficient for cholesterol esters and triglycerides.[5]Fast and widely used.[10][11]Highly sensitive to water, which reduces efficiency.[11]
Base-Catalyzed Methanolic NaOH or KOHRoom Temp, 5-15 minFails to derivatize free fatty acids (FFAs).[5]Rapid and occurs under mild conditions.Not suitable for samples containing significant FFAs.[5]
Direct (One-Step) Acetyl Chloride in Methanol75-95°C, 30-60 minGood, combines extraction and derivatization.[12]Reduces sample handling and potential for contamination.[10]Requires careful optimization for different matrices.[12]

Instrumental Analysis: GC-MS vs. LC-MS

The final step involves the separation and quantification of fatty acids. GC-MS is the traditional workhorse, while LC-MS has emerged as a powerful alternative, particularly for complex lipidomics studies.

Comparative Overview
Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle Separates volatile compounds in the gas phase.Separates compounds in the liquid phase based on polarity.
Sample Requirement Requires derivatization to volatile FAMEs.[8]Can analyze underivatized free fatty acids.[8]
Best For Total fatty acid profiling, analysis of saturated and monounsaturated FAs.[13]Analysis of very long-chain FAs, lipidomics, unstable FAs.[14][15]
Advantages Excellent resolution, established FAME libraries for identification.[13]No derivatization needed, greater flexibility, suitable for non-volatile lipids.[14][16]
Disadvantages Derivatization is time-consuming; high temperatures can degrade some PUFAs.[8]Lower chromatographic resolution for isomers compared to GC, potential for matrix effects.[13]

Key Parameters for Method Validation

To ensure an analytical method is fit for its purpose, it must be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[17][18]

Validation Method Validation (ICH Q2(R1)) Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision Specificity Specificity Validation->Specificity Linearity Linearity (R²) Validation->Linearity LOD LOD LOQ LOQ Validation->LOQ Repeat Repeatability Precision->Repeat Inter Intermediate Precision Precision->Inter Range Range Linearity->Range

Caption: Key parameters for analytical method validation per ICH guidelines.
Validation Parameter Acceptance Criteria

The following table summarizes typical acceptance criteria for the validation of a fatty acid quantification method.

Parameter Definition Typical Acceptance Criteria
Accuracy Closeness of test results to the true value.80-120% recovery of spiked analyte.[19][20]
Precision Agreement between a series of measurements.Repeatability (Intra-day): RSD ≤ 15% Intermediate (Inter-day): RSD ≤ 15%
Linearity Proportionality of signal to analyte concentration.Coefficient of determination (R²) ≥ 0.99.[19][21]
Specificity Ability to assess the analyte unequivocally in the presence of other components.No interfering peaks at the retention time of the analyte in blank matrix.[20]
Limit of Quantification (LOQ) Lowest amount of analyte quantifiable with suitable precision and accuracy.Signal-to-Noise ratio ≥ 10. Precision at LOQ should meet acceptance criteria.[19]
Limit of Detection (LOD) Lowest amount of analyte that can be detected.Signal-to-Noise ratio ≥ 3.[19]
Experimental Protocol: Determining Linearity, LOD, and LOQ
  • Prepare Calibration Standards: Prepare a stock solution of a certified fatty acid standard (e.g., Palmitic Acid). Perform serial dilutions in the solvent (e.g., isooctane) to create at least six calibration standards spanning the expected concentration range of the samples.

  • Construct Calibration Curve: Analyze each calibration standard in triplicate using the developed GC-MS or LC-MS method. Plot the mean peak area against the known concentration.

  • Assess Linearity: Perform a linear regression analysis on the calibration curve. The method is linear if the R² value is ≥ 0.99.[21]

  • Determine LOD and LOQ:

    • Signal-to-Noise (S/N) Method: Analyze the lowest concentration standards. The LOD is the concentration that yields a S/N ratio of approximately 3, and the LOQ is the concentration that yields a S/N ratio of approximately 10.[19]

    • Standard Deviation of the Response and the Slope: Analyze multiple blank samples (n≈10), calculate the standard deviation (σ) of the response. The slope (S) is taken from the calibration curve.

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S)

  • Confirm LOQ: Spike a blank matrix at the determined LOQ concentration and analyze (n=6). The accuracy and precision of these measurements must meet the pre-defined acceptance criteria (e.g., 80-120% recovery and RSD ≤ 15%).

References

A Comparative Guide to the Quantification of Methyl 15-methylhexadecanoate in Serum: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of fatty acids in serum is crucial for various fields of research, including clinical diagnostics, nutritional science, and drug development. Methyl 15-methylhexadecanoate, a branched-chain fatty acid, is of growing interest due to its potential role as a biomarker. This guide provides an objective comparison of two powerful analytical techniques for its quantification in serum: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

At a Glance: Method Comparison

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Separation of volatile compounds in the gas phase followed by mass-based detection.Separation of compounds in the liquid phase followed by mass-based detection.
Sample Derivatization Typically required to increase volatility (esterification to FAMEs).Often employed to enhance ionization efficiency and sensitivity.
Throughput Generally lower due to longer run times.Can be higher with faster separation times.[1]
Selectivity High, especially with high-resolution capillary columns.Very high, particularly with Multiple Reaction Monitoring (MRM).
Sensitivity Good, with limits of detection typically in the ng/mL range.[2]Excellent, often achieving lower limits of detection than GC-MS.[3]
Matrix Effects Less prone to ion suppression compared to LC-MS.Can be susceptible to ion suppression or enhancement from matrix components.

Performance Data: Accuracy and Precision

The following tables summarize typical accuracy and precision data for the quantification of fatty acid methyl esters (FAMEs), including branched-chain fatty acids, in serum using GC-MS and LC-MS/MS. While data for this compound is not always individually reported, the presented data for similar analytes provide a strong indication of expected performance.

Table 1: GC-MS Performance Data for Fatty Acid Quantification in Serum

Analyte ClassConcentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (Recovery %)
Various FAMEsLow< 15%< 15%85-115%
Various FAMEsMedium< 10%< 10%90-110%
Various FAMEsHigh< 5%< 5%95-105%
20 Fatty Acids0.05 µg/mL< 12%< 12%75-98%
20 Fatty Acids0.5 µg/mL< 12%< 12%75-98%

Data compiled from representative studies on fatty acid analysis in serum.

Table 2: LC-MS/MS Performance Data for Fatty Acid Quantification in Serum

Analyte ClassConcentration LevelIntra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (Recovery %)
Omega 3 & 6 FAsLow< 15%< 15%85-115%
Omega 3 & 6 FAsMedium< 10%< 10%90-110%
Omega 3 & 6 FAsHigh< 5%< 5%95-105%
Short & Medium Chain FAsVarious< 12%< 20%92-120%

Data compiled from representative studies on fatty acid analysis in serum.[4]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for the quantification of this compound in serum using GC-MS and LC-MS/MS.

GC-MS Protocol: Quantification of FAMEs in Serum

This protocol involves the extraction of total fatty acids from serum and their conversion to fatty acid methyl esters (FAMEs) for GC-MS analysis.

  • Lipid Extraction:

    • To 100 µL of serum, add a known amount of an appropriate internal standard (e.g., heptadecanoic acid).

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture and vortex thoroughly.

    • Add 0.5 mL of 0.9% NaCl solution, vortex, and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Derivatization to FAMEs:

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • Add 1 mL of 2% sulfuric acid in methanol.

    • Heat at 60°C for 1 hour.

    • After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water.

    • Vortex and centrifuge. The upper hexane layer contains the FAMEs.

  • GC-MS Analysis:

    • Column: DB-23 capillary column (60 m x 0.25 mm I.D., 0.15 µm film thickness).[5]

    • Injector Temperature: 250°C.[5]

    • Oven Program: Start at 45°C (hold 2 min), ramp to 105°C at 25°C/min (hold 2 min), then to 190°C at 15°C/min (hold 12 min), and finally to 230°C at 1.5°C/min (hold 2 min).[5]

    • Carrier Gas: Helium.

    • MS Detection: Electron ionization (EI) in selected ion monitoring (SIM) mode.

LC-MS/MS Protocol: Quantification of Branched-Chain Fatty Acids in Serum

This protocol involves derivatization to enhance ionization efficiency for sensitive LC-MS/MS analysis.

  • Protein Precipitation and Extraction:

    • To 50 µL of serum, add a known amount of a deuterated internal standard (e.g., d3-methyl 15-methylhexadecanoate).

    • Add 200 µL of cold acetonitrile, vortex, and centrifuge to precipitate proteins.

    • Collect the supernatant.

  • Derivatization:

    • Evaporate the supernatant to dryness.

    • Reconstitute in 50 µL of a derivatizing agent solution (e.g., 3-nitrophenylhydrazine (B1228671) in ethanol/pyridine).

    • Heat at 60°C for 30 minutes.

    • After cooling, add mobile phase to dilute the sample for injection.

  • LC-MS/MS Analysis:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A suitable gradient to separate the analyte from matrix components.

    • MS/MS Detection: Electrospray ionization (ESI) in positive ion mode with Multiple Reaction Monitoring (MRM).

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships, the following diagrams are provided in DOT language.

GC-MS Workflow for this compound Quantification serum Serum Sample extraction Lipid Extraction (e.g., Folch method) serum->extraction Internal Standard Spiking derivatization Derivatization to FAMEs (e.g., with BF3/Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Quantification gcms->quantification Peak Integration & Calibration

Caption: GC-MS analytical workflow.

LC-MS/MS Workflow for this compound Quantification serum Serum Sample precipitation Protein Precipitation & Supernatant Collection serum->precipitation Internal Standard Spiking derivatization Derivatization for Enhanced Ionization precipitation->derivatization lcmsms LC-MS/MS Analysis derivatization->lcmsms quantification Quantification lcmsms->quantification MRM Transition Monitoring & Calibration

Caption: LC-MS/MS analytical workflow.

Conceptual Pathway of Branched-Chain Fatty Acids diet Dietary Intake (e.g., dairy, ruminant meat) serum_bcfa Serum Methyl 15-methylhexadecanoate diet->serum_bcfa bacterial Gut Microbiota Metabolism bacterial->serum_bcfa membrane Cell Membrane Fluidity Modulation serum_bcfa->membrane biomarker Potential Biomarker (e.g., Peroxisomal Disorders) serum_bcfa->biomarker

Caption: Origin and role of BCFAs.

Conclusion

Both GC-MS and LC-MS/MS are powerful and reliable techniques for the quantification of this compound in serum. The choice between the two often depends on the specific requirements of the study.

  • GC-MS is a well-established and robust method, particularly for comprehensive fatty acid profiling. Its lower susceptibility to matrix effects can be an advantage.

  • LC-MS/MS offers superior sensitivity and higher throughput, making it ideal for targeted analysis of low-abundance fatty acids and for large-scale clinical studies.

For optimal accuracy and precision, proper method validation, including the use of appropriate internal standards, is essential regardless of the chosen technique. This guide provides a foundation for researchers to make an informed decision based on their analytical needs and available resources.

References

A Guide to Inter-laboratory Comparison of Branched-Chain Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the analytical methodologies for the quantification of branched-chain fatty acids (BCFAs). Given the absence of a dedicated, publicly available inter-laboratory comparison study for BCFAs, this document focuses on comparing the performance characteristics of the two primary analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The information herein is synthesized from various scientific publications to aid researchers in selecting the appropriate methodology for their specific needs.

Data Presentation: Comparison of Analytical Methods

The following table summarizes the key performance characteristics of GC-MS and LC-MS for the analysis of BCFAs. These are generalized parameters, and specific performance may vary depending on the instrument, column, and derivatization agent used.

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Mass Spectrometry (LC-MS)
Sample Volatility Requirement High (derivatization to volatile esters is mandatory)Low (derivatization is often for improved ionization and chromatography)
Typical Derivatization Fatty Acid Methyl Esters (FAMEs), Pentafluorobenzyl (PFB) esters, Trimethylsilyl (TMS) esters.[1]3-nitrophenylhydrazine (B1228671) (3-NPH), 2-(Bromomethyl)-6-fluoronaphthalene.[2][3]
Separation Principle Separation based on boiling point and polarity of FAMEs on a capillary column.Separation based on polarity using reversed-phase or chiral columns.[4]
Isomer Separation Good separation of iso- and anteiso- isomers is achievable with appropriate columns.[1]Can provide excellent separation of isomers, including chiral separation with specialized columns.[4]
Sensitivity (LOD) Generally in the low micromolar (µM) to nanomolar (nM) range.[1]Can achieve high sensitivity, reaching picomolar (pM) to femtomolar (fmol) levels with appropriate derivatization.[5]
Throughput Moderate; run times can be longer, though fast GC methods are available.Generally higher throughput due to shorter run times.[5]
Matrix Effects Less susceptible to ion suppression compared to LC-MS.Can be prone to matrix effects, requiring careful sample preparation and use of internal standards.
Primary Applications Routine profiling of total fatty acid composition, including BCFAs, in various biological samples.Targeted and untargeted lipidomics, analysis of complex biological matrices.[4][5]

Experimental Protocols

Detailed methodologies for the analysis of BCFAs by GC-MS and LC-MS are provided below. These protocols are generalized and may require optimization for specific sample types and instrumentation.

Protocol 1: GC-MS Analysis of BCFAs as Fatty Acid Methyl Esters (FAMEs)

This protocol describes the conversion of fatty acids in a biological sample to their corresponding methyl esters for analysis by GC-MS.

1. Lipid Extraction:

  • Homogenize the biological sample (e.g., plasma, tissue) in a chloroform:methanol (B129727) (2:1, v/v) solution.

  • Add an internal standard (e.g., a C17:0 or a deuterated BCFA standard).

  • Vortex vigorously and centrifuge to separate the organic and aqueous layers.

  • Collect the lower organic layer containing the lipids.

  • Dry the organic extract under a stream of nitrogen.

2. Saponification and Methylation (Derivatization):

  • To the dried lipid extract, add a solution of methanolic potassium hydroxide (B78521) (KOH) and heat to hydrolyze the ester linkages, releasing the free fatty acids.

  • After cooling, add a methylating agent such as boron trifluoride (BF3) in methanol and heat to convert the free fatty acids to FAMEs.

  • Add hexane (B92381) and water to extract the FAMEs into the hexane layer.

  • Collect the upper hexane layer containing the FAMEs.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Column: DB-225ms (30 m x 0.25 mm x 0.25 µm) or equivalent polar capillary column.

  • Injector: Splitless mode at 250 °C.

  • Oven Program: Start at 100 °C, ramp to 220 °C at 5 °C/min, and hold for 10 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Scan mode (m/z 50-550) for identification and Selected Ion Monitoring (SIM) mode for quantification.

Protocol 2: LC-MS/MS Analysis of BCFAs

This protocol outlines a method for the sensitive quantification of BCFAs using LC-MS/MS with derivatization.

1. Sample Preparation and Extraction:

  • To the biological sample (e.g., serum, cell lysate), add an internal standard (e.g., a deuterated BCFA).

  • Perform a liquid-liquid extraction using a suitable solvent system (e.g., methyl tert-butyl ether (MTBE) and methanol).

  • Vortex and centrifuge to separate the layers.

  • Collect the organic layer and dry it under nitrogen.

2. Derivatization:

  • Reconstitute the dried extract in a suitable solvent (e.g., acetonitrile).

  • Add a derivatization reagent such as 3-nitrophenylhydrazine (3-NPH) and a coupling agent like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).

  • Incubate the reaction mixture to allow for the derivatization of the carboxylic acid group of the BCFAs.

  • Quench the reaction and dilute the sample for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to resolve the derivatized BCFAs (e.g., start at 30% B, ramp to 95% B).

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for specific precursor-product ion transitions of the derivatized BCFAs.

Mandatory Visualization

Signaling Pathways

Branched-chain fatty acids have been shown to be involved in key cellular signaling pathways, particularly in the regulation of metabolism and inflammation. Below are diagrams of two such pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Tissue, etc.) Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization Extraction->Derivatization GC_MS GC-MS Analysis Derivatization->GC_MS Volatile Derivatives LC_MS LC-MS Analysis Derivatization->LC_MS Ionizable Derivatives Data_Processing Data Acquisition and Processing GC_MS->Data_Processing LC_MS->Data_Processing Quantification Quantification Data_Processing->Quantification ppar_pathway BCFA Branched-Chain Fatty Acid (BCFA) PPARa PPARα BCFA->PPARa activates RXR RXR PPARa->RXR heterodimerizes with PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE binds to Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Lipid_Metabolism Increased Fatty Acid Oxidation & Lipid Catabolism Gene_Expression->Lipid_Metabolism Anti_Inflammatory Anti-inflammatory Effects Gene_Expression->Anti_Inflammatory tlr4_pathway BCFA_Adjuvant BCFA-containing Adjuvant (e.g., BcfA) TLR4 Toll-like Receptor 4 (TLR4) BCFA_Adjuvant->TLR4 activates MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB Activation TRAF6->NFkB Cytokines Pro-inflammatory Cytokine Production (IL-6, TNF-α) NFkB->Cytokines

References

A Comparative Guide to Derivatization Reagents for the Analysis of Iso-Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of iso-fatty acids, characterized by methyl branching along their aliphatic chain, are critical in various fields, from microbiology to clinical diagnostics. Their structural similarity to straight-chain fatty acids necessitates robust analytical techniques, often relying on derivatization to enhance their chromatographic separation and mass spectrometric detection. This guide provides an objective comparison of the performance of common derivatization reagents for the analysis of iso-fatty acids by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), supported by experimental data and detailed protocols.

Introduction to Derivatization Strategies for Iso-Fatty Acids

The primary goals of derivatizing iso-fatty acids are to increase their volatility for GC analysis, improve their ionization efficiency for MS analysis, and to generate fragment ions in MS that are diagnostic of the branch point location. The choice of derivatization reagent is pivotal and depends on the analytical platform (GC-MS or LC-MS), the required sensitivity, and the level of structural detail needed. This guide focuses on three main classes of derivatization reagents:

  • Picolinyl Esters (and other nitrogen-containing derivatives): Primarily used for GC-MS, these derivatives are invaluable for structural elucidation, particularly for locating methyl branches.

  • N-(4-aminomethylphenyl)pyridinium (AMPP): A charge-reversal reagent that significantly enhances the sensitivity of fatty acid analysis by LC-MS.

  • Methylating Reagents (FAMEs): The most common derivatization for general fatty acid analysis by GC, serving as a baseline for comparison.

Performance Comparison of Derivatization Reagents

The selection of a derivatization strategy should be based on a careful consideration of its performance characteristics. The following tables summarize the key quantitative and qualitative performance metrics for picolinyl esters, AMPP amides, and fatty acid methyl esters (FAMEs) in the analysis of iso-fatty acids.

Table 1: Quantitative Performance Comparison

Performance MetricPicolinyl Esters (GC-MS)AMPP Amides (LC-MS)Fatty Acid Methyl Esters (FAMEs) (GC-MS)
Typical Reaction Yield Good to excellent (often >90%) with optimized protocols.High (>90%) with modern coupling reagents.Variable; can be high with reagents like TMS-diazomethane, but lower with others like BF3-methanol, especially for sterically hindered iso-fatty acids.
Relative Sensitivity Approximately 5 times more sensitive than FAMEs in some studies[1].Extremely high; up to 60,000-fold increase in sensitivity compared to underivatized fatty acids in negative ion mode[2].Serves as the baseline for GC analysis.
Limit of Detection (LOD) Generally in the low picogram range on-column.Can reach the low femtogram to picogram range on-column.Typically in the mid to high picogram range on-column.
Derivative Stability Generally stable for several weeks to months when stored properly (e.g., at -20°C in a non-polar solvent).Good stability, suitable for autosampler sequences and storage.Stability can be an issue, especially for polyunsaturated fatty acids. Prone to oxidation if not handled carefully.

Table 2: Qualitative Performance Comparison

Performance MetricPicolinyl Esters (GC-MS)AMPP Amides (LC-MS)Fatty Acid Methyl Esters (FAMEs) (GC-MS)
Structural Information (Branch Point) Excellent. Produces characteristic fragmentation patterns that allow for unambiguous determination of the methyl branch position.Good. Collision-induced dissociation (CID) can provide structurally informative fragments.Poor. Electron ionization (EI) mass spectra of FAMEs show limited fragmentation useful for locating branch points.
Chromatographic Resolution Good separation of iso- and anteiso- isomers can be achieved on appropriate capillary GC columns.Excellent separation can be achieved using reversed-phase LC, often providing better resolution of isomers than GC.Good, but can be challenging for complex mixtures of isomers.
Compatibility with Analytical Platform Specifically designed for GC-MS analysis.Designed for LC-MS, particularly electrospray ionization (ESI).The standard for GC-MS and GC-FID analysis of fatty acids.
Ease of Preparation Moderately complex, often requiring anhydrous conditions and multiple steps. One-pot methods have been developed to simplify the process.Moderately complex, involving coupling reagents.Varies from simple (e.g., with TMS-diazomethane) to more complex and hazardous (e.g., with BF3-methanol).

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful derivatization of iso-fatty acids.

Protocol 1: Picolinyl Ester Derivatization for GC-MS Analysis

This protocol is adapted from the traditional method and a more convenient one-pot synthesis.

Materials:

  • Iso-fatty acid sample

  • Thionyl chloride

  • 3-Pyridylcarbinol (3-picolyl alcohol)

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Pyridine (optional, as a catalyst)

  • Hexane (B92381)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure (Traditional Method):

  • To 1 mg of the iso-fatty acid sample in a vial, add 0.5 mL of anhydrous diethyl ether and 0.1 mL of thionyl chloride.

  • Cap the vial and heat at 50°C for 30 minutes to form the acid chloride.

  • Evaporate the solvent and excess thionyl chloride under a stream of dry nitrogen.

  • Add 0.5 mL of anhydrous diethyl ether, 0.1 mL of pyridine, and 0.1 mL of 3-pyridylcarbinol.

  • Cap the vial and heat at 60°C for 15 minutes.

  • Cool the reaction mixture and add 2 mL of hexane and 1 mL of saturated sodium bicarbonate solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the picolinyl esters.

  • Dry the hexane extract over anhydrous sodium sulfate.

  • The sample is now ready for GC-MS analysis.

Protocol 2: N-(4-aminomethylphenyl)pyridinium (AMPP) Derivatization for LC-MS Analysis

This protocol utilizes a carbodiimide (B86325) coupling agent for the amidation of the fatty acid.

Materials:

  • Iso-fatty acid sample

  • N-(4-aminomethylphenyl)pyridinium (AMPP) reagent

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxybenzotriazole (HOBt)

  • Acetonitrile (ACN)

  • Dimethylformamide (DMF)

  • Water

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Dissolve approximately 100 µg of the iso-fatty acid sample in 50 µL of a 4:1 (v/v) mixture of ACN/DMF.

  • Add 20 µL of 100 mM EDC in water.

  • Add 20 µL of 100 mM NHS or HOBt in 99:1 (v/v) ACN/DMF.

  • Add 30 µL of 50 mM AMPP in ACN.

  • Incubate the mixture at 60°C for 30 minutes.

  • After cooling to room temperature, add 500 µL of water.

  • Extract the AMPP-derivatized fatty acids twice with 500 µL of MTBE.

  • Combine the organic layers and dry under a stream of nitrogen.

  • Reconstitute the sample in a suitable solvent (e.g., methanol) for LC-MS analysis.

Protocol 3: Fatty Acid Methyl Ester (FAME) Derivatization with (Trimethylsilyl)diazomethane (TMS-DM)

This method is a safer alternative to using diazomethane.

Materials:

  • Iso-fatty acid sample

  • (Trimethylsilyl)diazomethane (TMS-DM), 2.0 M in hexanes

  • Methanol

  • Toluene (B28343)

  • Hexane

Procedure:

  • Dissolve approximately 1 mg of the iso-fatty acid sample in 1 mL of a 2:1 (v/v) mixture of toluene and methanol.

  • While vortexing, slowly add 100 µL of 2.0 M TMS-DM until a persistent yellow color is observed.

  • Continue to vortex for 1 minute.

  • Let the reaction proceed at room temperature for 30 minutes.

  • Quench the reaction by adding a few drops of acetic acid until the yellow color disappears.

  • Add 2 mL of hexane and 2 mL of water.

  • Vortex and centrifuge to separate the phases.

  • Collect the upper hexane layer containing the FAMEs.

  • The sample is now ready for GC-MS analysis.

Visualization of Workflows and Concepts

Experimental Workflow for Picolinyl Ester Derivatization

G cluster_0 Sample Preparation cluster_1 Purification start Iso-Fatty Acid Sample acid_chloride Formation of Acid Chloride (Thionyl Chloride, 50°C) start->acid_chloride esterification Esterification with 3-Pyridylcarbinol (60°C) acid_chloride->esterification extraction Liquid-Liquid Extraction (Hexane/Water) esterification->extraction drying Drying (Anhydrous Na2SO4) extraction->drying gcms GC-MS Analysis drying->gcms

Caption: Workflow for the derivatization of iso-fatty acids to picolinyl esters for GC-MS analysis.

Logical Relationship of Reagent Choice and Analytical Outcome

G cluster_reagents Derivatization Reagent cluster_outcomes Primary Analytical Outcome picolinyl Picolinyl Ester structure Detailed Structural Elucidation (Branch Point Identification) picolinyl->structure ampp AMPP sensitivity Ultra-High Sensitivity (Trace Quantification) ampp->sensitivity fame FAME routine Routine Screening (General Profiling) fame->routine

Caption: Relationship between the choice of derivatization reagent and the primary analytical goal.

Conclusion and Recommendations

The choice of derivatization reagent for the analysis of iso-fatty acids is a critical decision that directly impacts the quality and utility of the resulting data.

  • For unambiguous structural elucidation and the precise localization of methyl branches, picolinyl ester derivatization followed by GC-MS is the superior method. The diagnostic fragmentation patterns generated by these derivatives provide a level of structural detail that is difficult to achieve with other methods.

  • When ultra-high sensitivity is paramount, particularly for trace-level quantification in complex biological matrices, AMPP derivatization coupled with LC-MS is the recommended approach. The significant enhancement in ionization efficiency allows for the detection of iso-fatty acids at concentrations that may be inaccessible by GC-MS methods.

  • For routine screening and general profiling of fatty acid composition where the precise location of the methyl branch is not the primary objective, traditional FAME derivatization remains a viable and often simpler option. Reagents such as TMS-diazomethane are recommended over harsher alternatives like BF3-methanol to ensure higher recovery and fewer analytical artifacts.

Ultimately, the optimal derivatization strategy will depend on the specific research question, the available instrumentation, and the required balance between structural information, sensitivity, and sample throughput. Researchers are encouraged to validate their chosen method with appropriate standards to ensure data accuracy and reliability.

References

A Comparative Analysis of Methyl 15-methylhexadecanoate Across Diverse Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a quantitative comparison of Methyl 15-methylhexadecanoate, a branched-chain fatty acid methyl ester, across various bacterial species. Understanding the distribution and abundance of this specific lipid can offer insights into bacterial membrane physiology, taxonomic differentiation, and potential targets for novel antimicrobial strategies. The data presented is compiled from multiple studies, and detailed experimental protocols for its quantification are provided.

Quantitative Comparison of 15-Methylhexadecanoic Acid (iso-C17:0)

The abundance of 15-methylhexadecanoic acid (iso-C17:0), the fatty acid corresponding to this compound, varies significantly among different bacterial genera and even strains. This variation is often influenced by the growth medium and culture conditions. The following table summarizes the percentage of 15-methylhexadecanoic acid relative to the total fatty acid content in several bacterial species.

Bacterial StrainPercentage of 15-Methylhexadecanoic Acid (iso-C17:0) (%)Reference
Bacillus subtilis ONU5517.11[1]
Staphylococcus aureusVaries with growth medium (BCFAs 50-80% of total)[2]
Pseudomonas aeruginosaNot typically detected or in trace amounts[3][4]
Micrococcus luteus (type strain)Trace amounts[5]
Micrococcus lylae~3.7% (combined i-C17:0 and ai-C17:0)[5]

Note: Data is compiled from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Detailed Experimental Protocol: Quantification of Bacterial Fatty Acids

The standard method for analyzing bacterial fatty acid composition is through the preparation of fatty acid methyl esters (FAMEs) followed by gas chromatography (GC) analysis.

1. Cell Culture and Harvesting:

  • Cultivate bacterial strains under standardized conditions (e.g., specific growth medium, temperature, and growth phase).

  • Harvest bacterial cells by centrifugation.

  • Wash the cell pellet with a suitable buffer to remove residual medium components.

2. Saponification:

  • To a clean glass tube containing the bacterial cell pellet, add 1.0 ml of a saponification reagent (e.g., a solution of sodium hydroxide (B78521) in methanol).

  • Seal the tubes tightly with Teflon-lined caps.

  • Heat the tubes in a boiling water bath for approximately 30 minutes, with intermittent vigorous vortexing to ensure complete cell lysis and hydrolysis of lipids.[6]

3. Methylation:

  • Cool the tubes to room temperature and add 2.0 ml of a methylation reagent (e.g., a solution of hydrochloric acid in methanol).

  • Reseal the tubes and heat at 80°C for about 10 minutes. This step is critical for the conversion of fatty acids to their volatile methyl esters.[6]

4. Extraction:

  • After cooling, add an extraction solvent (e.g., a mixture of hexane (B92381) and methyl tert-butyl ether) to the tubes.[6]

  • Mix thoroughly by gentle inversion to partition the FAMEs into the organic phase.

  • Centrifuge briefly to separate the phases.

5. Sample Cleanup:

  • Add a base wash solution (e.g., a dilute solution of sodium hydroxide) to the organic phase to remove any residual acidic reagents.[6]

  • Mix gently and allow the phases to separate.

  • Carefully transfer the upper organic phase containing the FAMEs to a clean vial for GC analysis.

6. Gas Chromatography (GC) Analysis:

  • Analyze the extracted FAMEs using a gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Use a suitable capillary column (e.g., a phenyl methyl silicone fused silica (B1680970) column) for separation.[6]

  • The identification and quantification of this compound are achieved by comparing its retention time and peak area to those of a known standard.

Visualizing the Processes

To better understand the experimental and biological pathways, the following diagrams illustrate the workflow for FAME analysis and the biosynthesis of branched-chain fatty acids.

Experimental_Workflow cluster_preparation Sample Preparation cluster_reaction Chemical Reactions cluster_extraction Extraction & Cleanup cluster_analysis Analysis Culture Bacterial Culture Harvest Cell Harvesting Culture->Harvest Saponification Saponification (Lipid Hydrolysis) Harvest->Saponification Methylation Methylation (FAMEs Formation) Saponification->Methylation Extraction Solvent Extraction Methylation->Extraction Cleanup Base Wash Extraction->Cleanup GC_Analysis GC-MS/FID Analysis Cleanup->GC_Analysis BCFA_Biosynthesis cluster_synthesis Fatty Acid Synthesis Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Bkd complex Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Bkd complex Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Bkd complex FASII Type II Fatty Acid Synthase (FASII) Isobutyryl_CoA->FASII Isovaleryl_CoA->FASII Methylbutyryl_CoA->FASII iso_odd iso-odd BCFAs (e.g., 15-methylhexadecanoic acid) FASII->iso_odd iso_even iso-even BCFAs FASII->iso_even anteiso_odd anteiso-odd BCFAs FASII->anteiso_odd

References

Establishing Reference Ranges for Methyl 15-methylhexadecanoate and its Congeners in Human Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of specific fatty acids in biological matrices is a critical aspect of lipidomics and biomarker research. Methyl 15-methylhexadecanoate, an iso-branched-chain fatty acid, and its corresponding free fatty acid, 15-methylhexadecanoic acid (iso-C17:0), are gaining interest due to their potential as biomarkers, particularly for the intake of dairy products. This guide provides a comparative overview of the available data on the concentrations of these and related fatty acids in human samples, alongside detailed experimental protocols for their quantification.

Comparative Data on Branched and Odd-Chain Fatty Acids in Human Blood

The following table summarizes the concentrations of 15-methylhexadecanoic acid (iso-C17:0) and related odd-chain fatty acids in human plasma and serum from various studies. These values can serve as a preliminary guide for researchers. It is crucial to establish specific reference ranges for the population and analytical methods used in any given study.

Fatty AcidSample TypeConcentration / PercentageCohort/Study Details
iso-Heptadecanoic Acid (iso-C17:0) PlasmaInverse predictor of liver MRI-PDFF (B = -0.234, P = 0.009)Cross-sectional study of 237 children (ages 8-17)[1]
Pentadecanoic Acid (C15:0) Dried Blood SpotsGood ability to distinguish between low and high consumers of high-fat dairy products[2]Food4Me Study (n=1180) across seven countries[2]
Heptadecanoic Acid (C17:0) Dried Blood SpotsPoor biomarker for total dairy intake[2]Food4Me Study (n=1180) across seven countries[2]
Pentadecanoic Acid (C15:0) SerumInversely associated with incident type 2 diabetes risk (OR: 0.73, P = 0.02)[3]659 adults from the triethnic multicenter Insulin Resistance Atherosclerosis Study (IRAS)[3]
Pentadecanoic Acid (C15:0) PlasmaMean concentrations ranged from 0.16% to 0.24% of total fatty acids[4]1180 adults from seven countries[4]
Heptadecanoic Acid (C17:0) Adipose TissueNot significantly associated with myocardial infarction risk[5]Matched case-control study of 3630 Costa Rican adults[5]

Note: The concentrations of these fatty acids are influenced by dietary intake, particularly of dairy and ruminant fats[4][6][7].

Experimental Protocols for Fatty Acid Quantification

The quantification of this compound and other fatty acids in biological samples typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

A common method for lipid extraction is a modified Folch or Bligh-Dyer procedure.

  • Reagents:

    • Chloroform

    • Methanol

    • 0.9% NaCl solution

    • Internal Standard (e.g., a non-naturally occurring odd-chain or isotopically labeled fatty acid)

  • Procedure:

    • To 100 µL of plasma or serum, add a known amount of internal standard.

    • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex the mixture vigorously for 1 minute.

    • Add 500 µL of 0.9% NaCl solution and vortex again.

    • Centrifuge at 2000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette.

    • Dry the lipid extract under a gentle stream of nitrogen.

  • Reagents:

    • 14% Boron trifluoride (BF3) in methanol

    • Hexane (B92381)

    • Saturated NaCl solution

  • Procedure:

    • To the dried lipid extract, add 1 mL of 14% BF3 in methanol.

    • Tightly cap the tube and heat at 100°C for 30 minutes.

    • Cool the tube to room temperature.

    • Add 1 mL of hexane and 1 mL of saturated NaCl solution.

    • Vortex and then centrifuge to separate the phases.

    • The upper hexane layer, containing the FAMEs, is collected for analysis.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A polar capillary column (e.g., DB-23, SP-2560) is typically used for FAME separation.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless or split injection of 1 µL of the FAME extract.

  • Oven Temperature Program: A temperature gradient is used to separate the FAMEs, for example, starting at 100°C, holding for 2 minutes, then ramping to 240°C at 3°C/minute, and holding for 15 minutes.

  • Mass Spectrometry: Electron ionization (EI) is commonly used. Data can be acquired in full scan mode for identification and in selected ion monitoring (SIM) mode for quantification to enhance sensitivity and specificity. The characteristic ions for this compound would be monitored.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of fatty acids from biological samples.

Experimental_Workflow Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample_Collection Plasma/Serum Collection Add_IS Addition of Internal Standard Sample_Collection->Add_IS Lipid_Extraction Lipid Extraction (e.g., Folch method) Add_IS->Lipid_Extraction Drying Drying of Lipid Extract Lipid_Extraction->Drying Methylation Methylation to FAMEs (e.g., with BF3-Methanol) Drying->Methylation Dried Lipid Extract FAME_Extraction Extraction of FAMEs Methylation->FAME_Extraction GC_MS_Analysis GC-MS Analysis FAME_Extraction->GC_MS_Analysis FAMEs in Hexane Data_Processing Data Processing and Quantification GC_MS_Analysis->Data_Processing

Caption: General experimental workflow for the analysis of fatty acids in biological samples.

Signaling Pathways and Logical Relationships

While this compound is primarily considered a biomarker of dietary intake, its biological role is not fully elucidated. As a branched-chain fatty acid, it can be incorporated into cellular lipids, potentially influencing membrane fluidity and signaling pathways. The diagram below illustrates its origin and potential metabolic fate.

Signaling_Pathway Origin and Potential Metabolic Fate of 15-Methylhexadecanoic Acid Dietary_Intake Dietary Intake (Dairy, Ruminant Fats) Absorption Absorption in Gut Dietary_Intake->Absorption Transport Transport in Blood (Lipoproteins) Absorption->Transport Cellular_Uptake Cellular Uptake Transport->Cellular_Uptake Incorporation Incorporation into Lipids (e.g., Phospholipids, Triglycerides) Cellular_Uptake->Incorporation Membrane_Function Influence on Membrane Properties Incorporation->Membrane_Function Signaling Potential Modulation of Signaling Pathways Membrane_Function->Signaling

Caption: Origin and potential metabolic role of 15-methylhexadecanoic acid.

References

Safety Operating Guide

Proper Disposal of Methyl 15-methylhexadecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat Methyl 15-methylhexadecanoate as a combustible liquid and a potential environmental hazard. Dispose of it as hazardous chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.

This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting. While specific safety data for this compound is limited, the following procedures are based on best practices for similar fatty acid methyl esters and general laboratory chemical safety.

I. Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound, ensure the following personal protective equipment is worn and safety measures are in place.

Equipment/Measure Specification Rationale
Eye Protection Chemical safety goggles or glasses.Protects eyes from potential splashes.
Hand Protection Impermeable and resistant gloves (e.g., nitrile).Prevents skin contact.
Body Protection Laboratory coat.Protects clothing and skin from contamination.
Ventilation Use in a well-ventilated area or under a chemical fume hood.Minimizes inhalation of any potential vapors.
Ignition Sources Keep away from open flames, hot surfaces, and sparks.[1]The substance is a combustible liquid.[1]

II. Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent further contamination and ensure safety.

  • Evacuate and Ventilate : If the spill is large, evacuate the immediate area and ensure adequate ventilation.

  • Containment : For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth.[1]

  • Collection : Use spark-proof tools to collect the absorbed material and place it into a suitable, labeled, and closed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly with soap and water.

  • Waste Disposal : Dispose of the contaminated absorbent material and any contaminated cleaning materials as hazardous waste.

III. Disposal Protocol

The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.

Disposal Step Procedure Key Considerations
Waste Collection Collect waste this compound in a designated, compatible, and properly sealed container.Ensure the container is clearly labeled with "Hazardous Waste" and the chemical name.
Storage Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.Do not mix with other waste streams unless compatibility is confirmed.
Disposal Arrange for pickup and disposal by a licensed hazardous waste disposal company.Provide the disposal company with a copy of the Safety Data Sheet (SDS) if available, or a clear chemical description.
Environmental Precautions Do not allow the substance to enter drains or waterways.[1] Similar compounds can be toxic to aquatic life with long-lasting effects.[1]

IV. Disposal Decision Workflow

The following diagram outlines the logical steps for the proper disposal of this compound.

start Start: Have Methyl 15-methylhexadecanoate Waste is_contaminated Is the waste mixed with other substances? start->is_contaminated collect_waste Collect in a designated, labeled, and sealed container. is_contaminated->collect_waste No check_compatibility Check compatibility of mixed waste components. is_contaminated->check_compatibility Yes store_waste Store in a cool, dry, well-ventilated area away from incompatible materials. collect_waste->store_waste check_compatibility->collect_waste Not Compatible (Consult Safety Officer) separate_collection Collect in a separate designated container for mixed waste. check_compatibility->separate_collection Compatible separate_collection->store_waste contact_disposal Contact licensed hazardous waste disposal company. store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Workflow for the disposal of this compound.

References

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